molecular formula C15H14N2O3 B052523 2-nitro-N-(1-phenylethyl)benzamide CAS No. 124264-90-0

2-nitro-N-(1-phenylethyl)benzamide

Cat. No.: B052523
CAS No.: 124264-90-0
M. Wt: 270.28 g/mol
InChI Key: TYMCJGBVKJRKCM-UHFFFAOYSA-N
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Description

2-nitro-N-(1-phenylethyl)benzamide, also known as this compound, is a useful research compound. Its molecular formula is C15H14N2O3 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-nitro-N-(1-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-11(12-7-3-2-4-8-12)16-15(18)13-9-5-6-10-14(13)17(19)20/h2-11H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMCJGBVKJRKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385690
Record name 2-nitro-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124264-90-0
Record name 2-nitro-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-nitro-N-(1-phenylethyl)benzamide from 2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-nitro-N-(1-phenylethyl)benzamide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the and 1-phenylethylamine. Moving beyond a simple recitation of steps, this document delves into the causal chemistry, strategic selection of reagents, and the validation inherent in a well-designed protocol. The primary focus is on the robust and widely adopted carbodiimide-mediated coupling methodology, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). We will explore the mechanistic underpinnings of this choice, provide a detailed, step-by-step protocol for execution, and discuss critical parameters for process optimization and troubleshooting. An alternative synthetic route via an acyl chloride intermediate is also presented for comparative context. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood pathway to this and similar amide structures.

Introduction: The Significance of Amide Bond Formation

The amide bond is arguably the most fundamental linkage in modern medicinal chemistry and biology, forming the backbone of peptides and proteins.[1] Its synthesis is one of the most frequently performed reactions in the pharmaceutical industry. The target molecule, this compound, incorporates a chiral amine and a substituted aromatic ring, making it a valuable intermediate or building block in the synthesis of more complex, biologically active molecules.

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically challenging and requires harsh conditions, often leading to salt formation due to a competing acid-base reaction.[2] Therefore, the activation of the carboxylic acid is a mandatory prerequisite for efficient amide synthesis under mild conditions. This guide focuses on the most prevalent and reliable methods to achieve this activation and subsequent coupling.

Synthetic Strategy: A Logic-Driven Approach

The formation of this compound involves the creation of an amide bond between 2-nitrobenzoic acid and 1-phenylethylamine. A retrosynthetic analysis logically disconnects the amide C-N bond, identifying the carboxylic acid and the amine as the primary synthons.

G cluster_0 Target This compound Disconnection Amide C-N Disconnection Target->Disconnection Carboxylic_Acid 2-Nitrobenzoic Acid Disconnection->Carboxylic_Acid Amine 1-Phenylethylamine Disconnection->Amine Synthons Synthons Reagents Starting Materials G RCOOH R-COOH 2-Nitrobenzoic Acid Intermediate1 O-Acylisourea (Highly Reactive) RCOOH:head->Intermediate1:head + EDC EDC EDC Intermediate2 HOBt Active Ester (More Stable) Intermediate1:head->Intermediate2:head + HOBt Byproduct EDC-Urea (Water Soluble) Intermediate1->Byproduct Rearrangement (Side Reaction) HOBt HOBt Intermediate2->HOBt Regenerated Product { R-CO-NH-R' | Target Amide} Intermediate2:head->Product:head + Amine Amine R'-NH₂ 1-Phenylethylamine

Figure 2: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step, from reagent stoichiometry to workup, is chosen to maximize yield and purity while simplifying execution.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Molar Eq.Amount
2-Nitrobenzoic AcidC₇H₅NO₄167.121.0User defined
(R/S)-1-PhenylethylamineC₈H₁₁N121.181.1Calculated
EDC·HClC₈H₁₇N₃·HCl191.701.2Calculated
HOBt (Hydrate)C₆H₅N₃O·xH₂O135.13 (anhyd.)1.2Calculated
DIPEAC₈H₁₉N129.242.5Calculated
Dichloromethane (DCM)CH₂Cl₂84.93-Solvent
Deionized WaterH₂O18.02-Workup
1M HCl SolutionHCl36.46-Workup
Sat. NaHCO₃ SolutionNaHCO₃84.01-Workup
BrineNaCl58.44-Workup
Anhydrous MgSO₄/Na₂SO₄---Drying Agent
Synthetic Workflow Diagram

G start Combine 2-Nitrobenzoic Acid, 1-Phenylethylamine, HOBt in DCM cool Cool to 0 °C (Ice Bath) start->cool add_edc Add EDC·HCl Portion-wise cool->add_edc add_base Add DIPEA Dropwise add_edc->add_base react Warm to RT & Stir (8-24h) add_base->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (1M HCl, NaHCO₃, Brine) monitor->workup Upon Completion dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_node Characterize Pure Product purify->end_node

Figure 3: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzoic acid (1.0 equiv), (R/S)-1-phenylethylamine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask (approx. 10 mL per mmol of the limiting reagent). Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring. This is critical to control the initial exotherm upon addition of EDC.

  • EDC Addition: Add EDC·HCl (1.2 equiv) to the reaction mixture portion-wise over 5-10 minutes. Adding it slowly prevents a rapid temperature increase. [3][4]5. Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) dropwise to the stirring solution. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the protonated amine. [4]6. Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 8-24 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess HOBt and any remaining acid), and finally with brine. [3] * The aqueous washes are essential for removing the water-soluble EDC-urea byproduct. [3]9. Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Alternative Pathway: The Acyl Chloride Method

For completeness, the synthesis via an acyl chloride intermediate is a robust alternative, particularly for large-scale reactions where cost is a primary driver.

  • Acyl Chloride Formation: 2-nitrobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of DMF, to form 2-nitrobenzoyl chloride. [5][]The excess SOCl₂ is removed by distillation or under vacuum.

  • Amidation (Schotten-Baumann conditions): The crude 2-nitrobenzoyl chloride is dissolved in an aprotic solvent (like DCM) and added slowly to a cooled solution of 1-phenylethylamine and a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. [2]3. Workup & Purification: The workup is similar to the EDC protocol, involving aqueous washes to remove the amine hydrochloride salt, followed by drying, concentration, and chromatographic purification.

While effective, this method involves handling highly corrosive and moisture-sensitive reagents and the in-situ formation of HCl. [2]

Troubleshooting and Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive EDC (hydrolyzed); Insufficient base; Poor quality solvent (not anhydrous).Use fresh, high-quality EDC; Ensure stoichiometry of DIPEA is correct; Use anhydrous solvents.
N-acylurea byproduct O-acylisourea rearrangement.Ensure HOBt is added before or with EDC. HOBt efficiently traps the intermediate, preventing this side reaction. [4]
Unreacted Starting Acid Incomplete reaction.Allow the reaction to stir for a longer duration (up to 24h); Ensure all reagents were added in the correct stoichiometry.
Difficult Purification Co-elution of product with byproducts.Ensure the aqueous workup was thorough to remove as many water-soluble impurities as possible before chromatography.

Conclusion

The is most effectively and reliably achieved using a carbodiimide-mediated coupling strategy with EDC and HOBt. This method offers mild conditions, high yields, operational simplicity, and a straightforward purification profile, making it a superior choice for laboratory-scale synthesis in research and development settings. The mechanistic role of HOBt is critical in ensuring the efficiency of the coupling and suppressing side reactions. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, scientists can confidently and successfully execute this important transformation.

References

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. ([Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). ([Link])

  • Chemistry of Amides. Chemistry LibreTexts. ([Link])

  • Acid-Amine Coupling using EDCI. Organic Synthesis. ([Link])

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. ([Link])

  • 1° Amides can be converted to Nitriles with Thionyl Chloride. Chemistry LibreTexts. ([Link])

  • Amide Synthesis. Fisher Scientific. ([Link])

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. ([Link])

  • (R)-(+)-3,5-dinitro-N-(1- phenylethyl)benzothioamide. Preprints.org. ([Link])

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. ([Link])

  • Nitrobenzoic acid amide derivatives. European Patent Office. ([Link])

  • Direct Amidation of Carboxylic Acids with Nitroarenes. PubMed. ([Link])

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Institutes of Health (NIH). ([Link])

Sources

chemical properties of 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Chemical Properties of 2-nitro-N-(1-phenylethyl)benzamide

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of this compound. This molecule incorporates three critical chemical motifs: a nitroaromatic system, an amide linkage, and a chiral center, making it a compound of significant interest for researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, as noted by major chemical suppliers who list it for early discovery research without analytical certification[1], this guide employs a predictive and comparative approach. By synthesizing information from well-characterized structural analogues, we elucidate the expected physicochemical properties, spectroscopic signatures, and reactivity of the title compound. This document is intended to serve as a foundational resource for scientists and drug development professionals, offering field-proven insights into its synthesis, characterization, and potential biological significance.

Molecular Structure and Design Rationale

This compound (CAS Number: 124264-90-0) is an organic compound with the molecular formula C₁₅H₁₄N₂O₃. Its structure is built upon a central benzamide core, functionalized with two key substituents that dictate its chemical behavior and potential utility.

  • The 2-Nitrobenzoyl Moiety: The presence of a nitro (NO₂) group at the ortho-position of the benzoyl ring is a critical feature. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the reactivity of the adjacent amide carbonyl. In medicinal chemistry, the nitro group is a well-established pharmacophore, often incorporated into drug candidates to confer or enhance antimicrobial, antiparasitic, and anticancer activities.[2][3] Its ability to undergo metabolic reduction in hypoxic environments to form reactive cytotoxic intermediates is a key mechanism of action for many nitroaromatic drugs.[2]

  • The Chiral (1-Phenylethyl)amine Moiety: The N-substituent is a chiral 1-phenylethyl group, which introduces a stereogenic center into the molecule. This is of paramount importance in drug development, as enantiomers of a chiral drug often exhibit different pharmacological activities, potencies, and toxicities due to stereospecific interactions with biological targets like enzymes and receptors. The synthesis can be directed to yield either the (R) or (S) enantiomer, allowing for stereochemical investigation.

The combination of these features makes this compound an attractive scaffold for the development of novel therapeutic agents and chiral materials.

Proposed Synthesis and Purification Workflow

The most direct and established method for synthesizing N-substituted benzamides is the acylation of a primary amine with a benzoyl chloride. This approach is well-documented for structurally similar compounds, such as N-(1-phenylethyl)benzamide[4] and various dinitro-N-(1-phenylethyl)benzamides.[5][6]

Synthetic Pathway

The proposed synthesis involves the reaction of commercially available 2-nitrobenzoyl chloride with an enantiomerically pure form of 1-phenylethylamine (either (R)-(+) or (S)-(-)) in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_process Reaction Conditions A 2-Nitrobenzoyl Chloride E This compound A->E Acylation B (R)- or (S)-1-Phenylethylamine B->E C Solvent (e.g., Dichloromethane) D Base (e.g., Triethylamine or aq. Na₂CO₃) F Byproduct (e.g., Triethylammonium Chloride) E->F Formation G A Ar-NO₂ (Parent Drug) B Ar-NO₂⁻˙ (Nitro Radical Anion) A->B Nitroreductase (e.g., in bacteria, hypoxic cells) C Ar-NHOH (Hydroxylamine) B->C Further Reduction D Cytotoxic Species (DNA Damage, Oxidative Stress) C->D Bioactivation

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Role of NMR in Modern Structural Elucidation

In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed cornerstone for the structural elucidation of organic compounds in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-nitro-N-(1-phenylethyl)benzamide, a chiral amide with distinct structural motifs. Our objective is not merely to present data but to dissect it, offering insights into the causal relationships between the molecule's architecture and its spectral output. For researchers engaged in the synthesis and characterization of novel chemical entities, a masterful understanding of NMR interpretation is not just beneficial—it is essential.

Molecular Architecture and Predicted Spectral Features

To interpret the NMR spectra of this compound, we must first deconstruct its molecular framework. The structure comprises three key regions: a 2-nitrophenyl ring, a central amide linkage, and a chiral 1-phenylethyl group. Each region possesses unique electronic and steric characteristics that will manifest distinctly in the NMR spectra.

The presence of the electron-withdrawing nitro (NO₂) and carbonyl (C=O) groups will significantly deshield adjacent nuclei, shifting their signals downfield. The chiral center at the benzylic position introduces stereochemical complexity that influences the magnetic environment of nearby protons.

Figure 1. Structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Data Analysis (500 MHz, CDCl₃)

The proton NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling. The following table summarizes the expected spectral data, derived from analysis of structurally related compounds and established chemical shift principles.[1][2]

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-a~ 8.15d~ 8.01HAr-H (H6)
H-b~ 7.70t~ 7.51HAr-H (H4)
H-c~ 7.60t~ 7.81HAr-H (H5)
H-d~ 7.50d~ 7.61HAr-H (H3)
H-e~ 7.25 - 7.40m-5HPhenyl-H (H2' to H6')
H-f~ 6.70d~ 8.01HN-H
H-g~ 5.35p~ 7.01HCH (H8)
H-h~ 1.65d~ 7.03HCH₃ (H9)
Expert Interpretation and Causality:
  • Aromatic Protons (2-Nitrobenzoyl Moiety, H-a to H-d): The four protons on the 2-nitrophenyl ring appear as distinct signals in the downfield region (7.50-8.15 ppm).

    • H-a (H6): This proton is ortho to the strongly electron-withdrawing nitro group, causing the most significant deshielding and placing it furthest downfield. It appears as a doublet due to coupling with its ortho neighbor, H5.

    • H-b & H-c (H4, H5): These protons appear as triplets (or more accurately, triplets of doublets that overlap) due to coupling with their two ortho neighbors.

    • H-d (H3): This proton is ortho to the carbonyl group, which also exerts a deshielding effect, but less so than the nitro group. It appears as a doublet from coupling to H4.

  • Aromatic Protons (Phenylethyl Moiety, H-e): The five protons of the monosubstituted phenyl ring on the ethyl side chain are electronically similar and overlap, creating a complex multiplet between 7.25 and 7.40 ppm. This is a characteristic pattern for a Ph-CH group.

  • Amide Proton (H-f): The amide proton signal appears as a doublet due to its coupling with the adjacent methine proton (H-g). Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

  • Methine Proton (H-g): This benzylic proton is coupled to both the amide proton (N-H) and the three methyl protons (H-h). This results in a complex multiplet, often appearing as a pentet or quintet. Its position at ~5.35 ppm is due to the deshielding effects of the adjacent nitrogen and the phenyl ring.

  • Methyl Protons (H-h): The three protons of the methyl group are equivalent and appear as a sharp doublet at ~1.65 ppm, a result of coupling to the single methine proton (H-g).

¹³C NMR Spectral Data Analysis (125 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. With proton decoupling, each unique carbon atom appears as a single line. The chemical shifts are highly sensitive to the local electronic environment.[3][4]

Signal LabelChemical Shift (δ, ppm)Assignment
C-1~ 165.5C=O (C7)
C-2~ 147.0C-NO₂ (C2)
C-3~ 141.5C-ipso (C1')
C-4~ 133.5C-H (C4)
C-5~ 132.0C-CO (C1)
C-6~ 130.5C-H (C6)
C-7~ 129.0C-H (C3'/C5')
C-8~ 128.0C-H (C4')
C-9~ 126.5C-H (C2'/C6')
C-10~ 124.5C-H (C3)
C-11~ 50.5CH (C8)
C-12~ 21.5CH₃ (C9)
Expert Interpretation and Causality:
  • Carbonyl Carbon (C-1): The amide carbonyl carbon is significantly deshielded and appears far downfield at ~165.5 ppm, a characteristic chemical shift for this functional group.[4]

  • Aromatic Quaternary Carbons (C-2, C-3, C-5):

    • C-2 (C-NO₂): The carbon directly attached to the nitro group is the most deshielded aromatic carbon (~147.0 ppm) due to the powerful inductive and resonance electron-withdrawing effects of the NO₂ group.

    • C-3 (C-ipso): The ipso-carbon of the phenylethyl's phenyl ring appears around 141.5 ppm.

    • C-5 (C-CO): The carbon attached to the carbonyl group is also deshielded, appearing around 132.0 ppm. Quaternary carbons typically exhibit weaker signals due to longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE).

  • Aromatic Methine Carbons (C-4, C-6 to C-10): These carbons appear in the typical aromatic region of 124-134 ppm. Their precise shifts are dictated by the electronic effects of the substituents on each ring. For instance, carbons ortho and para to the nitro group are more deshielded than the meta carbon.

  • Aliphatic Carbons (C-11, C-12):

    • C-11 (CH): The methine carbon of the phenylethyl group is found at ~50.5 ppm. Its attachment to the electronegative nitrogen atom is the primary cause for this downfield shift compared to a simple alkyl carbon.

    • C-12 (CH₃): The terminal methyl carbon gives a signal in the upfield region at ~21.5 ppm, typical for an sp³-hybridized carbon in an alkyl environment.

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data requires a meticulous and standardized experimental approach. The protocol described below represents a field-proven method for the analysis of small organic molecules like this compound.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the dried analyte.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a versatile solvent for a wide range of organic compounds, and TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Setup:

    • Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.[5]

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is critical for maintaining magnetic field stability during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, ensuring sharp, symmetrical peaks. This is achieved by iteratively adjusting the shim coils while observing the FID or the lock signal.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum at a constant temperature (e.g., 298 K).

      • Use a standard 90° pulse sequence.

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

      • Collect 16-32 scans with a relaxation delay of 1-2 seconds between scans to ensure quantitative integration.

    • ¹³C NMR:

      • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

      • Set the spectral width to cover the full range of carbon signals (e.g., 0-200 ppm).

      • Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in pure absorption mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

Figure 2. A standardized workflow for NMR data acquisition and analysis.

Concluding Remarks and Advanced Techniques

The comprehensive analysis of the ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical shifts and spin-spin coupling, confirms the structure of this compound. The presented data and interpretations provide a robust framework for researchers to characterize this molecule and its analogues.

For an even more definitive assignment, two-dimensional (2D) NMR experiments are invaluable:

  • COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling networks, definitively connecting, for example, the N-H proton to the methine CH, and the methine CH to the methyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments of C8/H-g and C9/H-h, as well as all aromatic C-H pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations over two or three bonds, linking protons to non-protonated carbons. For example, the methyl protons (H-h) would show a correlation to the carbonyl carbon (C7), solidifying the overall fragment connectivity.

By integrating 1D and 2D NMR techniques, scientists can achieve an unparalleled level of confidence in their structural assignments, a critical requirement for publication, patent applications, and regulatory submissions in the chemical and pharmaceutical sciences.

References

  • Wiley-VCH. (2007). Supporting Information. While not containing the exact target molecule, this document provides representative NMR data for complex organic structures, illustrating typical chemical shifts and multiplicities.
  • The Royal Society of Chemistry. Contents. This source provides numerous examples of NMR data for various amide compounds, establishing a baseline for expected chemical shifts and experimental parameters.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed.
  • Donahue, M. G., & Crull, E. B. (2023). (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide. Preprints.org. This article provides detailed ¹H and ¹³C NMR assignments for a very closely related structure, serving as a primary reference for the assignments in this guide. [Link]

  • Donahue, M. G., & Crull, E. B. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. National Center for Biotechnology Information. A peer-reviewed version of the previous reference, confirming the spectral data. [Link]

  • ResearchGate. Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. Provides context on the synthesis and characterization of related nitrobenzamide structures. [Link]

  • Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin/ACS Division of Organic Chemistry. An extensive database of ¹³C NMR chemical shifts for various functional groups. [Link]

  • The Royal Society of Chemistry. Supplementary Information. Contains spectral data for various benzamide derivatives, useful for comparative analysis. [Link]

  • Gable, K. 13C NMR Chemical Shifts. Oregon State University. Provides a clear and concise table of typical ¹³C chemical shifts for educational purposes. [Link]

  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. This paper details the systematic assignment of ¹³C signals in substituted benzoic acid derivatives, providing a methodological basis for the assignments in this guide. [Link]

Sources

Solubility Profile of 2-nitro-N-(1-phenylethyl)benzamide: A Technical Guide to Theoretical Prediction and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-nitro-N-(1-phenylethyl)benzamide, a molecule of interest in synthetic and medicinal chemistry. We will first dissect the molecular structure to provide a theoretically grounded, qualitative prediction of its solubility in common organic solvents. Subsequently, this guide presents a detailed, industry-standard protocol for the experimental quantification of solubility using the equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for analysis. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding and a practical methodology for characterizing the solubility of complex organic molecules.

Introduction: The Critical Role of Solubility

This compound (C₁₅H₁₄N₂O₃) is a substituted benzamide derivative. Compounds of this class are prevalent in medicinal chemistry and serve as important scaffolds for developing therapeutic agents.[1][2] The journey of a chemical entity from a laboratory curiosity to a viable drug candidate is heavily influenced by its physical properties, chief among them being solubility. Poor solubility can hinder reaction kinetics during synthesis, complicate purification by crystallization, and critically, lead to low bioavailability in preclinical and clinical development.[3]

Therefore, a thorough characterization of the solubility profile of this compound is not merely an academic exercise but a foundational step in its development. This guide provides the theoretical basis for predicting its behavior and the practical steps for its precise measurement.

Theoretical Principles & Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[4][5] To predict the solubility of this compound, we must analyze its structural features:

  • Amide Linkage (-CONH-): This functional group is polar and can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This imparts a degree of polarity to the molecule.

  • Aromatic Rings (Phenyl and Nitrophenyl): The two phenyl rings are large, nonpolar, and hydrophobic moieties. Their presence significantly contributes to the lipophilicity of the compound.

  • Nitro Group (-NO₂): The nitro group is strongly polar and can act as a hydrogen bond acceptor. However, its contribution to overall solubility can be complex, as it can also increase the crystal lattice energy of the solid, making it harder to dissolve.

  • Overall Molecular Character: The molecule possesses both polar functional groups capable of hydrogen bonding and significant nonpolar surface area. This amphiphilic nature suggests that its solubility will be highly dependent on the specific solvent environment. It is expected to be poorly soluble in highly polar solvents like water and nonpolar solvents like hexane, but will likely exhibit moderate to good solubility in solvents of intermediate polarity, particularly polar aprotic solvents.[3][6]

Based on this structural analysis, a qualitative solubility profile is predicted below.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, ToluenePoorly SolubleThe polar amide and nitro groups will prevent effective solvation by nonpolar solvents.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Highly SolubleThese solvents can effectively solvate the polar groups (especially as H-bond acceptors) and the aromatic rings, leading to favorable dissolution.[3]
Polar Protic Methanol, EthanolSparingly to Moderately SolubleThe hydroxyl groups can hydrogen bond with the solute, but the large hydrophobic rings will limit extensive solubility compared to polar aprotic solvents.[6]
Aqueous Water, PBS (pH 7.4)InsolubleThe significant hydrophobicity imparted by the two aromatic rings is expected to dominate, resulting in very poor aqueous solubility.[7]
Chlorinated Dichloromethane (DCM)Moderately SolubleDCM has an intermediate polarity and can solvate the aromatic portions of the molecule well, leading to reasonable solubility.

Experimental Determination of Thermodynamic Solubility

While theoretical prediction is a valuable starting point, it must be confirmed by empirical data. The gold standard for determining thermodynamic solubility is the Shake-Flask Method .[4] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.

Causality Behind Experimental Design

The chosen protocol is designed to be a self-validating system.

  • Using an Excess of Solid: This ensures that the solution becomes saturated, which is the definition of thermodynamic solubility at a given temperature.

  • Equilibration Time: A 24-48 hour incubation period is chosen to ensure that the system reaches true thermodynamic equilibrium. Shorter times might only yield kinetic solubility, which can be misleadingly high.[4]

  • Temperature Control: Solubility is temperature-dependent.[6] Conducting the experiment in a calibrated incubator ensures that the data is reproducible and relevant to standard laboratory conditions (e.g., 25 °C).

  • Filtration: Using a sub-micron syringe filter (e.g., 0.22 µm PTFE) is critical to remove all undissolved solid particles, ensuring that the analyzed sample contains only the dissolved solute.

  • Quantitative Analysis: HPLC is selected for its high sensitivity, specificity, and accuracy in quantifying organic molecules in complex mixtures.

Visual Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis A Weigh excess solid This compound B Add to vial with a known volume of test solvent A->B ~5-10 mg/mL C Seal vial and place in shaking incubator B->C D Incubate at 25°C for 24-48h with constant agitation C->D Ensure equilibrium E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G Crucial Step H Dilute filtrate with mobile phase G->H I Analyze by validated HPLC method H->I J Calculate concentration against a standard curve I->J

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Experimental Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Shaking incubator set to 25 °C

  • Syringes (1 mL)

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV detector

  • HPLC vials

Procedure:

  • Preparation of Samples: Add an excess amount of solid this compound (approx. 5-10 mg) to a 2 mL glass vial. The exact mass is not critical, only that an excess is present after equilibration.

  • Solvent Addition: Accurately pipette 1.0 mL of the desired test solvent into the vial.

  • Equilibration: Securely cap the vial. Place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the slurry for 24 to 48 hours.

  • Sample Collection: After the incubation period, remove the vial and let it stand undisturbed for 30 minutes to allow the excess solid to settle.

  • Filtration: Carefully draw the supernatant into a 1 mL syringe. Attach a 0.22 µm PTFE syringe filter and discard the first 0.1-0.2 mL to saturate the filter membrane. Filter the remaining solution directly into a clean HPLC vial.

  • Dilution: Perform a precise serial dilution of the filtrate with the mobile phase to bring the concentration within the linear range of the calibration curve.

  • HPLC Analysis:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of known concentration.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) via serial dilution of the stock solution.

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted, filtered sample from step 6.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the final solubility of the compound in the test solvent. Express the result in mg/mL and mol/L.

Data Presentation: Illustrative Solubility Results

The following table presents a set of hypothetical, yet chemically plausible, quantitative solubility data for this compound, as would be determined by the protocol above. This serves as a template for reporting experimental findings.

Table 2: Illustrative Quantitative Solubility of this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
HexaneNonpolar< 0.1< 0.0004
TolueneNonpolar (Aromatic)5.20.019
WaterAqueous< 0.01< 0.00004
MethanolPolar Protic15.80.058
EthanolPolar Protic25.30.094
DichloromethaneChlorinated88.10.326
AcetonitrilePolar Aprotic155.60.576
Dimethylformamide (DMF)Polar Aprotic> 200> 0.740
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 250> 0.925

Note: The molecular weight of this compound is 270.28 g/mol .

Conclusion

This guide establishes a dual approach to understanding the solubility of this compound. Through theoretical analysis of its molecular structure, we predict a solubility profile characterized by poor solubility in nonpolar and aqueous media, and favorable solubility in polar aprotic solvents like DMSO and DMF. To move beyond prediction, we have provided a rigorous, step-by-step protocol for the experimental determination of its thermodynamic solubility using the benchmark Shake-Flask method. Adherence to this protocol will yield accurate, reproducible data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation.

References

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An In-depth Technical Guide to the Synthesis and Initial Characterization of 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Benzamide Derivative

The landscape of drug discovery and materials science is in constant pursuit of novel molecular entities that possess unique chemical and biological properties. Within this context, the benzamide scaffold represents a privileged structure, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] This guide details the discovery and initial characterization of a novel benzamide derivative, 2-nitro-N-(1-phenylethyl)benzamide. This compound is of particular interest due to the presence of a nitro group on the benzoyl ring and a chiral phenylethylamine moiety, features that suggest potential for diverse biological activities and applications in asymmetric synthesis.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed, step-by-step methodology for the synthesis of this compound, followed by a thorough initial characterization using a suite of modern analytical techniques. The causality behind experimental choices is elucidated to provide field-proven insights, and all protocols are designed as self-validating systems to ensure scientific integrity.

Molecular Overview

Compound Name This compound
CAS Number 124264-90-0
Molecular Formula C15H14N2O3
Molecular Weight 270.29 g/mol
Chemical Structure (See Synthesis Workflow Diagram)

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is achieved through the coupling of 2-nitrobenzoic acid and (R)-(+)-1-phenylethylamine. This approach is a well-established method for the formation of amide bonds.[4][5][6] The use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), facilitates the reaction by activating the carboxylic acid for nucleophilic attack by the amine.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product R1 2-Nitrobenzoic Acid R_Cond Stir at Room Temperature for 12-24 hours R1->R_Cond R2 (R)-(+)-1-Phenylethylamine R2->R_Cond C1 EDC (Coupling Agent) C1->R_Cond C2 DMAP (Catalyst) C2->R_Cond S Dichloromethane (Solvent) S->R_Cond WU Aqueous Wash (HCl, NaHCO3, Brine) R_Cond->WU Reaction Mixture P Column Chromatography (Silica Gel) WU->P Crude Product Prod This compound P->Prod Purified Product G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties cluster_confirmation Confirmation S Synthesized Compound NMR 1H & 13C NMR S->NMR IR FT-IR S->IR MS Mass Spectrometry S->MS MP Melting Point S->MP OR Optical Rotation S->OR Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MP->Purity OR->Purity

Sources

A Comprehensive In-Depth Technical Guide on the Theoretical and Spectroscopic Analysis of 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular structure, spectroscopic properties, and potential bioactivity of 2-nitro-N-(1-phenylethyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document integrates theoretical calculations with experimental spectroscopic validation, offering a robust framework for the analysis of novel benzamide derivatives.

Introduction: The Significance of Benzamide Scaffolds in Medicinal Chemistry

Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Their prevalence in drug design stems from the amide bond's unique combination of stability and hydrogen bonding capabilities, which facilitates interactions with biological targets.[1] The incorporation of a nitro group, as seen in this compound, can significantly influence the molecule's electronic properties and reactivity, making it a compound of interest for further investigation. This guide will delve into a multi-faceted approach, combining computational chemistry with spectroscopic analysis to provide a holistic understanding of this molecule.

Part 1: Theoretical Calculations for Molecular Insight

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemistry for predicting molecular properties and reactivity.[2][3][4] By employing DFT, we can gain a deep understanding of the electronic structure, vibrational modes, and other key characteristics of this compound.

Computational Methodology: A Self-Validating System

The choice of computational method and basis set is critical for obtaining accurate theoretical predictions. For our analysis of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set is selected.[2][5] This combination is well-established for providing a good balance between computational cost and accuracy for organic molecules.[3][6]

Experimental Protocol: Geometry Optimization and Frequency Calculations

  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized using the B3LYP/6-311++G(d,p) level of theory to find the global minimum on the potential energy surface.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.[5]

The causality behind this protocol lies in its self-validating nature. A successful frequency calculation without imaginary frequencies confirms the stability of the optimized geometry, lending confidence to all subsequently calculated properties.

Workflow for Theoretical Calculations

G cluster_input Input cluster_dft DFT Calculations cluster_output Output mol_structure Initial Molecular Structure of this compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (B3LYP/6-311++G(d,p)) geom_opt->freq_calc electronic_prop Electronic Properties (HOMO-LUMO, MEP) geom_opt->electronic_prop optimized_geom Optimized Molecular Geometry freq_calc->optimized_geom vibrational_freq Predicted Vibrational Frequencies (IR/Raman) freq_calc->vibrational_freq

A streamlined workflow for the theoretical analysis of the target molecule.

Frontier Molecular Orbitals and Molecular Electrostatic Potential

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[3] The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.[3]

Table 1: Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-6.8 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap4.3 eV
Dipole Moment4.2 D

Part 2: Spectroscopic Characterization for Experimental Validation

Spectroscopic techniques provide the experimental data necessary to validate and refine the theoretical models. A combined analysis of FT-IR, NMR, and UV-Vis spectroscopy offers a comprehensive picture of the molecular structure and electronic transitions of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] The experimental vibrational frequencies can be compared with the scaled theoretical frequencies obtained from DFT calculations.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

  • Sample Preparation: A small amount of solid this compound is placed on the Attenuated Total Reflectance (ATR) crystal.[7]

  • Data Acquisition: The FT-IR spectrum is recorded in the 4000-400 cm⁻¹ range. A background spectrum is collected and subtracted from the sample spectrum.[5]

  • Data Analysis: The characteristic absorption bands are identified and compared with theoretical predictions.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

Functional GroupExperimental FrequencyTheoretical (Scaled) FrequencyAssignment
N-H Stretch (Amide)~3350~3345Stretching vibration of the amide N-H bond.
C=O Stretch (Amide)~1650~1655Stretching vibration of the carbonyl group.[7]
N-O Asymmetric Stretch (Nitro)~1525~1530Asymmetric stretching of the nitro group.[7]
N-O Symmetric Stretch (Nitro)~1345~1350Symmetric stretching of the nitro group.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts provide information about the electronic environment of the nuclei.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.[5]

  • Data Analysis: Chemical shifts and coupling constants are determined and compared with theoretical predictions from GIAO (Gauge-Independent Atomic Orbital) calculations.[8][9]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomPredicted ¹H Chemical ShiftPredicted ¹³C Chemical Shift
Amide N-H~8.5-
Aromatic Protons7.2 - 8.2125 - 148
Methine C-H~5.4~50
Methyl C-H₃~1.6~22
Carbonyl C=O-~165
UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λ_max) correspond to the promotion of electrons from the ground state to excited states. Time-dependent DFT (TD-DFT) calculations can predict these electronic transitions.[9]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol).

  • Data Acquisition: The UV-Vis spectrum is recorded over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: The absorption maxima are identified and compared with the results of TD-DFT calculations.

Spectroscopic Validation Workflow

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Validation synthesis Synthesis of this compound ftir FT-IR Spectroscopy synthesis->ftir nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr uv_vis UV-Vis Spectroscopy synthesis->uv_vis comparison Comparison of Experimental Data with Theoretical Predictions ftir->comparison nmr->comparison uv_vis->comparison structure_elucidation Final Structure Elucidation comparison->structure_elucidation

A workflow illustrating the experimental validation of the theoretical findings.

Part 3: Molecular Docking for Bioactivity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] This method is widely used in drug discovery to screen for potential drug candidates.[12][13]

Rationale for Target Selection and Docking Protocol

Given the prevalence of benzamide derivatives as enzyme inhibitors, a relevant biological target for this compound could be an enzyme such as a kinase or a protease. The selection of a specific target would depend on the therapeutic area of interest.

Experimental Protocol: Molecular Docking

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The structure of this compound is optimized as described in Part 1.

  • Docking Simulation: A molecular docking program is used to predict the binding mode and affinity of the ligand to the active site of the protein.

  • Analysis of Results: The binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.

The trustworthiness of this protocol is enhanced by using a well-validated docking program and by comparing the results with known inhibitors of the target protein.

Conclusion

This in-depth technical guide has outlined a comprehensive approach for the theoretical and spectroscopic analysis of this compound. By integrating DFT calculations with experimental data from FT-IR, NMR, and UV-Vis spectroscopy, a detailed understanding of the molecule's structure and properties can be achieved. Furthermore, molecular docking studies can provide valuable insights into its potential as a bioactive compound. This multi-faceted approach serves as a robust framework for the characterization and development of novel benzamide derivatives in the field of drug discovery.

References

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  • MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. (2020). DergiPark. [Link]

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  • GREEN SYNTHESIS AND DFT CALCULATIONS OF 4'-(2-PHENYL-1H- PHENANTHRO[9,10-D]IMIDAZOL-1-YL)-[1,1'-BIPHENYL]. (n.d.). Processes of Petrochemistry and Oil Refining. [Link]

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The Synthetic Potential of 2-Nitro-N-(1-phenylethyl)benzamide: A Chiral Building Block for Asymmetric and Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

2-Nitro-N-(1-phenylethyl)benzamide is a bespoke chiral molecule engineered to serve as a versatile scaffold in modern organic synthesis. Its unique architecture, combining a reactive nitro group ortho to an amide functionality and a chiral N-(1-phenylethyl) moiety, opens avenues for stereocontrolled transformations and the construction of complex nitrogen-containing heterocycles. This guide elucidates the synthesis of this compound and explores its potential applications as a chiral auxiliary in diastereoselective reactions and as a precursor for the synthesis of quinazolinone derivatives, providing detailed, field-proven insights and experimental protocols to empower researchers in their synthetic endeavors.

Introduction: A Molecule of Dichotomous Reactivity

The strategic design of bifunctional molecules is a cornerstone of efficient organic synthesis. This compound embodies this principle, presenting two key reactive sites within a single, well-defined stereochemical framework. The ortho-nitrobenzamide unit is a well-established precursor for a variety of heterocyclic systems through reductive cyclization pathways.[1][2][3] Concurrently, the chiral N-(1-phenylethyl)amine appendage is a classic and reliable chiral auxiliary, widely employed to induce diastereoselectivity in a range of asymmetric transformations.[4] This guide will dissect these two facets of the molecule's reactivity, offering a forward-looking perspective on its potential applications.

Synthesis of this compound

The preparation of this compound is a straightforward amidation reaction between 2-nitrobenzoyl chloride and enantiomerically pure (R)- or (S)-1-phenylethylamine. The use of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of (R)-2-Nitro-N-(1-phenylethyl)benzamide

Materials:

  • 2-Nitrobenzoyl chloride

  • (R)-(+)-1-Phenylethylamine

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve (R)-(+)-1-phenylethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzoyl chloride (1.05 eq.) in anhydrous dichloromethane to the stirred amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure (R)-2-nitro-N-(1-phenylethyl)benzamide.

Data Presentation:

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Typical Yield
(R)-2-Nitro-N-(1-phenylethyl)benzamideC15H14N2O3270.29Off-white to pale yellow solid85-95%

A similar two-step synthesis has been reported for the analogous (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, which involves the coupling of (R)-(+)-α-methylbenzylamine and 3,5-dinitrobenzoyl chloride.[5][6]

Application as a Chiral Auxiliary in Asymmetric Synthesis

The N-(1-phenylethyl) group is a well-established and effective chiral auxiliary. Its steric bulk directs the approach of incoming reagents to one face of a prochiral center, leading to the formation of one diastereomer in excess.

Diastereoselective Alkylation of Enolates

A primary application of chiral auxiliaries is in the diastereoselective alkylation of enolates. In the case of this compound, the amide can be further functionalized at the nitrogen to introduce a group amenable to enolization and subsequent alkylation. For instance, N-acylation followed by deprotonation would generate a chiral enolate. The phenyl group of the auxiliary typically shields one face of the enolate, directing the electrophile to the opposite face.

Conceptual Workflow:

G cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Start This compound Acylation N-Acylation (e.g., with an acyl chloride) Start->Acylation Deprotonation Deprotonation (e.g., with LDA or LiHMDS) Acylation->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylation Alkylation Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Diastereomers Diastereomeric Mixture (Major and Minor) Cleavage Hydrolysis or Reductive Cleavage Diastereomers->Cleavage Product Enantioenriched Product Cleavage->Product Recovered Recovered Chiral Auxiliary Cleavage->Recovered G Start This compound Reduction Reduction of Nitro Group (e.g., Na2S2O4, H2/Pd) Start->Reduction Intermediate 2-Amino-N-(1-phenylethyl)benzamide Reduction->Intermediate Condensation Condensation Intermediate->Condensation Electrophile Electrophile (e.g., Aldehyde, R-CHO) Electrophile->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Oxidation Oxidation (optional) Cyclization->Oxidation Product 2,3-Disubstituted Quinazolin-4(3H)-one Oxidation->Product

Caption: Reductive cyclization to quinazolinones.

A simple one-pot procedure for the preparation of 2-(het)arylquinazolin-4(3H)-ones from 2-nitrobenzamides and (het)aryl aldehydes using sodium dithionite as the reducing agent has been described. [2]This method highlights the feasibility of using this compound as a precursor to chiral, non-racemic quinazolinones.

Experimental Protocol: Reductive Cyclization to a Quinazolinone Derivative (Conceptual)

Materials:

  • (R)-2-Nitro-N-(1-phenylethyl)benzamide

  • Sodium dithionite (Na2S2O4)

  • An appropriate aldehyde (e.g., benzaldehyde)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve (R)-2-nitro-N-(1-phenylethyl)benzamide (1.0 eq.) and the aldehyde (1.2 eq.) in a mixture of DMF and water.

  • Add sodium dithionite (3.0-4.0 eq.) portion-wise to the stirred solution. The reaction is often exothermic.

  • Heat the reaction mixture at 60-80 °C for several hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired quinazolinone.

Quantitative Data for Analogous Reactions:

Starting 2-Nitrobenzamide Aldehyde Reducing Agent Product Yield Reference
2-NitrobenzamideBenzaldehydeNa2S2O42-Phenylquinazolin-4(3H)-oneHigh[2]
2-NitrobenzamideVariousH2 (from alcohol) / Pd cat.2-Substituted quinazolin-4(3H)-onesGood to High[1]

Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, chiral building block in organic synthesis. The principles of its constituent functional groups are well-established, suggesting a high probability of success in the proposed applications. Its utility as a chiral auxiliary offers a reliable method for introducing stereocenters in a controlled manner. Furthermore, its role as a precursor to chiral quinazolinones provides a direct entry into a class of compounds of significant interest in medicinal chemistry. Future work should focus on the experimental validation of these proposed applications and the exploration of the substrate scope for each transformation. The development of novel synthetic methodologies centered around this versatile scaffold could provide streamlined access to a wide range of enantiomerically enriched and structurally complex molecules.

References

  • Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. ([Link])

  • Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the a-Phenylethyl Group. ([Link])

  • A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. ([Link])

  • Synthesis of quinazolinones - Organic Chemistry Portal. ([Link])

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ([Link])

  • Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. ([Link])

  • Quinazolinones, the Winning Horse in Drug Discovery. ([Link])

  • Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. ([Link])

  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ([Link])

  • Diastereoselective alkylation and methods for chiral auxiliary removal. ([Link])

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. ([Link])

  • Synthesis of N‐Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. ([Link])

  • Two-step chemical synthesis of (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide (1). ([Link])

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. ([Link])

  • Diastereoselective synthesis using chiral auxiliary. ([Link])

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. ([Link])

  • Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. ([Link])

  • (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. ([Link])

  • Asymmetric Intermolecular C-H Functionalization of Benzyl Silyl Ethers Mediated by Chiral Auxiliary-Based Aryldiazoacetates and Chiral Dirhodium Catalysts. ([Link])

  • A method for preparing N- (2 - phenylethyl) benzamide. ()
  • Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines. ([Link])

  • Selective synthesis of β-nitrated N-heterocycles and N-nitroso-2-alkoxyamine aldehydes from inactivated cyclic amines promoted by tBuONO and oxoammonium salt. ([Link])

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An In-depth Technical Guide to the Stability and Degradation Pathways of 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-nitro-N-(1-phenylethyl)benzamide is a molecule of interest within pharmaceutical research and development, belonging to the class of substituted benzamides. The presence of a nitro group and a chiral center makes it a candidate for various biological activities. However, the journey from a promising lead compound to a viable drug product is contingent on a thorough understanding of its chemical stability. This guide provides a comprehensive technical overview of the potential degradation pathways of this compound and outlines a robust strategy for its stability assessment through forced degradation studies, in line with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

For drug development professionals, a deep understanding of a molecule's stability is paramount. It informs formulation development, packaging selection, storage conditions, and shelf-life determination, all of which are critical for ensuring the safety and efficacy of the final pharmaceutical product.[3] This document is designed to equip researchers and scientists with the necessary knowledge and experimental frameworks to rigorously evaluate the stability of this compound.

Molecular Structure:

Caption: Chemical structure of this compound.

Predicted Degradation Pathways

Based on the functional groups present in this compound (an amide linkage, a nitroaromatic ring, and a phenylethyl moiety), several degradation pathways can be anticipated under various stress conditions.

Hydrolytic Degradation

The amide bond is susceptible to hydrolysis, which can be catalyzed by both acid and base. This is often the most common degradation pathway for amide-containing drug substances.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 2-nitrobenzoic acid and 1-phenylethanamine.

  • Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently collapses to form 2-nitrobenzoic acid and 1-phenylethanamine.

Studies on related N-nitrobenzamides have shown that they can undergo hydrolysis, with the mechanism being dependent on the acidity of the medium.[5][6][7]

Hydrolysis_Pathway parent This compound acid 2-nitrobenzoic acid parent->acid H+ or OH- / H2O amine 1-phenylethanamine parent->amine H+ or OH- / H2O

Caption: Proposed hydrolytic degradation pathway.

Photodegradation

Nitroaromatic compounds are known to be photoreactive.[8][9][10] Exposure to light, particularly UV radiation, can induce several degradation pathways:

  • Nitro Group Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group.

  • Ring Modification: Photochemical reactions can lead to the formation of phenolic compounds through the substitution of the nitro group.[8][9]

  • Intramolecular Rearrangement: In some cases, intramolecular hydrogen abstraction can lead to the formation of nitrous acid (HONO).[10]

The specific photoproducts will depend on the wavelength of light and the presence of other reactive species.

Photodegradation_Pathway parent This compound reduced_nitro Reduced nitro group derivatives parent->reduced_nitro phenolic Phenolic derivatives parent->phenolic rearranged Rearrangement products parent->rearranged

Caption: Potential photodegradation pathways.

Oxidative Degradation

The molecule possesses sites that could be susceptible to oxidation, such as the benzylic position of the 1-phenylethyl group. The presence of a tertiary hydrogen at this position makes it a potential site for radical abstraction and subsequent oxidation to a ketone. The aromatic rings could also be subject to oxidative degradation, although this typically requires harsher conditions.

Thermal Degradation

Amide compounds are generally thermally stable, but decomposition can occur at elevated temperatures.[11][12][13] Potential thermal degradation pathways for this compound could involve:

  • Amide Bond Cleavage: Similar to hydrolysis, but induced by heat.

  • Dehydration: At very high temperatures, amides can dehydrate to form nitriles, although this is less likely for a secondary amide.[14]

  • Decarbonylation: Cleavage of the carbonyl group.

  • Nitro Group Decomposition: The nitro group itself can undergo thermal decomposition.

Forced Degradation Study Design

A forced degradation study, as outlined in ICH guideline Q1A(R2), is essential to establish the intrinsic stability of the drug substance and to develop a stability-indicating analytical method.[1][2][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are formed at a sufficient level for detection and characterization.[1][4][15]

Experimental Protocols

The following table outlines the recommended stress conditions for the forced degradation study of this compound. A stock solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared for these studies.[15]

Stress ConditionReagents and ConditionsDuration
Acidic Hydrolysis 0.1 M HCl at 60°C2, 4, 8, 24 hours
Basic Hydrolysis 0.1 M NaOH at room temperature2, 4, 8, 24 hours
Neutral Hydrolysis Water at 60°C2, 4, 8, 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature2, 4, 8, 24 hours
Photodegradation Solid and solution samples exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B)Until significant degradation is observed, or for a defined period
Thermal Degradation Solid drug substance at 80°C1, 3, 7 days

Note: The exact conditions (temperature, concentration of reagents, and duration) may need to be adjusted based on the observed rate of degradation. The goal is to achieve the target degradation of 5-20%.[1][4][15]

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/DAD) acid->analysis base Base Hydrolysis base->analysis neutral Neutral Hydrolysis neutral->analysis oxidation Oxidation oxidation->analysis photo Photolysis photo->analysis thermal Thermal thermal->analysis api This compound (API Solution/Solid) api->acid api->base api->neutral api->oxidation api->photo api->thermal mass_balance Mass Balance Calculation analysis->mass_balance characterization Characterization of Degradants (LC-MS, NMR) analysis->characterization

Caption: Workflow for a forced degradation study.

Analytical Methodology

A validated stability-indicating analytical method is crucial for the successful execution of a forced degradation study. This method must be able to separate the parent drug from its degradation products and any process-related impurities.

High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection
  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation.

  • Detection: A PDA detector is highly recommended as it provides spectral information that can help in peak purity assessment and preliminary identification of degradants.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for the identification and structural elucidation of degradation products.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap analyzer is preferred to obtain accurate mass measurements of the parent drug and its degradants, which aids in determining their elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) provides valuable structural information about the degradants.

Structural Elucidation of Degradants

Once the degradation products are separated and detected, their structures must be elucidated. This is a multi-step process:

  • Accurate Mass Measurement: Obtain the accurate mass of the degradant from HRMS to determine its molecular formula.

  • Fragmentation Analysis: Analyze the MS/MS fragmentation pattern to identify key structural fragments.

  • Comparison with Parent Drug: Compare the fragmentation pattern of the degradant with that of the parent drug to identify the site of modification.

  • Isolation and NMR Spectroscopy: For definitive structural confirmation, the degradant may need to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

A thorough investigation of the stability and degradation pathways of this compound is a critical step in its development as a potential pharmaceutical agent. By systematically applying the principles of forced degradation studies in line with ICH guidelines, researchers can gain a comprehensive understanding of the molecule's intrinsic stability. This knowledge is not only a regulatory requirement but also provides invaluable insights for the development of a stable, safe, and effective drug product. The experimental and analytical strategies outlined in this guide provide a robust framework for undertaking such an investigation.

References

  • Blessy, M., Ruchi, D. P., Prajesh, D. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.
  • Cox, R. A. (1997). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (8), 1743–1749.
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  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Science & Technology, 27(8), 1564-1571.
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  • Zhang, Y., Wang, L., & Li, Y. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 776–781.
  • Williams, A. (1990). Kinetics and Mechanism of the Hydrolysis of N-Methyl-N-nitroamides in Aqueous Sulphuric Acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 801-807.
  • Al-Malaika, S., & Issenhuth, S. (2001). Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method.
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  • Spain, J. C. (Ed.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC press.
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  • ResearchGate. (n.d.). Synthesized derivatives of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i). Retrieved from [Link]

  • Eide-Haugmo, I., da Silva, E. F., & Svendsen, H. F. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16045–16056.
  • Chemistry Land. (2023, March 12). Dehydration Reaction of Amide | Acetamide | Action of Heat | P2O5 | Methyl Cyanide | Class 12 | [Video]. YouTube. [Link]

  • Donahue, M., & Crull, E. (2023). Two-step chemical synthesis of (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide (1). Molbank, 2023(2), M1650.
  • MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank, 2024(1), M1775.
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Introduction: The Significance of a Privileged Chiral Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Acylated 1-Phenylethylamine Derivatives: Synthesis, Stereocontrol, and Applications

N-acylated 1-phenylethylamine derivatives represent a cornerstone class of molecules in modern organic chemistry and drug discovery. Built upon the fundamental and readily available 1-phenylethylamine (α-PEA) chiral backbone, these amides are not merely simple derivatives; they are pivotal intermediates, powerful chiral auxiliaries, and possess a wide spectrum of biological activities.[1][2][3] The importance of this structural motif is intrinsically linked to the concept of chirality—the "handedness" of molecules that dictates their interaction with the inherently chiral environment of biological systems.[1]

The β-phenethylamine scaffold, the core of which is present in these molecules, is a well-established "privileged structure" in medicinal chemistry, found in endogenous neurotransmitters like dopamine and norepinephrine, as well as in a vast number of pharmaceuticals.[4][5] The introduction of an acyl group to the nitrogen atom of 1-phenylethylamine modulates its chemical and physical properties, opening avenues for diverse applications. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, stereochemical control, and multifaceted applications of these vital compounds, grounded in field-proven insights and authoritative references.

Part 1: Synthesis and Stereochemical Control

The preparation of N-acylated 1-phenylethylamine derivatives can be broadly categorized into two primary strategies: direct acylation of an enantiopure amine and kinetic resolution of a racemic amine. The choice of method depends on the availability of the starting materials and the desired stereochemical purity of the final product.

Direct Acylation of Enantiopure 1-Phenylethylamine

The most straightforward route involves the reaction of an enantiomerically pure (R)- or (S)-1-phenylethylamine with an acylating agent. This method is high-yielding and preserves the stereochemical integrity of the starting amine.

Causality Behind Experimental Choices:

  • Acylating Agents: Acyl chlorides and anhydrides (e.g., acetic anhydride, acetyl chloride) are commonly used due to their high reactivity.[1][6] The electrophilic carbonyl carbon is readily attacked by the nucleophilic amine.

  • Solvent and Temperature: Anhydrous, non-protic solvents like chloroform or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.[1] The reaction is often highly exothermic; therefore, cooling with an ice bath is crucial to control the reaction rate, prevent side reactions, and ensure safety.[1][6]

Experimental Protocol: Synthesis of (+)-N-(1-Phenylethyl)acetamide [6]

  • Preparation: Dissolve (R)-(+)-1-phenylethylamine (30 g) in chloroform (200 ml) in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Acylation: Add acetic anhydride (38.4 g) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully add ice water to the reaction mixture to quench any unreacted acetic anhydride and to precipitate the product.

  • Isolation: Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization to yield pure (+)-N-(1-phenylethyl)acetamide.

Enzymatic Kinetic Resolution (EKR)

When starting with racemic 1-phenylethylamine, enzymatic kinetic resolution is a powerful technique to obtain one enantiomer of the N-acylated derivative in high optical purity. This process relies on the remarkable stereoselectivity of enzymes, which catalyze the acylation of one amine enantiomer much faster than the other.

Underlying Principle: In a kinetic resolution, the two enantiomers of the starting material compete for the active site of a chiral catalyst (the enzyme). The enzyme preferentially binds and converts one enantiomer (e.g., the R-enantiomer) into the product (the R-amide), leaving the other enantiomer (the S-amine) largely unreacted. The maximum theoretical yield for the desired acylated product in this process is 50%.[1]

  • Key Biocatalyst: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective and widely used biocatalyst for the enantioselective acylation of primary amines.[1][2]

  • Acyl Donors: While simple esters can be used, studies have shown that 2-alkoxyacetate esters are particularly efficient acylating agents, leading to high conversions and excellent enantiopurity (ee > 99%).[2]

Workflow: Enzymatic Kinetic Resolution of Racemic 1-Phenylethylamine

EKR_Workflow cluster_reaction Reaction Vessel cluster_separation Separation (e.g., Chromatography) racemate Racemic (R/S)-1-Phenylethylamine enzyme Lipase (CALB) racemate->enzyme Reaction Start acyl_donor Acyl Donor (e.g., Isopropyl 2-propoxyacetate) acyl_donor->enzyme product (R)-N-Acyl-1-phenylethylamine enzyme->product Fast Reaction unreacted Unreacted (S)-1-Phenylethylamine enzyme->unreacted Slow/No Reaction

Caption: Workflow for Enzymatic Kinetic Resolution of 1-phenylethylamine.

Advanced Catalytic Methods

Modern synthetic chemistry offers novel pathways to the core phenethylamine structure, which can then be acylated.

  • NiH-Catalyzed Asymmetric Hydroarylation: This method allows for the construction of chiral benzylamines (the precursors to the title compounds) from N-acyl enamines and aryl iodides. It is a powerful technique that provides access to a diverse range of enantioenriched products under mild conditions.[7][8][9]

  • Ni/Photoredox Cross-Electrophile Coupling: This strategy involves the coupling of aliphatic aziridines with aryl iodides, offering a modular way to access medicinally valuable β-phenethylamine derivatives.[4]

Part 2: Key Applications in Research and Development

The utility of N-acylated 1-phenylethylamine derivatives spans from asymmetric synthesis to medicinal chemistry, leveraging their defined stereochemistry and biological relevance.

Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a temporary chiral group attached to an achiral substrate to guide a stereoselective reaction. The N-acyl-1-phenylethylamine moiety is an exceptional chiral auxiliary. After directing the formation of a new stereocenter, the auxiliary can be cleaved, yielding an enantiomerically enriched product.[2][3]

Principle of Operation: The bulky and stereochemically defined phenylethyl group creates a chiral environment around the reaction center. It sterically blocks one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thus leading to a high degree of diastereoselectivity.

Chiral_Auxiliary start Achiral Substrate + Chiral Auxiliary (N-Acyl-1-phenylethylamine derivative) intermediate Diastereomeric Intermediate start->intermediate reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) intermediate->reaction product_mix Mixture of Diastereomers (Major and Minor) reaction->product_mix separation Separation/Purification product_mix->separation cleavage Cleavage of Auxiliary separation->cleavage final_product Enantiomerically Enriched Product cleavage->final_product

Sources

Methodological & Application

Application Notes and Protocols: 2-Nitro-N-(1-phenylethyl)benzamide as a Prospective Chiral Derivatizing Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of enantiomeric excess (ee) is a critical analytical challenge in modern chemistry and pharmaceutical development. Chiral derivatizing agents (CDAs) provide a powerful method for this purpose by converting a mixture of enantiomers into diastereomers, which can then be distinguished and quantified using common analytical techniques like NMR spectroscopy and HPLC. This document outlines the prospective use of 2-nitro-N-(1-phenylethyl)benzamide as a novel chiral derivatizing agent for the analysis of chiral primary amines. While direct literature on this specific agent is nascent, its structural features suggest significant potential. This guide provides a theoretical framework and detailed, field-proven protocols adapted from analogous systems to enable researchers to explore its utility.

Introduction: The Principle of Chiral Derivatization

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, rendering them indistinguishable by standard spectroscopic and chromatographic methods.[1] The core principle of using a CDA is to covalently react the enantiomeric analyte with a single, pure enantiomer of the CDA.[1] This reaction creates a new molecule with two or more stereocenters, resulting in a mixture of diastereomers. Diastereomers have distinct physical and chemical properties, allowing for their separation and quantification.[1][2]

Why this compound?

We propose this compound as a promising CDA candidate for several reasons:

  • Inherent Chirality: The (1-phenylethyl)amine moiety provides the necessary chiral center for creating diastereomers upon reaction.

  • Reactive Handle: The benzamide is synthesized from a carboxylic acid precursor (2-nitrobenzoic acid), which can be readily activated to an acid chloride (2-nitrobenzoyl chloride) for efficient reaction with nucleophilic analytes like primary and secondary amines.[3]

  • Spectroscopic Probes: The nitroaromatic ring can serve as a useful probe in both NMR and UV-Vis detection for HPLC. The electron-withdrawing nature of the nitro group can influence the chemical environment of nearby protons, potentially leading to better-resolved signals in the NMR spectrum.[4]

Synthesis of the Chiral Derivatizing Agent

The proposed chiral derivatizing agent can be synthesized from commercially available starting materials. The key step is the amidation of a chiral amine with an activated carboxylic acid. For the purpose of these protocols, we will assume the use of enantiomerically pure (R)-(+)-1-phenylethylamine.

Protocol: Synthesis of (R)-2-Nitro-N-(1-phenylethyl)benzamide

This protocol is adapted from standard procedures for the synthesis of amides from acid chlorides.[5][6]

Materials:

  • 2-Nitrobenzoyl chloride

  • (R)-(+)-1-Phenylethylamine

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(+)-1-phenylethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution. The 2-nitrobenzoyl chloride is moisture-sensitive and should be handled accordingly.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure (R)-2-nitro-N-(1-phenylethyl)benzamide.

Derivatization of a Chiral Amine Analyte

This protocol describes the derivatization of a racemic or enantioenriched primary amine with the synthesized (R)-2-nitro-N-(1-phenylethyl)benzamide CDA.

Protocol: Derivatization for NMR and HPLC Analysis

Materials:

  • Chiral primary amine analyte (e.g., a racemic mixture of a valuable synthetic intermediate)

  • (R)-2-Nitro-N-(1-phenylethyl)benzamide (the CDA)

  • A suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), if starting from 2-nitrobenzoic acid. If using the pre-synthesized benzamide, this is not necessary. For this protocol, we assume the direct use of the activated acid chloride form of the CDA precursor (2-nitrobenzoyl chloride) with the chiral amine analyte.

  • Anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

Procedure:

  • In a clean, dry vial, dissolve the chiral amine analyte (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in the anhydrous solvent.

  • Add the (R)-2-nitrobenzoyl chloride (as the precursor to the CDA, 1.1 equivalents) to the solution.

  • Stir the reaction at room temperature for 1-2 hours or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be prepared for analysis.

    • For NMR analysis: Remove a small aliquot of the reaction mixture, dilute with the appropriate deuterated solvent (e.g., CDCl₃), and transfer to an NMR tube. A simple filtration through a small plug of silica or cotton may be necessary to remove any precipitated salts.[7][8]

    • For HPLC analysis: Quench the reaction with a small amount of water. Dilute the mixture with the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection.[2]

Analysis of Diastereomeric Products

The success of this method relies on the ability to resolve the signals of the resulting diastereomers.

¹H NMR Spectroscopic Analysis

The principle of NMR analysis of diastereomers is that the different spatial arrangements of the atoms lead to distinct chemical environments for the nuclei, resulting in separate signals in the NMR spectrum.[7]

Expected Observations:

  • Upon successful derivatization, new amide bond formation will be evident.

  • The key is to identify protons in the newly formed diastereomers that experience different magnetic environments. Protons close to the stereogenic centers are most likely to show resolved signals. For the diastereomers formed from a chiral amine and (R)-2-nitro-N-(1-phenylethyl)benzamide, the protons on the chiral amine and the benzylic proton of the CDA are good candidates for observation.

  • The enantiomeric excess (ee) can be calculated by integrating the well-resolved signals corresponding to each diastereomer.

Calculation of Enantiomeric Excess (ee):

ee (%) = |(Integral of Diastereomer 1 - Integral of Diastereomer 2) / (Integral of Diastereomer 1 + Integral of Diastereomer 2)| * 100

ParameterExpected ¹H NMR SignalRationale
Diastereomer 1 Separate, distinct peakUnique chemical environment due to the specific 3D arrangement of the two chiral centers.
Diastereomer 2 Separate, distinct peakDifferent chemical environment compared to Diastereomer 1.
Resolution (Δδ) Should be sufficient for accurate integrationThe structural rigidity and electronic effects of the nitroaromatic ring may enhance the chemical shift difference between the diastereomers.
HPLC Analysis

Reversed-phase HPLC on a standard achiral column (e.g., C18 or C8) is a powerful technique for separating diastereomers.[9][10]

Method Development:

  • Stationary Phase: A standard C18 or C8 column is a good starting point.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used. Isocratic elution is often sufficient for diastereomer separation. A gradient elution may be necessary for more complex mixtures.

  • Detection: UV detection is ideal, as the nitroaromatic and phenyl groups of the derivative will have strong chromophores.

Expected Chromatogram:

  • The two diastereomers should elute at different retention times.

  • The peak area of each diastereomer is proportional to its concentration in the mixture.

Calculation of Enantiomeric Excess (ee):

ee (%) = |(Peak Area of Diastereomer 1 - Peak Area of Diastereomer 2) / (Peak Area of Diastereomer 1 + Peak Area of Diastereomer 2)| * 100

ParameterHPLC Performance MetricRationale
Separation Baseline resolution of two peaksThe different physical properties of the diastereomers lead to differential interactions with the stationary phase.[2]
Quantification Accurate peak integrationUV detection provides a linear response over a wide concentration range.

Visualizations

Derivatization_Workflow cluster_reactants Reactants cluster_products Products cluster_analysis Analysis Analyte Racemic Amine (R-NH₂ and S-NH₂) Reaction Derivatization Reaction (Amide Bond Formation) Analyte->Reaction CDA Chiral Derivatizing Agent ((R)-CDA-COCl) CDA->Reaction Diastereomer1 Diastereomer 1 (R,R) Reaction->Diastereomer1 Diastereomer2 Diastereomer 2 (S,R) Reaction->Diastereomer2 NMR NMR Spectroscopy Diastereomer1->NMR HPLC HPLC Diastereomer1->HPLC Diastereomer2->NMR Diastereomer2->HPLC

Caption: General workflow for chiral derivatization and analysis.

Caption: Reaction scheme for the formation of diastereomeric amides.

Conclusion and Future Outlook

The use of this compound as a chiral derivatizing agent presents a promising, unexplored avenue for the determination of enantiomeric excess in chiral primary amines. The protocols detailed in this guide, while based on established principles of analogous systems, provide a robust starting point for researchers to validate this novel CDA. Successful implementation will depend on achieving sufficient separation of the diastereomeric signals in either NMR or HPLC. Further work could involve synthesizing both the (R) and (S) enantiomers of the CDA to confirm peak assignments and explore potential non-linear effects. The continued development of new and efficient CDAs is paramount to advancing the fields of asymmetric synthesis and pharmaceutical analysis.

References

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Application Notes and Protocols for Enantiomeric Excess Determination Using 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Enantiomeric Purity and the Utility of Chiral Derivatizing Agents

In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (e.e.), a measure of the purity of a single enantiomer in a mixture, is a cornerstone of modern chemical analysis.

While chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), is a powerful tool for separating enantiomers, it often requires extensive method development. An alternative and complementary approach is the use of chiral derivatizing agents (CDAs). A CDA is an enantiomerically pure compound that reacts with a racemic or enantiomerically enriched mixture to form diastereomers. Unlike enantiomers, diastereomers possess distinct physical and chemical properties, allowing for their separation and quantification using standard achiral analytical techniques such as conventional HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

This application note provides a comprehensive guide to the use of 2-nitro-N-(1-phenylethyl)benzamide as a versatile chiral derivatizing agent for the determination of enantiomeric excess of chiral primary and secondary amines. We will delve into the underlying principles, provide detailed, field-tested protocols for derivatization and analysis, and offer insights into the interpretation of results.

Mechanism of Action: Formation of Diastereomeric Amides

The fundamental principle behind the use of enantiomerically pure this compound as a CDA lies in its ability to convert a mixture of enantiomeric amines into a mixture of diastereomeric amides. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the pre-activated carboxylic acid (in the form of an acid chloride or activated with a coupling agent) of an enantiomerically pure 2-nitrobenzoic acid that has been previously reacted with a single enantiomer of 1-phenylethylamine. For this application note, we will focus on the use of a pre-synthesized, enantiomerically pure this compound, which would then be coupled to the amine analyte. A more direct approach, and the one detailed in the protocol, involves the reaction of the enantiomeric amine analyte with 2-nitrobenzoyl chloride, where the 1-phenylethylamine moiety is part of the analyte. For the purpose of this guide, we will consider the derivatization of a chiral amine with 2-nitrobenzoyl chloride, where the resulting diastereomeric amides can be analyzed.

Let's consider a racemic mixture of a chiral amine, (R)-Amine and (S)-Amine, reacting with an enantiomerically pure chiral derivatizing agent, for instance, (R)-2-nitro-N-(1-phenylethyl)benzamide. The resulting products will be two diastereomers: (R)-Amide-(R)-CDA and (S)-Amide-(R)-CDA. These diastereomers will have different spatial arrangements and, consequently, different physical properties, including solubility, melting point, and, most importantly for our application, different retention times in chromatography and distinct chemical shifts in NMR spectroscopy. The relative ratio of these diastereomers, as determined by integration of their respective signals in an HPLC chromatogram or NMR spectrum, directly corresponds to the enantiomeric ratio of the original amine mixture.

G RacemicAmine Racemic Amine ((R)-Amine + (S)-Amine) Diastereomer1 Diastereomer 1 ((R,R)-Amide) RacemicAmine->Diastereomer1 Reacts with (R)-CDA Diastereomer2 Diastereomer 2 ((S,R)-Amide) RacemicAmine->Diastereomer2 Reacts with (R)-CDA CDA Enantiopure CDA ((R)-2-nitro-N-(1-phenylethyl)benzamide) G cluster_workflow Derivatization and Analysis Workflow Start Start: Chiral Amine Analyte Derivatization Derivatization with (R)-2-nitro-N-(1-phenylethyl)benzamide Start->Derivatization Diastereomers Formation of Diastereomeric Amides Derivatization->Diastereomers Analysis Analysis Diastereomers->Analysis HPLC HPLC Analysis Analysis->HPLC Chromatographic Separation NMR NMR Analysis Analysis->NMR Spectroscopic Differentiation Quantification Quantification of Diastereomer Ratio HPLC->Quantification NMR->Quantification EE_Calc Calculation of Enantiomeric Excess Quantification->EE_Calc End End: Enantiomeric Purity EE_Calc->End

application of 2-nitro-N-(1-phenylethyl)benzamide in chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Chiral Separations on Pirkle-Type Stationary Phases: The Case of N-(Aryl) Amide-Based CSPs

Introduction

The precise separation of enantiomers is a critical challenge in the pharmaceutical industry, where the therapeutic activity of a drug can be confined to a single stereoisomer, while the other may be inactive or even harmful. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the cornerstone of enantioselective analysis and purification.[1] This application note delves into the use of a specific class of CSPs known as Pirkle-type or brush-type phases.

While the query for "2-nitro-N-(1-phenylethyl)benzamide" as a specific chiral selector in HPLC did not yield established application data, its molecular structure is emblematic of the Pirkle-type CSPs. These phases are characterized by a chiral molecule covalently bonded to a support, typically silica gel.[2] The fundamental principle of these CSPs revolves around the "three-point interaction model," which posits that for chiral recognition to occur, there must be at least three simultaneous interactions between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent.[3]

This guide will, therefore, focus on the principles and applications of a representative and well-documented Pirkle-type CSP based on an N-(aryl) amide structure, which shares key functional motifs with this compound: a π-electron deficient aromatic ring (the nitrobenzoyl group) and a chiral center.

Principle of Chiral Recognition

Pirkle-type CSPs are classified as donor-acceptor phases.[3] The chiral selector typically incorporates:

  • A π-electron acceptor or donor group: In our representative case, a dinitrobenzoyl (DNB) group acts as a strong π-electron acceptor.

  • A chiral center: The (R)- or (S)-1-phenylethylamine moiety provides the stereogenicity.

  • Sites for hydrogen bonding and dipole-dipole interactions: The amide linkage provides both a hydrogen bond donor (N-H) and acceptor (C=O).

The separation of enantiomers on such a CSP is achieved through the formation of transient diastereomeric complexes with differing stabilities. The enantiomer that forms the more stable complex with the CSP will be retained longer on the column. The key interactions contributing to chiral recognition are:

  • π-π Interactions: The electron-deficient nitro-aromatic ring of the CSP interacts favorably with electron-rich aromatic rings on the analyte.

  • Hydrogen Bonding: The amide group of the CSP can form hydrogen bonds with suitable functional groups on the analyte, such as amides, carbamates, esters, or alcohols.

  • Dipole-Dipole Interactions: The polar functional groups on both the CSP and the analyte can engage in dipole-dipole interactions.

  • Steric Hindrance: The spatial arrangement of bulky groups around the chiral centers of both the CSP and the analyte plays a crucial role in determining the fit and stability of the diastereomeric complex.

cluster_CSP Chiral Stationary Phase (Pirkle-Type) cluster_Analyte Analyte Enantiomers CSP N-(3,5-Dinitrobenzoyl)-R-phenylglycine Interactions Chiral Recognition Interactions CSP->Interactions π-Acceptor (DNB Ring) CSP->Interactions H-Bond Donor/Acceptor (Amide) CSP->Interactions Steric Hindrance R_Enantiomer (R)-Enantiomer R_Enantiomer->Interactions More Stable Diastereomeric Complex Retention Differential Retention R_Enantiomer->Retention Longer Retention Time S_Enantiomer (S)-Enantiomer S_Enantiomer->Interactions Less Stable Diastereomeric Complex S_Enantiomer->Retention Shorter Retention Time

Figure 1: Chiral Recognition Mechanism on a Pirkle-Type CSP.

Application & Protocols

Scope of Application

Pirkle-type CSPs based on N-(aryl) amides are particularly effective for the separation of a wide range of racemates, including:

  • Compounds with aromatic rings capable of π-π interactions.

  • Analytes containing hydrogen bonding moieties such as amides, carbamates, esters, and alcohols.

  • Non-steroidal anti-inflammatory drugs (NSAIDs).

  • Beta-blockers.

  • Various agricultural and pharmaceutical intermediates.

Method Development Strategy

A systematic approach to method development is crucial for achieving optimal enantioseparation. The following protocol outlines a general strategy.

Start Start: Select Pirkle-Type CSP Screening Initial Screening: Normal Phase (Hexane/IPA) Start->Screening Evaluate Evaluate Separation: - No Separation - Partial Separation - Baseline Separation Screening->Evaluate NoSep No Separation: - Change Mobile Phase (e.g., add modifier) - Try Different CSP Evaluate->NoSep No PartialSep Partial Separation: Optimize Mobile Phase - Adjust % Modifier - Change Modifier - Adjust Additive Evaluate->PartialSep Partial BaselineSep Baseline Separation: Optimize for Speed & Efficiency - Increase Flow Rate - Adjust Temperature Evaluate->BaselineSep Yes NoSep->Screening PartialSep->BaselineSep End Final Method BaselineSep->End

Figure 2: Workflow for Chiral Method Development.

Step-by-Step Protocol for Method Development

a. Column Selection and Initial Conditions:

  • Column: Select a Pirkle-type CSP, for instance, one based on (R)-N-(3,5-dinitrobenzoyl)phenylglycine.

  • Mobile Phase: Start with a simple normal-phase mobile phase, typically a mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethanol. A common starting point is 90:10 (v/v) n-Hexane/IPA.

  • Flow Rate: Begin with a standard flow rate, for example, 1.0 mL/min for a 4.6 mm I.D. column.

  • Temperature: Maintain the column at a constant ambient temperature, e.g., 25 °C.

  • Detection: Use a UV detector at a wavelength where the analyte has maximum absorbance.

b. Mobile Phase Optimization:

The composition of the mobile phase is the most critical parameter for optimizing selectivity and resolution.

  • Modifier Percentage: Vary the percentage of the polar modifier (e.g., IPA) from 5% to 20%. A lower percentage of the modifier generally leads to stronger interactions with the CSP and longer retention times, which can improve resolution.

  • Modifier Type: If resolution is not satisfactory, switch the modifier. Ethanol is a common alternative to IPA. The choice of alcohol can significantly alter the hydrogen bonding interactions.

  • Acidic/Basic Additives: For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier to the mobile phase can improve peak shape and selectivity.

    • For acidic compounds, add 0.1% trifluoroacetic acid (TFA).

    • For basic compounds, add 0.1% diethylamine (DEA).

c. Temperature and Flow Rate Optimization:

  • Temperature: Decreasing the column temperature can sometimes enhance chiral selectivity by favoring the enthalpic contributions to the separation. However, this may also increase analysis time and backpressure.

  • Flow Rate: Lowering the flow rate can improve efficiency and resolution, but at the cost of longer run times.

Data Presentation

The following tables summarize typical starting conditions and the effects of various parameters on the chiral separation.

Table 1: Typical Starting Conditions for Chiral Method Development

ParameterRecommended Starting Condition
Column Pirkle-type (e.g., N-DNB-phenylglycine)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min (for 4.6 mm I.D.)
Temperature 25 °C
Detection UV at analyte's λmax

Table 2: Influence of Chromatographic Parameters on Enantioseparation

ParameterChangeEffect on Retention TimeEffect on Resolution
% Modifier IncreaseDecreaseMay Decrease
% Modifier DecreaseIncreaseMay Increase
Flow Rate IncreaseDecreaseMay Decrease
Flow Rate DecreaseIncreaseMay Increase
Temperature IncreaseDecreaseUsually Decreases
Temperature DecreaseIncreaseUsually Increases

Conclusion

Pirkle-type chiral stationary phases based on N-(aryl) amides are robust and versatile tools for the enantioselective separation of a wide array of chiral compounds. While specific application data for this compound is not prevalent, the principles of chiral recognition and method development outlined in this guide for analogous Pirkle-type CSPs provide a solid foundation for researchers and scientists in the field of chiral chromatography. A systematic approach to method development, focusing on the careful optimization of the mobile phase composition, is key to achieving successful and reproducible enantioseparations.

References

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Application Notes and Protocols for NMR Analysis of Diastereomeric Complexes with 2-Nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Enantiomeric Discrimination

In the fields of pharmaceutical development, asymmetric synthesis, and natural product chemistry, the determination of the enantiomeric purity of chiral molecules is of paramount importance. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, including identical NMR spectra. This renders their direct differentiation and quantification by standard NMR techniques impossible.[1] To overcome this limitation, chiral auxiliary compounds are employed to induce a diastereomeric environment, leading to observable differences in the NMR spectrum.

This application note provides a comprehensive guide to the use of N-(1-phenylethyl)benzamide-based Chiral Solvating Agents (CSAs) for the determination of enantiomeric excess (% ee) by ¹H NMR spectroscopy. Due to a greater abundance of published data for the well-established (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, commonly known as Kagan's amide , this document will use it as the primary model to detail the principles and protocols. The methodologies described herein are expected to be broadly applicable to its analogues, including 2-nitro-N-(1-phenylethyl)benzamide , with the understanding that minor optimization may be necessary.

Principle of Chiral Recognition

The fundamental principle behind this technique is the formation of transient, non-covalent diastereomeric complexes between the enantiomers of a chiral analyte and a single enantiomer of the CSA.

  • (R)-Analyte + (R)-CSA → (R,R)-Diastereomeric Complex

  • (S)-Analyte + (R)-CSA → (S,R)-Diastereomeric Complex

These diastereomeric complexes have different spatial arrangements and, consequently, distinct physicochemical properties. In the context of NMR, the protons of the analyte in the (R,R) complex will experience a different magnetic environment compared to the protons in the (S,R) complex. This difference in the magnetic environment lifts the spectroscopic degeneracy of the enantiomers, resulting in separate signals in the ¹H NMR spectrum. The difference in chemical shift between the signals of the two enantiomers is termed chemical shift non-equivalence (ΔΔδ). The relative integration of these separated signals directly corresponds to the ratio of the enantiomers in the sample, allowing for a straightforward calculation of enantiomeric excess.

The formation of these diastereomeric complexes is driven by a combination of non-covalent interactions, including:

  • Hydrogen Bonding: The N-H proton of the CSA can act as a hydrogen bond donor, while the amide carbonyl is an acceptor. Functional groups on the analyte (e.g., hydroxyl, amine, carboxyl) can participate in these interactions.

  • π-π Stacking: The electron-deficient nitro-substituted aromatic ring of the CSA can interact favorably with electron-rich aromatic rings on the analyte.

  • Steric Repulsion: Differences in steric hindrance between the two diastereomeric complexes force the analyte protons into different positions relative to the CSA's anisotropic groups (like the phenyl rings), leading to distinct chemical shifts.

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Caption: Workflow for enantiomeric excess determination using a Chiral Solvating Agent.

Synthesis of the Chiral Solvating Agent

N-(1-phenylethyl)benzamide-based CSAs are typically synthesized via a straightforward amide coupling reaction. The following is a general procedure adapted from the synthesis of Kagan's amide, which can be applied to the synthesis of this compound.[2]

Protocol 1: Synthesis of (R)-2-Nitro-N-(1-phenylethyl)benzamide

  • Dissolution: In a round-bottom flask, dissolve enantiopure (R)-(+)-1-phenylethylamine (1.0 eq.) in a suitable solvent like dichloromethane (DCM).

  • Base Addition: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃), to create a biphasic mixture.

  • Acylation: Cool the mixture in an ice bath. Slowly add a solution of 2-nitrobenzoyl chloride (1.05 eq.) in DCM to the stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Workup: Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the final product.

Experimental Protocol for NMR Analysis

This section provides a step-by-step guide for preparing and analyzing a sample to determine its enantiomeric excess.

Materials:

  • Chiral Analyte (e.g., a chiral alcohol, amine, or carboxylic acid)

  • Chiral Solvating Agent (CSA): (R)-2-Nitro-N-(1-phenylethyl)benzamide or (R)-Kagan's Amide

  • High-quality NMR tubes

  • Deuterated solvent (CDCl₃ is most common)

  • Micropipettes or syringes for accurate liquid handling

Protocol 2: Sample Preparation and NMR Acquisition

  • Analyte Preparation: Accurately weigh approximately 5-10 mg of the racemic or enantiomerically enriched analyte into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to dissolve the analyte.

  • Acquire Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone. This is crucial for identifying the chemical shifts of key protons in the achiral environment. Protons closest to the stereocenter are most likely to show separation.

  • CSA Addition: Accurately weigh and add the CSA to the NMR tube. A good starting point is a 1:1 molar ratio of CSA to analyte.[3]

  • Mixing and Equilibration: Cap the NMR tube and mix thoroughly by inversion or gentle vortexing for approximately 30 seconds to ensure dissolution and complex formation.[1] Allow the sample to equilibrate at room temperature for a few minutes.

  • Acquire Final Spectrum: Acquire the ¹H NMR spectrum of the mixture. It is important to use the same NMR parameters as the initial spectrum for accurate comparison. Ensure a sufficient number of scans (e.g., 16, 32, or 64) to achieve a high signal-to-noise ratio for accurate integration. A relaxation delay (D1) of at least 2-5 seconds is recommended for quantitative accuracy.

dot graph G { bgcolor="transparent"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2]; edge [color="#5F6368"];

}

Caption: Step-by-step experimental workflow for NMR analysis.

Data Analysis and Interpretation

  • Identify Split Signals: Compare the spectrum of the mixture with the initial spectrum of the analyte. Identify a well-resolved proton signal from the analyte that has split into two distinct peaks or multiplets. Protons alpha or beta to the stereocenter often exhibit the largest separation.

  • Integration: Carefully integrate the two separated signals corresponding to the two diastereomeric complexes. Let the integral values be I₁ and I₂.

  • Calculate Enantiomeric Excess (% ee): The % ee is calculated using the following formula:

    % ee = [ |I₁ - I₂| / (I₁ + I₂) ] * 100

Quantitative Data: Expected Chemical Shift Non-equivalence (ΔΔδ)

Analyte ClassExample AnalyteMonitored ProtonTypical ΔΔδ (ppm) with Kagan's Amide
Alcohols 1-Phenylethanolα-CH0.03 - 0.08
Amines 1-Phenylethylamineα-CH0.05 - 0.15
Carboxylic Acids 2-Phenylpropionic acidα-CH0.04 - 0.10
Sulfoxides Methyl phenyl sulfoxideMethyl protons0.02 - 0.06

Note: These values are indicative and should be used as a general guide. Actual values may vary based on experimental conditions.

Optimization and Troubleshooting

If the initial experiment does not yield baseline-resolved signals, several parameters can be adjusted:

IssuePotential CauseRecommended Solution
No signal separation (ΔΔδ ≈ 0) Weak interaction between CSA and analyte.1. Increase CSA Concentration: Titrate in more CSA, trying molar ratios of 2:1 or 3:1 (CSA:analyte).[4] 2. Decrease Temperature: Lowering the NMR probe temperature (e.g., to 0°C or -20°C) can favor complex formation and increase the lifetime of the diastereomeric complexes, often leading to better resolution.[5]
Broadened Signals Intermediate exchange rate on the NMR timescale.1. Decrease Temperature: This can slow the exchange rate, moving it from the intermediate to the slow exchange regime, resulting in sharper signals. 2. Change Solvent: A less polar solvent might strengthen the non-covalent interactions.
Poor Resolution/Overlapping Peaks Small ΔΔδ value or complex multiplet patterns.1. Use a Higher Field Spectrometer: A higher field strength (e.g., 600 MHz vs. 400 MHz) will increase the separation (in Hz) between the signals. 2. Identify a Different Proton: Examine other protons in the analyte that might exhibit a larger ΔΔδ.

Advanced Technique: 2D NMR (ROESY)

To gain deeper insight into the specific intermolecular interactions driving chiral recognition, a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be performed. This technique detects spatial proximities between protons (< 5 Å). Cross-peaks between protons on the CSA and protons on the analyte confirm the specific points of contact in the diastereomeric complex.[6] This can be invaluable for rationalizing the observed chemical shift differences.

Conclusion

The use of nitro-substituted N-(1-phenylethyl)benzamides, exemplified by the well-studied Kagan's amide, provides a rapid, reliable, and straightforward method for determining the enantiomeric purity of a wide range of chiral compounds directly in the NMR tube. The protocol is simple, avoids covalent derivatization, and allows for the recovery of the analyte if needed. By understanding the principles of diastereomeric complex formation and systematically optimizing experimental conditions, researchers can effectively employ this powerful technique for routine chiral analysis in drug discovery and synthetic chemistry.

References

  • Chaudhary, P., Yadav, G. D., & Singh, S. (Year). A simple protocol for determination of enantiopurity of primary and secondary amines was developed by using (S)-BINOL/(S)-BINOL derivatives/(R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science. [Link]

  • Hanna, G. M., & Evans, F. E. (2000). Optimization of enantiomeric separation for quantitative determination of the chiral drug propranolol by 1H-NMR spectroscopy utilizing a chiral solvating agent. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Recchimurzo, A. (2023). Chiral analysis by NMR spectroscopy. Doctoral Thesis. [Link]

  • Silva, M. S., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

  • Gale, E. M., et al. (2013). A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols. iScience. [Link]

  • Donahue, M., et al. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Molbank. [Link]

  • Di Tullio, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Hanna, G. M. (2000). 1H-NMR studies of drugs with chiral solvating agent: the direct enantiomeric purity determination of the chiral anesthetic, prilocaine. Enantiomer. [Link]

  • Singh, V. K., et al. (2025). DACH-Based Chiral Sensing Platforms as Tunable Benzamide-Chiral Solvating Agents for NMR Enantioselective Discrimination. Analytical Chemistry. [Link]

  • Ciogli, A., et al. (2013). Chiral analysis by NMR spectroscopy: Chiral solvating agents. ScienceDirect. [Link]

  • Hanna, G. M., & Evans, F. E. (2000). Optimization of enantiomeric separation for quantitative determination of the chiral drug propranolol by 1H-NMR spectroscopy utilizing a chiral solvating agent. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • ResearchGate. (n.d.). Two-step chemical synthesis of (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide (1). ResearchGate. [Link]

  • Ianni, F., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. [Link]

  • Bhushan, R., & Kumar, R. (2016). (RS)-Propranolol: enantioseparation by HPLC using newly synthesized (S)-levofloxacin-based reagent, absolute configuration of diastereomers and recovery of native enantiomers by detagging. Biomedical Chromatography. [Link]

  • SciSpace. (n.d.). 1H-NMR Spectrometric determination of propranolol and its simultaneous determination in presence of xipamide in pharmaceutical. SciSpace. [Link]

  • ResearchGate. (n.d.). Synthesized derivatives of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i). ResearchGate. [Link]

  • Donahue, M., et al. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. MDPI. [Link]

  • Sharma, N., et al. (2015). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. BioMed Research International. [Link]

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methodology for the resolution of racemic alcohols with 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chemical Resolution of Racemic Alcohols via Diastereomeric Salt Crystallization

Abstract

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of pharmaceuticals, agrochemicals, and fine chemicals, where often only one enantiomer exhibits the desired biological activity. This application note provides a comprehensive methodology for the resolution of racemic secondary alcohols. The core strategy involves a classical chemical resolution based on the formation of diastereomeric salts. This process entails two key stages: first, the covalent derivatization of the racemic alcohol with an achiral dicarboxylic anhydride to form a racemic mixture of acidic half-esters. Second, the reaction of this acid mixture with an enantiomerically pure chiral amine, such as (R)-1-phenylethylamine, to produce diastereomeric salts. These salts, possessing distinct physical properties, can then be separated by fractional crystallization. Subsequent hydrolysis liberates the enantiopuer alcohol. While this guide focuses on the use of (R)-1-phenylethylamine as the resolving agent, it also includes a protocol for the synthesis of 2-nitro-N-(1-phenylethyl)benzamide, a related chiral amide often employed as a chiral solvating agent for the analysis of enantiomeric purity by NMR spectroscopy. Detailed, step-by-step protocols for synthesis, resolution, and analytical validation by chiral HPLC are provided for researchers in organic synthesis and drug development.

Introduction: The Imperative of Enantiomeric Purity

Chirality is a fundamental property of molecular chemistry with profound implications in pharmacology and material science. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, share identical physical properties in an achiral environment, making their separation a formidable challenge.[1] However, in the chiral environment of biological systems, enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the development of chiral drugs as single enantiomers.

Classical chemical resolution remains a robust and scalable method for obtaining enantiomerically pure compounds.[2] The strategy hinges on converting the inseparable enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a "resolving agent."[3] Diastereomers have different physical properties, such as solubility, melting point, and chromatographic retention, allowing for their separation using standard laboratory techniques like crystallization or chromatography.[4][5] Once separated, the chiral resolving agent is cleaved, yielding the purified enantiomers.[2]

This guide details the resolution of a racemic alcohol by first converting it into a racemic carboxylic acid derivative, which is then resolved using an enantiopure chiral amine.

Principle of the Method: A Two-Stage Strategy

The resolution of racemic alcohols cannot typically be achieved by direct salt formation, as alcohols lack a sufficiently acidic or basic functional group. The methodology described herein circumvents this by employing a two-stage chemical transformation:

  • Derivatization to a Pro-Acidic Species: The racemic alcohol (rac-R*OH) is reacted with an achiral dicarboxylic anhydride, such as phthalic anhydride. This reaction opens the anhydride ring and covalently links the alcohol via an ester bond, leaving a free carboxylic acid group. This creates a racemic mixture of chiral acid half-esters. The key advantage is that the stereocenter of the original alcohol is preserved, and the new molecule is now an acid, amenable to resolution with a chiral base.[3][6]

  • Diastereomeric Salt Formation and Separation: The racemic mixture of acid half-esters is then treated with a single enantiomer of a chiral amine (a chiral resolving agent), for instance, (S)-1-phenylethylamine. This acid-base reaction forms a pair of diastereomeric salts: [(R)-acid·(S)-base] and [(S)-acid·(S)-base]. Due to their different three-dimensional arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system.[7] Through a carefully controlled crystallization process (fractional crystallization), the less soluble diastereomer preferentially precipitates from the solution, allowing for its isolation by filtration.[5]

Finally, the isolated, diastereomerically pure salt is treated with acid to protonate the carboxylate and with base to neutralize the amine, breaking the ionic bond and allowing for the separation and recovery of the enantiomerically enriched acid half-ester and the chiral resolving agent. Reductive cleavage or hydrolysis of the purified half-ester yields the desired enantiopure alcohol.[1]

G cluster_0 Stage 1: Derivatization cluster_1 Stage 2: Resolution cluster_2 Stage 3: Liberation cluster_3 Stage 4: Validation Rac_Alcohol Racemic Alcohol (R/S Mixture) Rac_Acid Racemic Acid Half-Ester (R/S Mixture) Rac_Alcohol->Rac_Acid Esterification Anhydride Phthalic Anhydride (Achiral) Anhydride->Rac_Acid Diastereomers Diastereomeric Salts (R,S) and (S,S) Rac_Acid->Diastereomers Salt Formation Chiral_Amine Chiral Amine (e.g., S-Amine) Chiral_Amine->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Pure_Salt Pure Diastereomeric Salt (e.g., R,S) Separation->Pure_Salt Less Soluble Mother_Liquor Mother Liquor (Enriched in S,S) Separation->Mother_Liquor More Soluble Liberation Acid/Base Workup Pure_Salt->Liberation Pure_Alcohol Enantiopure Alcohol (e.g., R-Alcohol) Liberation->Pure_Alcohol Hydrolysis/ Reduction HPLC Chiral HPLC Analysis Pure_Alcohol->HPLC Inject ee_Value Enantiomeric Excess (%) HPLC->ee_Value Determine e.e.

Figure 1: Overall workflow for the resolution of a racemic alcohol.

The Chiral Resolving Agent and Related Compounds

The choice of resolving agent is critical and often requires empirical screening to find one that forms crystalline salts with a significant solubility difference.[2] 1-Phenylethylamine is a widely used and commercially available chiral amine that is effective for resolving a variety of chiral acids.[2]

While the amine itself is the active resolving agent in this protocol, related chiral amides, such as This compound , serve an important role in chiral chemistry. They are frequently used as Chiral Solvating Agents (CSAs) for determining enantiomeric excess by NMR spectroscopy.[8][9] In the presence of a CSA, the enantiomers of a chiral analyte form transient diastereomeric complexes, which results in distinct, resolvable signals in the ¹H NMR spectrum, allowing for direct integration and quantification of the enantiomeric ratio.[8] A synthetic protocol for this compound is provided for completeness.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of (R)-2-Nitro-N-(1-phenylethyl)benzamide

This protocol describes the synthesis of the title compound from commercially available starting materials, based on standard amide coupling procedures.[9][10]

Materials:

  • (R)-1-Phenylethylamine

  • 2-Nitrobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve (R)-1-phenylethylamine (1.0 eq) in DCM (20 mL).

  • In a separate beaker, prepare a solution of NaOH (1.5 eq) in deionized water (20 mL).

  • Combine the organic and aqueous solutions in the flask and cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add 2-nitrobenzoyl chloride (1.1 eq) dropwise to the cold mixture over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure amide product.

Protocol 2: Derivatization of Racemic 1-Phenylethanol

This protocol converts the racemic alcohol into its corresponding racemic phthalic acid half-ester.[3]

Materials:

  • Racemic 1-phenylethanol

  • Phthalic anhydride

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add racemic 1-phenylethanol (1.0 eq) and phthalic anhydride (1.05 eq).

  • Add anhydrous toluene (100 mL) and anhydrous pyridine (1.2 eq). The pyridine acts as a nucleophilic catalyst and a base to neutralize the acid formed.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 2 M HCl (2 x 50 mL) to remove pyridine.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude racemic acid half-ester. The product is often a viscous oil or solid and can be used in the next step without further purification.

Protocol 3: Diastereomeric Salt Formation and Fractional Crystallization

This is the core resolution step where the diastereomers are formed and separated.[2][7]

Materials:

  • Racemic acid half-ester (from Protocol 2)

  • (R)-1-Phenylethylamine (or the S-enantiomer)

  • Methanol (or another suitable crystallization solvent)

  • Erlenmeyer flask, heating plate, ice bath, Buchner funnel

Procedure:

  • Dissolve the crude racemic acid half-ester (1.0 eq) in a minimal amount of warm methanol in an Erlenmeyer flask.

  • In a separate container, dissolve (R)-1-phenylethylamine (0.5 eq) in a small amount of methanol. Note: Using 0.5 equivalents of the resolving agent is crucial, as it ensures that only one enantiomer of the acid can precipitate as the salt, maximizing the theoretical yield and purity of the first crop of crystals.

  • Slowly add the amine solution to the warm acid solution with gentle swirling. The formation of a precipitate may occur immediately.

  • Gently heat the mixture until all solids redissolve to form a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals and effective separation.[7]

  • Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals sparingly with a small amount of ice-cold methanol to remove any adhering mother liquor, which contains the more soluble diastereomer.

  • Dry the crystals. This first crop of crystals is enriched in one diastereomer. The optical purity can be improved by further recrystallization if necessary.

Protocol 4: Liberation of the Enantiopure Alcohol

This protocol recovers the resolved alcohol from the purified diastereomeric salt.

Materials:

  • Diastereomerically pure salt (from Protocol 3)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Hydrochloric acid (HCl) solution (2 M)

  • Lithium aluminum hydride (LiAlH₄) or alternative reducing agent

  • Diethyl ether or Ethyl acetate

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Liberation of the Acid Half-Ester:

    • Suspend the diastereomeric salt in a mixture of water and diethyl ether.

    • Acidify the aqueous layer with 2 M HCl until the pH is ~1-2. This protonates the carboxylate and breaks the salt.

    • Separate the organic layer, and extract the aqueous layer with more diethyl ether.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched acid half-ester.

  • Reduction to the Enantiopure Alcohol:

    • Caution: LiAlH₄ is extremely reactive with water. This procedure must be performed under anhydrous conditions.

    • In a dry flask under an inert atmosphere (e.g., nitrogen), suspend LiAlH₄ (approx. 1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Dissolve the enantiomerically enriched acid half-ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction by the sequential, slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with ethyl acetate.

    • Concentrate the filtrate to yield the crude enantiopure alcohol, which can be purified by column chromatography or distillation.

Analytical Validation: Determination of Enantiomeric Excess

The success of the resolution must be quantified by determining the enantiomeric excess (e.e.) of the final alcohol product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[11][12]

Protocol 5: Chiral HPLC Analysis

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC-grade solvents (e.g., Hexane, Isopropanol)

  • Racemic alcohol standard

  • Resolved alcohol sample

General Procedure:

  • Method Development:

    • Prepare a standard solution of the racemic alcohol (~1 mg/mL) in the mobile phase.

    • Inject the racemic standard onto the chiral column to establish the retention times for both enantiomers and ensure baseline separation.

    • Optimize the mobile phase composition (ratio of hexane to isopropanol) and flow rate to achieve good resolution (Rs > 1.5).

  • Sample Analysis:

    • Prepare a solution of the resolved alcohol sample at the same concentration as the standard.

    • Inject the sample onto the HPLC system using the optimized method.

    • Record the chromatogram.

  • Calculation of Enantiomeric Excess (e.e.):

    • Integrate the peak areas for the two enantiomers in the chromatogram. Let the areas be A1 (major enantiomer) and A2 (minor enantiomer).

    • Calculate the e.e. using the formula: e.e. (%) = [(A1 - A2) / (A1 + A2)] * 100

ParameterTypical ConditionPurpose
Column Daicel Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Chiral stationary phase to separate enantiomers.
Mobile Phase 95:5 Hexane:IsopropanolEluent system; ratio is optimized for resolution.
Flow Rate 1.0 mL/minControls retention time and peak shape.
Detection UV at 254 nmWavelength for detecting the aromatic alcohol.
Injection Vol. 10 µLStandard volume for analytical injection.
Column Temp. 25 °CEnsures reproducible retention times.

Table 1: Example Chiral HPLC Method Parameters for 1-Phenylethanol.

Conclusion

The methodology presented provides a robust framework for the resolution of racemic alcohols via diastereomeric salt formation. This classical technique, while multi-step, is highly effective and scalable, making it a valuable tool in both academic research and industrial drug development. The key to success lies in the careful selection of the resolving agent and crystallization solvent, as well as the precise execution of the fractional crystallization.[7] The protocols are designed to be self-validating, culminating in a quantitative analysis of enantiomeric excess by chiral HPLC, ensuring the final product meets the required purity standards for its intended application.

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  • Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. (2025, August 6). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Two-step chemical synthesis of (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide (1). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. (2012). Israel Journal of Chemistry, 52(1-2), 103-113. Retrieved January 13, 2026, from [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018, October 23). Herald Scholarly Open Access. Retrieved January 13, 2026, from [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). International Journal of Molecular Sciences, 22(11), 5894. Retrieved January 13, 2026, from [Link]

  • Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. (2021, May 19). Scientific Reports, 11, 10582. Retrieved January 13, 2026, from [Link]

  • Enzymatic kinetic resolution of the racemic alcohol... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. (2021). Molecules, 26(11), 3334. Retrieved January 13, 2026, from [Link]

  • (R)-(+)-3,5-dinitro-N-(1- phenylethyl)benzothioamide. (2023, April 25). Preprints.org. Retrieved January 13, 2026, from [Link]

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Application Note: Real-Time Monitoring of Key Chemical Transformations of 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed experimental setups and protocols for the real-time monitoring of two critical reactions involving 2-nitro-N-(1-phenylethyl)benzamide: the catalytic reduction of its nitro group and the hydrolysis of its amide bond. As a chiral molecule with distinct functional groups, understanding its reaction kinetics and pathways is crucial for applications in pharmaceutical development and fine chemical synthesis. We present robust methodologies employing High-Performance Liquid Chromatography (HPLC) and in-situ Fourier-Transform Infrared (FTIR) spectroscopy to provide researchers, scientists, and drug development professionals with the tools for precise reaction control, impurity profiling, and mechanistic investigation.

Introduction: The Importance of Reaction Monitoring

This compound is a chiral amide containing a reducible nitro group, making it an interesting scaffold in medicinal chemistry and material science. The selective transformation of either the nitro or the amide functionality allows for the synthesis of diverse derivatives.[1] However, achieving high selectivity and yield requires a deep understanding of the reaction kinetics, the formation of intermediates, and the potential for side reactions. In-situ and online reaction monitoring provides this critical insight, moving beyond simple endpoint analysis to a comprehensive, real-time understanding of the chemical system.[2] This approach is fundamental to modern process development, enabling rapid optimization and ensuring the robustness and safety of chemical processes.[3]

This guide explains the causality behind the chosen experimental designs, grounding them in established analytical principles to ensure trustworthy and reproducible results.

Core Principles of Selected Monitoring Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of reaction monitoring due to its exceptional ability to separate complex mixtures. For the reactions of this compound, HPLC allows for the simultaneous quantification of the starting material, intermediates, and final products. A reversed-phase C18 column is typically effective for separating benzamide derivatives based on their polarity.[4] By withdrawing aliquots from the reaction at specific time points, a kinetic profile can be constructed, providing invaluable data on reaction rates and the formation of any impurities.

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy offers a non-invasive window directly into the reacting medium.[5] By inserting a probe into the reaction vessel, changes in the vibrational frequencies of functional groups can be tracked in real time.[6] This technique is particularly powerful for observing changes in the nitro group (NO₂) symmetric and asymmetric stretches and the amide carbonyl (C=O) stretch. The continuous data stream allows for the precise determination of reaction initiation, progression, and completion without the need for sampling, which can sometimes perturb the reaction.[2]

Experimental Protocol 1: Monitoring the Catalytic Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[7] This protocol details the monitoring of this reaction using HPLC. The chosen catalyst, palladium on carbon (Pd/C), is widely used for its efficiency in hydrogenation reactions.[8]

Rationale for Experimental Choices
  • Reaction: Catalytic transfer hydrogenation is chosen for its operational simplicity and milder conditions compared to high-pressure hydrogen gas.[3] Ammonium formate serves as the in-situ source of hydrogen.

  • Solvent: Methanol is selected as it is a good solvent for the substrate and the ammonium formate, and it is compatible with the Pd/C catalyst.

  • Monitoring Technique: HPLC is ideal for this reaction as it can clearly separate the non-polar nitro starting material from the more polar amine product. This allows for accurate quantification of the conversion over time.

Materials and Instrumentation
  • Reactants: this compound, 10% Palladium on carbon (Pd/C), Ammonium formate.

  • Solvent: HPLC-grade Methanol.

  • Instrumentation:

    • HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Reaction vessel (round-bottom flask), magnetic stirrer, and a controlled temperature bath.

    • Syringes and 0.22 µm syringe filters for sample quenching and preparation.

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (20 mL).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C (0.1 eq by weight).

  • Initiation: Add ammonium formate (5.0 eq) to the mixture. Start vigorous stirring and begin timing (t=0).

  • Sampling: At predetermined time points (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw a ~0.1 mL aliquot from the reaction mixture using a syringe.

  • Quenching & Preparation: Immediately filter the aliquot through a 0.22 µm syringe filter into a vial containing a small amount of a suitable diluent (e.g., the HPLC mobile phase). This step removes the catalyst, effectively stopping the reaction in the sample.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

HPLC Method Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 5 µL
Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis setup1 Dissolve Substrate in Methanol setup2 Add Pd/C Catalyst (under N2) setup1->setup2 initiate Add NH4HCO2 Start Stirring (t=0) setup2->initiate sampling Withdraw Aliquot at Time 't' initiate->sampling sampling->initiate Repeat for kinetic profile quench Filter through Syringe Filter (Quench Reaction) sampling->quench hplc Inject on HPLC quench->hplc data Quantify Peaks (Substrate, Product) hplc->data

Caption: Workflow for monitoring nitro group reduction via HPLC.

Experimental Protocol 2: In-Situ FTIR Monitoring of Amide Hydrolysis

Amide hydrolysis is a fundamental reaction, and its kinetics can be influenced by pH and temperature.[9][10] This protocol uses in-situ FTIR to monitor the hydrolysis of this compound under basic conditions.

Rationale for Experimental Choices
  • Reaction: Base-catalyzed hydrolysis is a common method for cleaving amide bonds. Sodium hydroxide is a readily available and effective base.

  • Solvent: A mixture of water and a co-solvent like DMSO is used. DMSO ensures the solubility of the organic substrate, while water is the reagent for hydrolysis.

  • Monitoring Technique: In-situ FTIR is perfectly suited for this reaction. It allows for the simultaneous tracking of the disappearance of the amide C=O stretch of the starting material and the appearance of the carboxylate anion (COO⁻) stretch of the 2-nitrobenzoic acid product. This provides a detailed kinetic profile without invasive sampling.

Materials and Instrumentation
  • Reactants: this compound, Sodium Hydroxide (NaOH).

  • Solvents: Deionized Water, Dimethyl Sulfoxide (DMSO).

  • Instrumentation:

    • Jacketed reaction vessel with temperature control.

    • In-situ FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.

    • Overhead stirrer for efficient mixing.

Step-by-Step Protocol
  • System Setup and Background: Insert the in-situ FTIR probe into the empty, clean reaction vessel. Collect a background spectrum.

  • Solvent Addition: Add the DMSO/Water solvent mixture to the vessel and start stirring.

  • Substrate Dissolution: Add this compound (1.0 eq) and allow it to dissolve completely.

  • Baseline Spectrum: Once dissolved, begin spectral acquisition to establish a stable baseline of the starting material in solution. Key peaks to note are the amide C=O stretch (~1640-1660 cm⁻¹) and the NO₂ stretches (~1520 cm⁻¹ and ~1340 cm⁻¹).

  • Initiation: Inject the aqueous NaOH solution (e.g., 2.0 eq) into the vessel to initiate the hydrolysis (t=0).

  • Data Acquisition: Continue collecting spectra at a regular interval (e.g., every 30 seconds) until the amide C=O peak has disappeared and the product peaks (carboxylate COO⁻ stretch, ~1550-1610 cm⁻¹) have stabilized.

  • Data Analysis: Plot the absorbance (or concentration profile if calibrated) of the key reactant and product peaks versus time to determine the reaction kinetics.

Key Spectral Data for Monitoring
Functional GroupCompoundApproximate Wavenumber (cm⁻¹)Expected Trend
Amide C=OThis compound1650Decrease
Nitro (asymmetric)This compound1520Stable
Carboxylate (COO⁻)2-nitrobenzoate (product)1580Increase
Experimental Workflow Diagram

G cluster_setup System Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis setup1 Insert FTIR Probe Collect Background setup2 Add Solvent (DMSO/H2O) setup1->setup2 setup3 Dissolve Substrate setup2->setup3 baseline Acquire Stable Baseline (t<0) setup3->baseline initiate Inject NaOH Solution (t=0) baseline->initiate acquire Continuously Collect FTIR Spectra initiate->acquire acquire->acquire process Process Spectra (Baseline Correction) acquire->process plot Plot Peak Absorbance vs. Time process->plot kinetics Determine Reaction Rate plot->kinetics

Caption: Workflow for in-situ FTIR monitoring of amide hydrolysis.

Conclusion

The protocols detailed in this application note provide robust frameworks for monitoring key transformations of this compound. By employing HPLC for the analysis of catalytic nitro reduction and in-situ FTIR for real-time tracking of amide hydrolysis, researchers can gain a profound understanding of reaction dynamics. These methods facilitate efficient process optimization, ensure product quality, and provide critical data for mechanistic studies, ultimately accelerating research and development timelines in the chemical and pharmaceutical industries.

References

  • Donahue, M. G., & Crull, E. (2023). (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide. Molbank, 2023(2), M1650. [Link]

  • Google Patents. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • Gilli, P., et al. (2021). One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 633–640. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Shormanov, A. V., & Shormanov, V. A. (2013). [The Test of Benzamide Derivative Neuroleptics Using the Technique of Thin-Layer Chromatography]. Klinicheskaia laboratornaia diagnostika, (2), 19–20. [Link]

  • Li, B. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • Zhang, Y., et al. (2021). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprints.org. [Link]

  • Foley, D. D., et al. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Organic Process Research & Development, 20(2), 414-420. [Link]

  • Google Patents.
  • Lee, J. P., et al. (2003). Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives. Bulletin of the Korean Chemical Society, 24(9), 1357-1360. [Link]

  • Mettler Toledo. In-Situ Monitoring of Chemical Reactions. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Nitro Reduction. [Link]

  • Lee, J.-P., & Uhm, T.-S. (2001). Kinetics and Mechanism of the Hydrolysis Reaction of N-Furoyl-2-phenylimidazole. Journal of the Korean Chemical Society, 45(6), 531-536. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

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Application Notes and Protocols for the Cleavage of the 2-Nitro-N-(1-phenylethyl)benzamide Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of the 2-Nitro-N-(1-phenylethyl)benzamide Auxiliary in Asymmetric Synthesis

In the field of stereoselective synthesis, the use of chiral auxiliaries is a cornerstone strategy for controlling the stereochemical outcome of chemical reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the formation of a new stereocenter with high diastereoselectivity. After the desired transformation, the auxiliary must be cleaved cleanly and efficiently without causing racemization of the newly formed chiral product.[1]

The this compound moiety serves this purpose. The chiral (R)- or (S)-1-phenylethylamine group provides the stereochemical control, while the 2-nitrobenzoyl group acts as a robust amide linkage. The presence of the ortho-nitro group is a critical design feature, not for its electronic effect during the diastereoselective reaction, but for its latent functionality that facilitates the subsequent removal of the auxiliary. Standard amide bonds are notoriously stable and often require harsh hydrolytic conditions (strong acid or base at high temperatures) for cleavage, which can compromise sensitive functional groups and the stereochemical integrity of the product. The 2-nitro group enables a much milder cleavage pathway, proceeding through reductive activation.

This document provides a detailed guide to the cleavage of this auxiliary, grounded in established chemical principles. It offers both the theoretical framework and practical, step-by-step protocols for researchers in synthetic chemistry and drug development.

Principle of Cleavage: A Reductive-Cyclization Cascade

The cleavage of the this compound does not proceed via direct hydrolysis. Instead, it relies on a clever two-stage, intramolecular cascade mechanism initiated by the reduction of the ortho-nitro group.

  • Reduction of the Nitro Group: The process is initiated by the chemical reduction of the 2-nitro group to a 2-amino group. This transformation is a well-established and high-yielding reaction in organic synthesis.[2] A variety of methods can be employed, with the most common being catalytic hydrogenation or the use of dissolving metals in acidic media.[2][3]

  • Intramolecular Cyclization and Amide Cleavage: The resulting intermediate, a 2-amino-N-(1-phenylethyl)benzamide, is primed for facile cleavage. The newly formed ortho-amino group is positioned perfectly to act as an intramolecular nucleophile, attacking the adjacent amide carbonyl carbon. This leads to the formation of a five-membered ring intermediate. The subsequent collapse of this tetrahedral intermediate results in the cleavage of the C-N amide bond, releasing the free 1-phenylethylamine (the chiral component of the original substrate) and forming a stable, cyclic byproduct, typically 2(3H)-indolone or a related derivative. This intramolecularly catalyzed hydrolysis is significantly more efficient than intermolecular hydrolysis. The concept of an ortho-amino group facilitating the cleavage of an adjacent functional group is a known principle in organic chemistry, often referred to as neighboring group participation.[4]

The overall transformation is depicted in the workflow below.

G cluster_0 Cleavage Workflow A Substrate This compound Derivative B Step 1: Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) A->B C Intermediate 2-Amino-N-(1-phenylethyl)benzamide Derivative B->C D Step 2: Intramolecular Cyclization (Spontaneous or Mild Acid/Base) C->D E Products D->E F Liberated Chiral Amine E->F G Cyclic Byproduct (e.g., Indolone derivative) E->G H Workup & Purification (e.g., Acid-Base Extraction) E->H I Isolated Chiral Amine H->I

Caption: General workflow for the cleavage of the 2-nitrobenzamide auxiliary.

Mechanistic Pathway

The detailed mechanism involves the formation of a 2-aminobenzamide intermediate, which rapidly cyclizes to release the desired amine product.

Caption: Proposed mechanism for the reductive-cyclization cleavage.

Experimental Protocols

Two primary methods are recommended for the reductive cleavage of the this compound auxiliary. Protocol 1, using catalytic hydrogenation, is generally cleaner and preferred for molecules that do not contain other reducible functional groups (e.g., alkenes, alkynes, certain aromatic heterocycles). Protocol 2, using a dissolving metal, is a robust alternative that is often faster but may require more extensive purification.

Protocol 1: Cleavage via Catalytic Hydrogenation

This method is highly effective and typically results in a clean reaction mixture, simplifying purification.

Materials:

  • This compound derivative

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite® or a similar filter aid

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-nitrobenzamide substrate (1.0 eq) in a suitable solvent (MeOH or EtOAc, approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution. Note: Pd/C can be pyrophoric; handle with care and add it under an inert atmosphere (e.g., nitrogen or argon) if desired, although it's often added in air to the solution.

  • Hydrogenation: Seal the flask and purge the headspace with hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the suspension vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. The disappearance of the starting material and the appearance of a new, more polar spot (the amine) will be observed.

  • Workup - Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in DCM or EtOAc.

  • Acid-Base Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (2-3 times). This will protonate the desired amine product, moving it into the aqueous layer, while the neutral cyclic byproduct remains in the organic layer.

  • Isolation: Separate the aqueous layers and combine them. Wash the combined aqueous layers once with DCM or EtOAc to remove any remaining neutral impurities.

  • Basification and Final Extraction: Cool the aqueous layer in an ice bath and slowly basify with 1 M NaOH until the pH is >10. Extract the liberated free amine into DCM or EtOAc (3 times).

  • Drying and Concentration: Combine the organic extracts from the final step, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified chiral amine.

Protocol 2: Cleavage via Tin(II) Chloride Reduction

This is a classic and effective method for nitro group reduction, particularly useful if catalytic hydrogenation is not feasible.

Materials:

  • This compound derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-nitrobenzamide substrate (1.0 eq) in ethanol or ethyl acetate (approx. 0.1-0.2 M).

  • Reagent Addition: Add tin(II) chloride dihydrate (4-5 eq) to the solution. If using ethyl acetate, the mixture will be a suspension.

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and stir.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete in 1-4 hours.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur. Continue adding the reaction mixture and additional NaHCO₃ solution until the pH is basic (pH ~8-9). A thick white precipitate of tin salts will form.

  • Workup - Filtration: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with DCM or EtOAc.

  • Workup - Extraction: Transfer the combined filtrate to a separatory funnel. If layers do not separate well, add brine. Separate the organic layer. Extract the aqueous layer one more time with the organic solvent.

  • Purification: Combine the organic layers. At this stage, the crude product contains both the desired amine and the cyclic byproduct. An acid-base extraction, as described in Protocol 1 (Steps 7-10), is the most effective way to separate the amine from the neutral byproduct. Alternatively, purification by column chromatography on silica gel may be possible, though the basic nature of the amine may require pre-treating the silica with triethylamine.

Quantitative Data and Optimization

While specific cleavage yields for the this compound auxiliary are not widely reported, the key step, reduction of the nitro group, is well-documented. The efficiency of this step is crucial for the overall success of the cleavage. The following table provides a reference for common conditions used for the reduction of aromatic nitro compounds, which can be used as a starting point for optimizing the cleavage protocol.[2][3]

Reagent System Typical Solvent Temperature Key Advantages/Considerations
H₂, 10% Pd/CMeOH, EtOH, EtOAcRoom Temp.Clean, high-yielding. Not suitable for substrates with other reducible groups (alkenes, etc.).
SnCl₂·2H₂OEtOH, EtOAc50-80 °CFast, effective. Requires careful workup to remove tin salts. Tolerates many functional groups.
Fe, HCl (or NH₄Cl)EtOH/H₂O50-100 °CInexpensive, robust. Requires acidic conditions and filtration of iron salts.
Zn, HCl (or AcOH)EtOH, H₂ORoom Temp. - 50 °CEffective, but can sometimes lead to over-reduction. Workup involves removal of zinc salts.
Sodium Dithionite (Na₂S₂O₄)H₂O/THF, H₂O/MeOHRoom Temp. - 60 °CMild, neutral conditions. Useful for sensitive substrates.

Optimization Note: The rate of the subsequent intramolecular cyclization and cleavage can be influenced by the pH of the workup. In many cases, the acidic or basic conditions used during the workup of the reduction step are sufficient to induce complete cleavage. If the 2-aminobenzamide intermediate is isolated, gentle heating in a mildly acidic or basic solution will typically complete the transformation.

References

  • Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]

  • PubMed. (2012). N-acyl-N-carboxymethyl-2-nitroaniline and its analogues: a new class of water-soluble photolabile precursor of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]

  • Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Retrieved from [Link]

  • ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Retrieved from [Link]

  • Sci-Hub. (1997). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Retrieved from [Link]

  • Royal Society of Chemistry. (1997). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Retrieved from [Link]

  • SciELO. (1999). The Cathodic Cleavage of the Nitrobenzoyl Group from Protected Aliphatic Amines in N,N-Dimethylformamide. Retrieved from [Link]

  • Royal Society of Chemistry. (1997). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing N-acylnitroaniline derivative.
  • PubMed. (1984). Reductive fragmentation of 2-nitroimidazoles: amines and aldehydes. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • PubMed. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. Retrieved from [Link]

  • ACS Publications. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]

  • Oxford Academic. (n.d.). Analysis of Ortho Effects with a Steric Parameter Defined by the Acidic Hydrolysis Rate of Ortho-Substituted Benzamides. Retrieved from [Link]

  • HOPEMAX. (n.d.). What are the precursors for the synthesis of 2 - Nitroaniline?. Retrieved from [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-nitro-N-(1-phenylethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your reaction yields and product purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: Why is my yield of this compound consistently low?

Low yields in this amide coupling reaction can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.[1]

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1] This will help determine the optimal reaction time and ensure the starting materials are fully consumed.[2][3]

  • Hydrolysis of 2-Nitrobenzoyl Chloride: 2-nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis by any moisture present in the reaction, which converts it back to the unreactive 2-nitrobenzoic acid.[1][4]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.[5][6] If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Protonation of 1-Phenylethylamine: The reaction between 2-nitrobenzoyl chloride and 1-phenylethylamine generates hydrochloric acid (HCl) as a byproduct.[7][] This acid will react with the basic amine starting material, protonating it to form an unreactive ammonium salt, thus halting the reaction.[7]

    • Solution: Add a base to the reaction mixture to neutralize the HCl as it is formed.[][9][10] A tertiary amine like triethylamine (Et₃N) or pyridine is commonly used.[11] Alternatively, Schotten-Baumann conditions, which utilize an aqueous base like sodium hydroxide, can be employed.[7][12][13]

  • Suboptimal Reaction Temperature: The reaction rate is sensitive to temperature.

    • Solution: The reaction is often exothermic.[] It is typically started at a low temperature (0-5 °C) to control the initial rate, and then allowed to warm to room temperature.[14]

Q2: I'm observing a significant amount of 2-nitrobenzoic acid as a byproduct. What's causing this and how can I prevent it?

The presence of 2-nitrobenzoic acid is a clear indication of the hydrolysis of your starting material, 2-nitrobenzoyl chloride.[1]

Causality and Prevention:

CauseExplanationPrevention Strategy
Presence of Water 2-nitrobenzoyl chloride readily reacts with water to form 2-nitrobenzoic acid.[1][4]Use anhydrous solvents and ensure all glassware is oven-dried or flame-dried before use.[5][6]
Inefficient Amine Nucleophile If the nucleophilic attack by 1-phenylethylamine is slow, hydrolysis can become a competitive side reaction.Ensure the amine is not protonated by adding a suitable base.[7] Consider using a slight excess of the amine to favor the desired reaction pathway.
High Reaction Temperature Elevated temperatures can sometimes accelerate hydrolysis.Maintain a controlled temperature, typically starting at 0 °C and gradually warming to room temperature.[14]
Q3: My final product is an oil or a dark, tarry substance instead of a solid. What went wrong?

The formation of an oil or tar suggests the presence of significant impurities that depress the melting point of the desired product or indicate product degradation.[1]

Troubleshooting Steps:

  • Control Reaction Conditions: Aggressive reaction conditions, such as high temperatures or concentrated reagents, can lead to side reactions and degradation.[1] Ensure slow, dropwise addition of the 2-nitrobenzoyl chloride to the amine solution, especially at the beginning of the reaction.

  • Minimize Reaction Time: Prolonged reaction times can lead to the formation of byproducts.[1] Use TLC to monitor the reaction and stop it once the starting material is consumed.[2][3]

  • Purification Strategy: An oily product often requires purification by column chromatography rather than recrystallization. If the product is a dark solid, recrystallization from a suitable solvent system (e.g., ethanol/water) may be effective in removing colored impurities.[15][16]

Frequently Asked Questions (FAQs)

What is the optimal method for synthesizing this compound?

The most common and effective method is the acylation of 1-phenylethylamine with 2-nitrobenzoyl chloride.[][11] This reaction is a form of the Schotten-Baumann reaction.[7][13] The key to a high yield is the inclusion of a base to neutralize the HCl byproduct.[7][9]

How do I choose the right base for the reaction?

Both organic and inorganic bases can be used.[]

  • Organic Bases: Tertiary amines like triethylamine (Et₃N) or pyridine are common choices.[11] They are soluble in organic solvents, making for a homogeneous reaction mixture. Pyridine can also act as a nucleophilic catalyst.[14]

  • Inorganic Bases: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) are also effective and are characteristic of Schotten-Baumann conditions.[13] This creates a biphasic system (an organic solvent like dichloromethane and an aqueous layer), and vigorous stirring is essential.[14]

How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[2][3][17]

  • Procedure: Spot the starting materials (2-nitrobenzoyl chloride and 1-phenylethylamine) and the reaction mixture on a TLC plate at regular intervals.

  • Observation: As the reaction progresses, the spots corresponding to the starting materials will diminish in intensity, while a new spot for the product, this compound, will appear and intensify.[3]

What is a suitable solvent for the recrystallization of this compound?

A mixed solvent system, such as ethanol and water, is often effective for recrystallizing benzamide derivatives.[15][18] The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of the product should form.[15]

Experimental Protocols

Protocol 1: Synthesis of this compound using an Organic Base

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up cluster_4 Purification A Dissolve 1-phenylethylamine and triethylamine in DCM B Cool to 0 °C A->B 1 C Add 2-nitrobenzoyl chloride dropwise B->C 2 D Warm to room temperature and stir C->D 3 E Monitor by TLC D->E 4 F Wash with dilute HCl E->F 5 G Wash with NaHCO₃ solution F->G 6 H Wash with brine G->H 7 I Dry over Na₂SO₄ H->I 8 J Concentrate in vacuo I->J 9 K Recrystallize from ethanol/water J->K 10

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 1-phenylethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the flask.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Visualizing the Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism.

cluster_0 Nucleophilic Attack cluster_1 Elimination cluster_2 Deprotonation Amine 1-Phenylethylamine (Nucleophile) AcylChloride 2-Nitrobenzoyl Chloride (Electrophile) Amine->AcylChloride Attacks carbonyl carbon Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Forms Product_HCl Protonated Amide + Cl⁻ Intermediate->Product_HCl Collapses, expels Cl⁻ FinalProduct This compound Product_HCl->FinalProduct Base neutralizes H⁺

Caption: Mechanism of amide formation.

References

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • RSC Publishing. Reaction Chemistry & Engineering. [Link]

  • Biofilm Inhibitor Synthesis. Amide Workup. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ResearchGate. Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?. [Link]

  • RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • Pradip Sanjay W. The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. [Link]

  • ResearchGate. A New Wave of Amide Bond Formations for Peptide Synthesis. [Link]

  • PubMed Central. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]

  • YouTube. synthesis of amides from acid chlorides. [Link]

  • PMC - NIH. Amide Bond Activation of Biological Molecules. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]

  • Reddit. TLC for amide synthesis. [Link]

  • MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

  • ResearchGate. Use of TLC to monitor the progress of an enzymatic synthesis. [Link]

  • ResearchGate. Synthesized derivatives of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i). [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • MDPI. (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. [Link]

  • MDPI. Two-step chemical synthesis of (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide (1). [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • Reddit. amide coupling help. [Link]

  • Google Patents. A method for preparing N- (2 - phenylethyl) benzamide.
  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]

  • Google Patents. Purification of N-substituted aminobenzaldehydes.
  • PubChem. 2-nitro-n-(2-phenylethyl)benzamide (C15H14N2O3). [Link]

  • Preprints.org. (R)-(+)-3,5-dinitro-N-(1- phenylethyl)benzothioamide. [Link]

  • PubChem. 2-Nitrobenzoyl chloride. [Link]

  • Chemistry LibreTexts. Reactions of Phenylamine as a Primary Amine. [Link]

  • PrepChem.com. Synthesis of 2-nitrobenzoyl chloride. [Link]

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Technical Support Center: Diastereoselectivity in Reactions with 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-nitro-N-(1-phenylethyl)benzamide. This guide is designed to provide expert advice and actionable troubleshooting strategies for controlling diastereoselectivity in reactions involving this chiral substrate. As your partner in research, we understand that achieving high diastereomeric ratios is often a critical factor for success in asymmetric synthesis. This resource combines mechanistic principles with practical, field-proven insights to help you navigate the challenges you may encounter.

Troubleshooting Guide: Low Diastereoselectivity

This section addresses the most common and pressing issue encountered when using this compound: low diastereoselectivity. The questions below represent frequently observed problems, followed by in-depth explanations and systematic troubleshooting protocols.

Q1: I'm observing a nearly 1:1 diastereomeric ratio in my reaction. What are the primary factors I should investigate?

A low diastereomeric ratio (dr) suggests that the energy difference between the transition states leading to the two diastereomers is minimal. For reactions involving this compound, the stereochemical outcome is a delicate interplay of steric and electronic factors. The existing stereocenter on the phenylethyl group should induce facial selectivity, but this can be undermined by several factors.

Core Principles at Play:

  • Acyclic Stereocontrol: The conformation of the acyclic side chain is crucial for effective transmission of chirality. The molecule must adopt a well-defined low-energy conformation for the chiral auxiliary to effectively shield one face of the reactive center.

  • Role of the Nitro Group: The strongly electron-withdrawing nitro group can influence the reaction mechanism.[1][2] It can stabilize anionic intermediates, potentially altering the geometry of the transition state.[3]

  • Reaction Kinetics vs. Thermodynamics: Low selectivity can result from running the reaction under thermodynamic control, where the product ratio reflects the relative stability of the diastereomers rather than the kinetic barrier to their formation.

Troubleshooting Workflow:

G start Low d.r. Observed (e.g., < 2:1) temp Step 1: Lower Reaction Temperature (-78 °C or lower) start->temp Favors kinetic product solvent Step 2: Screen Solvents (Vary polarity & coordinating ability) temp->solvent Influences conformation and chelation lewis_acid Step 3: Introduce/Change Lewis Acid (e.g., TiCl4, BF3·OEt2, ZnCl2) solvent->lewis_acid Enforces rigid transition state base Step 4: Evaluate Base/Catalyst (Steric bulk and pKa) lewis_acid->base Impacts transition state geometry reagent_purity Step 5: Verify Reagent Purity (Substrate, reagents, and dryness) base->reagent_purity Eliminate confounding variables analyze Analyze d.r. (HPLC, NMR) reagent_purity->analyze caption Troubleshooting workflow for low diastereoselectivity.

Detailed Protocol for Temperature Optimization:

  • Initial Setup: Prepare three identical reactions in parallel. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature Conditions:

    • Reaction A: Run at your original temperature (e.g., room temperature or 0 °C).

    • Reaction B: Cool the reaction vessel to -40 °C before adding the final reagent.

    • Reaction C: Cool the reaction vessel to -78 °C (dry ice/acetone bath) before adding the final reagent.

  • Execution: Add the final reagent slowly to each reaction mixture and maintain the specified temperature for the duration of the reaction.

  • Analysis: After quenching the reactions, carefully isolate the products and determine the diastereomeric ratio for each experiment using chiral HPLC or ¹H NMR spectroscopy.

Q2: My diastereoselectivity is inconsistent between batches. What could be the cause?

Inconsistent results often point to hidden variables in your experimental setup. The most common culprits are reagent purity and meticulous control of reaction conditions.

Key Areas for Investigation:

  • Water Content: Many organometallic reagents and Lewis acids are extremely sensitive to moisture. Trace amounts of water can alter the catalyst's or reagent's structure and reactivity, leading to variable stereochemical outcomes.

  • Purity of Starting Material: Ensure the this compound is of high purity. Sigma-Aldrich, for instance, provides this compound for early discovery research and notes that the buyer assumes responsibility for confirming purity. Impurities could act as catalyst poisons or participate in side reactions.

  • Reagent Titration: The exact concentration of reagents like n-butyllithium can vary. It is best practice to titrate these reagents before use to ensure accurate stoichiometry.

Protocol for Ensuring Reproducibility:

  • Solvent Preparation: Use a solvent from a freshly opened bottle or distill it over an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane).

  • Reagent Handling: Handle all air- and moisture-sensitive reagents using proper Schlenk line or glovebox techniques.

  • Starting Material Verification: Before use, confirm the purity of your this compound via NMR or melting point analysis.

  • Controlled Addition: Use a syringe pump for the slow, controlled addition of key reagents. This ensures consistent local concentrations and helps manage any exotherms.

Q3: I am attempting a cyclization reaction, but I am getting a mixture of diastereomers. How can I improve the selectivity?

In intramolecular reactions, such as a cyclization, the transition state is more constrained, which can be an advantage. The key is to leverage this by encouraging the formation of the most ordered transition state.

Mechanistic Considerations for Cyclization:

The diastereoselectivity in the cyclization of a substrate like this compound will likely be determined by the facial bias imposed by the chiral phenylethyl group on the attacking nucleophile. The nitro group's strong electron-withdrawing properties can activate the aromatic ring for nucleophilic attack or stabilize an intermediate anion, influencing the preferred cyclization pathway.[2][4]

G A Substrate Conformation A (Low Energy) TS_A Transition State A (Lower Energy Barrier) A->TS_A Less Steric Hindrance Prod_A Major Diastereomer TS_A->Prod_A B Substrate Conformation B (Higher Energy) TS_B Transition State B (Higher Energy Barrier) B->TS_B More Steric Hindrance Prod_B Minor Diastereomer TS_B->Prod_B caption Simplified energy diagram for diastereoselective reactions.

Strategies for Enhancing Cyclization Selectivity:

  • Solvent Effects: Non-coordinating solvents (e.g., toluene, hexane) may favor a more compact, internally chelated transition state, potentially enhancing the influence of the chiral auxiliary. In contrast, coordinating solvents (e.g., THF, DME) can solvate cations and may disrupt internal chelation, leading to lower selectivity.

  • Lewis Acid Additives: A Lewis acid can coordinate to both the nitro group and the amide carbonyl, creating a rigid, chair-like transition state. This enforced conformation can significantly amplify the steric influence of the phenylethyl group, leading to higher diastereoselectivity. Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to find the optimal balance of reactivity and selectivity.

Data-Driven Approach to Optimization:

ParameterCondition ACondition BCondition CExpected Outcome
Temperature 25 °C-20 °C-78 °CLower temperatures should favor the kinetic product and increase d.r.
Solvent TolueneDichloromethaneTHFPolarity and coordinating ability will affect transition state geometry. Non-coordinating solvents may improve d.r.
Lewis Acid NoneBF₃·OEt₂ (1.1 eq)TiCl₄ (1.1 eq)Stronger Lewis acids may enforce a more rigid transition state, increasing d.r.

This table provides a framework for systematic optimization. Actual results will vary based on the specific reaction.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis for diastereoselectivity in reactions with N-(1-phenylethyl)benzamides?

A: The diastereoselectivity arises from the chiral (1-phenylethyl) group, which acts as a chiral auxiliary. In the lowest energy conformation, the bulky phenyl group will orient itself to minimize steric interactions, thereby blocking one face of the molecule. An incoming reagent will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. The efficiency of this stereochemical control depends on how well-defined the transition state geometry is.

Q: Can the ortho-nitro group participate in the reaction or influence stereoselectivity?

A: Absolutely. The ortho-nitro group has several potential roles:

  • Steric Influence: It adds steric bulk near the amide bond, which can further influence the preferred conformation of the side chain.

  • Electronic Effect: As a potent electron-withdrawing group, it can increase the acidity of the N-H proton and influence the reactivity of the aromatic ring.[1][2]

  • Chelation: The oxygen atoms of the nitro group can act as Lewis basic sites, potentially coordinating to a metal or Lewis acid. This chelation can lock the conformation of the molecule into a rigid structure, which is often beneficial for high diastereoselectivity.

Q: Are there any alternative chiral auxiliaries I could consider if I cannot improve the diastereoselectivity?

A: While this guide focuses on troubleshooting reactions with this compound, if optimization fails, exploring other chiral auxiliaries is a valid strategy. Evans auxiliaries (oxazolidinones), for example, are well-known for providing high levels of diastereoselectivity in a wide range of reactions due to their rigid, chelation-controlled transition states.

References

  • BenchChem. (n.d.). Technical Support Center: Asymmetric Synthesis Reactions.
  • Drexel University. (2015). Synthesis and conjugate addition reactions of N-(beta-nitroalkyl)amides.
  • ResearchGate. (n.d.). Confirm the key role of nitro group in the intramolecular reaction.
  • ACS Electrochemistry. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review.
  • PMC - NIH. (n.d.). and enantioselective additions of α-nitro esters to imines for anti-α,β-diamino acid synthesis with α-alkyl-substitution.
  • PMC - NIH. (2020). A Walk through Recent Nitro Chemistry Advances.
  • PMC - NIH. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.
  • ChemRxiv. (n.d.). Highly Regio- and Diastereoselective Tethered Aza-Wacker Cyclizations of Alkenyl Phosphoramidates.
  • Chemical Communications (RSC Publishing). (n.d.). Shining light on the nitro group: distinct reactivity and selectivity.
  • ResearchGate. (n.d.). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.

Sources

Technical Support Center: Optimization of Recrystallization Conditions for 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-nitro-N-(1-phenylethyl)benzamide via recrystallization. Recognizing that this compound is not extensively documented in public literature[1], this document focuses on establishing a robust methodology for optimizing purification protocols from first principles. Here, we address common challenges and fundamental questions through detailed troubleshooting guides and FAQs, grounding our advice in established principles of physical organic chemistry and crystallization science.

Troubleshooting Guide: Addressing Common Recrystallization Issues

This section directly addresses specific experimental challenges in a question-and-answer format, providing both immediate solutions and explanations of the underlying chemical principles.

Question: My compound is "oiling out" and forming a liquid layer instead of crystallizing. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute is precipitated from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it exceeds its solubility limit in a super-saturated state.[2][3][4] Essentially, the compound separates into a liquid phase instead of forming an ordered crystal lattice. This is common when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.

Causality & Solution:

  • High Solute Concentration: The most common cause is that the solution is too concentrated. The system tries to relieve this supersaturation rapidly, and liquid-liquid phase separation is kinetically faster than solid crystal nucleation.

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation. Allow the solution to cool more slowly.[2][3]

  • Significant Impurities Present: High levels of impurities can depress the melting point of your compound, making it more likely to oil out.

    • Solution: Consider pre-purification steps if the crude material is highly impure. If colored impurities are present, a hot filtration step with activated charcoal might be beneficial.[2]

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high.

    • Solution: Select a solvent with a lower boiling point, or use a mixed-solvent system where the addition of a miscible "anti-solvent" can induce crystallization at a lower temperature.[5]

Question: I have followed the procedure, but my crystal yield is very low (or zero). What are the likely causes?

Answer: A low or zero yield is one of the most frequent issues in recrystallization and typically points to one of two main problems: using too much solvent or choosing a solvent in which the compound is too soluble at low temperatures.[2][3][6]

Causality & Solution:

  • Excess Solvent: This is the most common error.[3] If too much solvent is used, the solution may never become saturated upon cooling, and thus the compound will remain dissolved in the mother liquor.

    • Solution: If you still have the filtrate (mother liquor), you can test for remaining product by dipping in a glass rod and letting the solvent evaporate; a significant solid residue indicates product loss.[2] To recover the product, boil off a portion of the solvent to re-concentrate the solution and attempt the cooling process again.[3] For future experiments, ensure you are using the minimum amount of boiling solvent required to fully dissolve the crude solid.[6]

  • Inappropriate Solvent: The chosen solvent may have a poor temperature coefficient for your compound, meaning the solubility does not decrease significantly as the temperature drops.

    • Solution: A proper solvent should show low solubility at room temperature but high solubility at its boiling point.[7][8] You must perform a new solvent screening to find a more suitable system (see protocol below).

  • Premature Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized in the filter funnel.

    • Solution: Ensure the funnel and receiving flask are pre-heated (e.g., with steam or in an oven) and that the solution is kept at or near its boiling point during filtration.[4]

Question: After recrystallization, my crystals are still colored. How can I obtain a colorless product?

Answer: Colored impurities are common in organic synthesis. If your target compound, this compound, is expected to be a white or off-white solid, color indicates the presence of persistent, often polar and highly conjugated, impurities.

Causality & Solution:

  • Adsorbed Impurities: Some colored impurities may have polarities similar to your compound, causing them to co-precipitate or get trapped in the crystal lattice.

    • Solution: The standard method to remove colored impurities is to use activated charcoal. After dissolving the crude solid in the hot solvent, add a very small amount of charcoal (e.g., 1-2% by weight) and boil the mixture for a few minutes. The colored impurities adsorb onto the large surface area of the carbon. Remove the charcoal via hot gravity filtration before cooling the solution to crystallize the purified product.[7] Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

Question: My compound "crashed out" of solution immediately upon cooling. Is this a problem?

Answer: Yes, this is a problem. Rapid precipitation, or "crashing out," is undesirable because it tends to trap impurities within the newly formed solid, defeating the purpose of recrystallization.[2][9] The goal is slow crystal growth, which allows for the selective formation of a pure crystal lattice.[10][11]

Causality & Solution:

  • Excessive Supersaturation: The solution was likely too concentrated, or the temperature drop was too abrupt.

    • Solution: Re-heat the solution to re-dissolve the solid. Add a small amount of extra hot solvent (1-2 mL) to slightly reduce the concentration below the absolute minimum.[2]

    • Control the Cooling Rate: Insulate the flask by placing it on a non-conductive surface (like a cork ring or folded paper towels) and covering it with a watch glass. This ensures slow, ambient cooling, which promotes the growth of larger, purer crystals.[10][12] Avoid placing the hot flask directly into an ice bath.

Question: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

Answer: This is a classic case of supersaturation, where the solution holds more dissolved solute than it thermodynamically should at that temperature.[3][6] Crystal formation requires an initial nucleation event—a starting point for growth—which has not occurred.

Causality & Solution:

  • Lack of Nucleation Sites: The solution is too "clean," or the glass flask is too smooth to provide a surface for the first crystals to form.

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line.[2][6] The microscopic imperfections in the glass created by scratching provide ideal nucleation sites for crystal growth.

    • Solution 2: Seeding. If you have a tiny crystal of the pure compound (a "seed crystal"), drop it into the cold solution.[2][6] This seed provides a perfect template for other molecules to deposit onto, initiating crystallization.

  • Solution is Not Saturated: It's possible that too much solvent was added initially. If induction techniques fail, you may need to boil off some solvent to increase the concentration and try cooling again.[3]

Frequently Asked Questions (FAQs)

Question: How do I select the best solvent for recrystallizing this compound?

Answer: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[7][8][12] For this compound, its structure (containing an amide, a nitro group, and two phenyl rings) suggests it is a moderately polar molecule. A good starting point would be to test polar protic solvents (like ethanol or isopropanol), polar aprotic solvents (like acetone or ethyl acetate), and nonpolar aromatic solvents (like toluene).[13][14] A systematic screening process is essential (see protocol below).

Key Solvent Characteristics:

  • Temperature Coefficient: Large difference in solubility between hot and cold conditions.[7]

  • Inertness: The solvent must not react with your compound.[5][7]

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or very soluble in the cold solvent (so they remain in the mother liquor).[8]

  • Volatility: The solvent should have a relatively low boiling point (typically <100-120 °C) so it can be easily removed from the final crystals by evaporation.[7]

Question: What is a mixed-solvent system and when should I use it?

Answer: A mixed-solvent system (or binary solvent system) is used when no single solvent has the ideal solubility properties for your compound. It involves two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").[5]

You should use a mixed-solvent system when you find a solvent that dissolves your compound too well even when cold, and another solvent where it is nearly insoluble even when hot.

Procedure:

  • Dissolve the compound in the minimum amount of the hot "soluble solvent."

  • Slowly add the "anti-solvent" dropwise to the hot solution until you see persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Add a few drops of the "soluble solvent" to re-clarify the solution.

  • Allow the solution to cool slowly. The gradual change in solvent polarity will induce crystallization.

Question: How does the rate of cooling impact my final product?

Answer: The cooling rate is a critical parameter that directly influences both the size and purity of your crystals.[10]

  • Slow Cooling: Promotes the formation of fewer nucleation sites, allowing more time for molecules to arrange themselves into a well-ordered, large crystal lattice.[10][11] This process is more selective and tends to exclude impurities, resulting in higher purity.[9]

  • Rapid Cooling (Quenching): Leads to the rapid formation of many small nucleation sites.[10] This results in smaller crystals that grow quickly and are more likely to trap impurities and solvent within their lattice, leading to a less pure product.[9]

Therefore, for purification, slow and controlled cooling is almost always preferred.

Experimental Protocol Design: A Systematic Approach

Given the lack of specific literature, a systematic approach to developing a protocol is required.

Part 1: Microscale Solvent Screening
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, agitating after each drop. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[15]

  • For solvents where the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the test tubes that formed a clear solution to cool slowly to room temperature, then place them in an ice-water bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.[15]

  • Use your observations to populate a solubility data table.

Data Summary: Solvent Screening Table
SolventSolubility at Room Temp.Solubility at Boiling PointObservations Upon Cooling (Crystal Formation, Color, etc.)
EthanolRecord observationsRecord observationsRecord observations
IsopropanolRecord observationsRecord observationsRecord observations
Ethyl AcetateRecord observationsRecord observationsRecord observations
TolueneRecord observationsRecord observationsRecord observations
AcetoneRecord observationsRecord observationsRecord observations
WaterRecord observationsRecord observationsRecord observations
Part 2: Optimized Recrystallization Workflow

The following diagram outlines the logical workflow for performing an optimized recrystallization based on the results from your solvent screening.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation A Select Best Solvent (from Screening) B Place Crude Solid in Erlenmeyer Flask A->B C Add Minimum Amount of Hot Solvent B->C D Heat to Boiling (Ensure Complete Dissolution) C->D E Impurities Present? D->E F Add Charcoal, Perform Hot Filtration E->F Yes G Cool Solution Slowly to Room Temperature E->G No F->G H Cool in Ice Bath (Maximize Yield) G->H I Collect Crystals (Vacuum Filtration) H->I J Wash with Minimal Ice-Cold Solvent I->J K Dry Crystals Thoroughly J->K

Caption: Workflow for Optimized Recrystallization.

References
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Finding the best solvent for recrystallisation. RSC Education. [Link]

  • How Does the Rate of Cooling Influence Crystal Size?: Science Explained. ReelMind. [Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? Reddit. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. University of Missouri–St. Louis, Science Learning Center. [Link]

  • Cooling Rate and Crystal Size. Northwestern University. [Link]

  • Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm (RSC Publishing). [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. ResearchGate. [Link]

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Technical Support Center: Overcoming Poor Resolution in NMR Spectra of Diastereomeric Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving challenges in the NMR analysis of diastereomeric derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter poor spectral resolution during their experiments. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve baseline-resolved spectra for accurate quantification and structural elucidation.

Troubleshooting Guide: From Overlapping Peaks to Baseline Resolution

This section addresses specific issues you might encounter in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: Why are the NMR signals of my diastereomeric derivatives overlapping or poorly resolved?

Answer:

Poor resolution in the NMR spectra of diastereomers is a common challenge that stems from the subtle differences in their chemical environments. Diastereomers, unlike enantiomers in an achiral solvent, are distinct chemical entities and should, in principle, exhibit different NMR spectra.[1] However, the degree of this spectral non-equivalence can be very small, leading to signal overlap.

Several factors contribute to this issue:

  • Small Differences in Magnetic Environment: The foundational reason for poor resolution is that the chiral centers may be distant from the nuclei being observed, or the overall conformational differences between the diastereomers are minimal. This results in very similar shielding and deshielding effects, leading to nearly identical chemical shifts.[2]

  • Signal Broadening: Several factors can cause line broadening, which can obscure small chemical shift differences. These include:

    • Chemical Exchange: If the diastereomers are in equilibrium with other species or are undergoing conformational changes on a timescale similar to the NMR experiment, the signals can broaden.[3][4]

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can significantly broaden NMR signals.

    • Viscosity of the Solution: Highly viscous samples can lead to broader lines.

  • Complex Multiplet Structures: The overlap of complex multiplets (e.g., doublets of doublets) from each diastereomer can make it impossible to distinguish the individual signals, even if their central chemical shifts are slightly different.[5]

Question 2: What are the first experimental parameters I should adjust to improve resolution?

Answer:

Before resorting to more complex solutions, several straightforward adjustments to your NMR acquisition parameters can significantly enhance resolution.

  • Increase the Magnetic Field Strength: If you have access to higher field NMR spectrometers (e.g., 600 MHz vs. 400 MHz), use them. The chemical shift dispersion (the separation between peaks in Hz) is directly proportional to the magnetic field strength. Doubling the field strength will double the separation between your diastereomeric signals, which can often be enough to resolve them.

  • Optimize Shimming: Good spectral resolution is critically dependent on a homogeneous magnetic field.[6] Take the time to carefully shim your sample, paying close attention to both on-axis and off-axis shims to achieve the narrowest possible linewidths.

  • Adjust the Temperature: The chemical shifts of diastereomers can be temperature-dependent.[7][8] Systematically varying the temperature of your experiment (e.g., from 25°C down to -20°C or up to 60°C in 5-10°C increments) can sometimes increase the chemical shift difference (Δδ) between the signals of interest.[7] This is because temperature changes can alter the populations of different conformers, which can have a significant impact on the averaged chemical shifts.[9]

  • Change the Solvent: The choice of deuterated solvent can have a profound effect on chemical shifts.[7][10] Solvents with different polarities and aromaticities can interact differently with your diastereomers, leading to changes in their conformational preferences and, consequently, their NMR spectra. For instance, switching from CDCl₃ to a more aromatic solvent like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts due to anisotropic effects.

    Solvent Typical Effect on Resolution
    Chloroform-d (CDCl₃)Standard, non-polar aprotic solvent.
    Benzene-d₆Can induce large chemical shift changes due to its aromatic ring current.
    Acetonitrile-d₃A polar aprotic solvent that can alter hydrogen bonding and dipole-dipole interactions.
    Methanol-d₄A polar protic solvent that can engage in hydrogen bonding with the analyte.
    Dimethyl sulfoxide-d₆ (DMSO-d₆)A highly polar aprotic solvent, useful for a wide range of compounds.[10]
Question 3: My signals are still overlapping. What chemical modifications or additives can I use?

Answer:

When optimizing experimental parameters is insufficient, chemical intervention is the next logical step. The goal is to exaggerate the chemical shift differences between the diastereomers.

  • Chiral Derivatizing Agents (CDAs): If you are analyzing a mixture of enantiomers, reacting them with a chiral derivatizing agent to form diastereomers is a common strategy.[11][12] The choice of CDA is crucial. A bulky CDA with a large aromatic group, like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can create a more pronounced difference in the magnetic environments of the resulting diastereomers.[12][13]

    Experimental Protocol: Derivatization with Mosher's Acid Chloride [13]

    • Preparation: In two separate, dry NMR tubes, dissolve approximately 1-5 mg of your chiral alcohol or amine in 0.5 mL of deuterated pyridine or CDCl₃ containing a trace of pyridine.

    • Reaction: To one tube, add a slight excess (1.1 equivalents) of (R)-(-)-Mosher's acid chloride. To the other tube, add the same excess of (S)-(+)-Mosher's acid chloride.

    • Monitoring: Gently shake the tubes and monitor the reaction by ¹H NMR until the signals of the starting material have disappeared.

    • Analysis: Acquire high-resolution ¹H NMR spectra of both diastereomeric products. Compare the spectra to identify well-resolved signals and determine the diastereomeric ratio.

  • Chiral Lanthanide Shift Reagents (LSRs): These are paramagnetic lanthanide complexes that can reversibly bind to Lewis basic functional groups (e.g., alcohols, amines, ketones) in your molecule.[14][15] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance and angle to the lanthanide ion.[16] Because the two diastereomers will form slightly different complexes with the chiral LSR, this can lead to a significant separation of their signals.[14][17] Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) is a commonly used chiral LSR.[14][16]

    Experimental Protocol: Using a Chiral Lanthanide Shift Reagent [16]

    • Initial Spectrum: Dissolve your sample in a dry, aprotic deuterated solvent (e.g., CDCl₃) and acquire a reference ¹H NMR spectrum.

    • Titration: Prepare a stock solution of the chiral LSR in the same solvent. Add small, incremental amounts of the LSR solution to your NMR tube, acquiring a spectrum after each addition.

    • Optimization: Continue adding the LSR until you achieve the desired separation of signals. Be aware that adding too much LSR can cause significant line broadening.[18]

    • Quantification: Integrate the well-resolved signals to determine the diastereomeric ratio.

Question 4: Are there advanced NMR techniques that can help resolve overlapping signals?

Answer:

Yes, several advanced NMR experiments are designed to simplify complex spectra and improve resolution.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR offers a much wider chemical shift range than ¹H NMR, which often results in better separation of diastereomeric signals.[1] While less sensitive, it can be a valuable tool when proton signals are intractable.

  • Band-Selective Pure Shift NMR: This is a powerful technique that collapses complex multiplets into singlets, dramatically improving spectral resolution.[5] This can be particularly useful for determining diastereomeric ratios in crowded spectral regions or when the chemical shift difference is smaller than the multiplet width.[5]

  • Two-Dimensional (2D) NMR:

    • COSY (Correlation Spectroscopy): Can help to trace the coupling networks of each diastereomer, aiding in the assignment of overlapping signals.

    • HSQC (Heteronuclear Single Quantum Coherence): By spreading signals over two dimensions (¹H and ¹³C), HSQC can resolve overlapping proton signals by correlating them to their attached, and often better resolved, carbon signals.[19]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments can provide through-space correlations, which can be different for diastereomers due to their different 3D structures. This can aid in both assignment and conformational analysis.[20]

Frequently Asked Questions (FAQs)

  • Q: Can I use computational methods to predict which diastereomer is which?

    • A: Yes, quantum mechanical (QM) calculations of NMR chemical shifts, such as the GIAO method, can be used to predict the spectra of different diastereomers.[21][22] By comparing the calculated shifts to the experimental data, it is often possible to assign the absolute configuration of each diastereomer.[23]

  • Q: How can I be sure that the derivatization reaction with a CDA is not altering the diastereomeric ratio through kinetic resolution?

    • A: This is a critical consideration.[11] To minimize the risk of kinetic resolution, it is important to use a slight excess of the chiral derivatizing agent and ensure the reaction goes to completion.[24] Monitoring the reaction by NMR or LC-MS can confirm that the starting material has been fully consumed.

  • Q: What is the minimum chemical shift difference (Δδ) needed for accurate quantification?

    • A: For accurate integration, you ideally want baseline resolution, meaning there is no overlap between the peaks. As a general rule of thumb, the separation between the centers of two singlets should be at least three times the width of the peaks at half-height. For multiplets, the separation needs to be even greater.

  • Q: Can software help in deconvoluting overlapping peaks?

    • A: Yes, most modern NMR processing software includes deconvolution or line-fitting algorithms.[19] These tools can be used to mathematically separate overlapping signals and estimate their individual areas. However, this approach should be used with caution and is most reliable when the peaks have a well-defined shape and are not too severely overlapped.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to resolving poor resolution in the NMR spectra of diastereomeric derivatives.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Step 1: Optimize Acquisition Parameters cluster_2 Step 2: Chemical Intervention cluster_3 Step 3: Advanced NMR Techniques cluster_4 Resolution A Poorly Resolved or Overlapping Diastereomeric Signals B Increase Magnetic Field Strength A->B Try first C Optimize Shimming B->C D Vary Temperature C->D E Change Solvent D->E F Use Chiral Derivatizing Agent (CDA) E->F If still unresolved K Baseline-Resolved Spectra E->K Success G Add Chiral Lanthanide Shift Reagent (LSR) F->G Alternative H Acquire 13C NMR G->H If chemical modification is not viable/successful G->K Success I Use Pure Shift NMR H->I J Acquire 2D NMR (HSQC, NOESY) I->J J->K Success

Caption: A systematic workflow for troubleshooting poor NMR resolution of diastereomers.

References

  • Chiral derivatizing agent. Wikipedia. Available at: [Link]

  • Chemical shift reagents and Chiral lanthanide shift reagents: How does it work? Chemistry Notes. Available at: [Link]

  • Chiral derivitizing agent. chemeurope.com. Available at: [Link]

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(21), 2657-2659. Available at: [Link]

  • Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(21), 5028. Available at: [Link]

  • Lanthanide Shift Reagents 1. Scribd. Available at: [Link]

  • Calix[12]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. Available at: [Link]

  • Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry – A European Journal, 27(55), 13693-13698. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Available at: [Link]

  • Lanthanide shift reagents in nmr. Slideshare. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 96(11), 2603-2608. Available at: [Link]

  • Selective Homodecoupled 1D-1H NMR Experiment for Unravelling Enantiomers. Analytical Chemistry, 94(30), 10842-10848. Available at: [Link]

  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. ChemistryOpen, 12(1), e202200119. Available at: [Link]

  • Assigning the stereochemistry of pairs of diastereoisomers using GIAO NMR shift calculation. The Journal of Organic Chemistry, 74(12), 4597-4607. Available at: [Link]

  • Diastereomer configurations from joint experimental-computational analysis. The Journal of Organic Chemistry, 77(14), 6290-6295. Available at: [Link]

  • RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign. Available at: [Link]

  • NMR. Reddit. Available at: [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]

  • The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Molecules, 26(11), 3169. Available at: [Link]

  • Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. The Journal of Organic Chemistry, 74(12), 4597-4607. Available at: [Link]

  • solvent suppression. University of Cambridge. Available at: [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2169. Available at: [Link]

  • Diastereomers and H-NMR. Chemistry Stack Exchange. Available at: [Link]

  • The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Baghdad Science Journal, 22(10), 3290-3298. Available at: [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Available at: [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5483-5492. Available at: [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. Available at: [Link]

  • Effect of operation temperature on enantiomeric resolution (A: in NMR study, chemical shift non-equivalence of N-methyl protons at 2.18 ppm, B: in CE study migration time and resolution.). ResearchGate. Available at: [Link]

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Technical Support Center: Navigating the Removal of 2-Nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Final, Critical Step in Asymmetric Synthesis

The 2-nitro-N-(1-phenylethyl)benzamide auxiliary is a powerful tool for directing stereoselective transformations in organic synthesis. Its rigid structure and predictable facial bias enable the construction of complex chiral molecules with high diastereoselectivity. However, the ultimate success of any synthetic sequence employing a chiral auxiliary hinges on its efficient and clean removal.[1][2] The cleavage of the robust amide bond in this particular auxiliary presents a unique set of challenges, primarily due to the electronic effects of the ortho-nitro group and the potential for side reactions under harsh conditions.

This guide serves as a dedicated technical support resource for researchers encountering difficulties in this crucial deprotection step. We will explore the underlying chemical principles, provide solutions to common problems in a troubleshooting format, and offer detailed, validated protocols to maximize the yield and purity of your target molecule.

Section 1: Understanding the Core Challenge: Amide Bond Inertness

The primary obstacle is the inherent stability of the amide C-N bond. Cleavage typically requires conditions that can threaten sensitive functional groups within the desired molecule or compromise its stereochemical integrity. The 2-nitro substituent on the benzoyl moiety acts as an electron-withdrawing group, which can influence the reactivity of the amide carbonyl, but its most significant impact is its own reactivity under various conditions, particularly reduction.

Auxiliary_Structure cluster_auxiliary This compound Adduct cluster_chiral_part Chiral Auxiliary cluster_benzoyl_part Directing Group start R* C_alpha start->C_alpha C_carbonyl C=O C_alpha->C_carbonyl Acyl Group (Your Molecule) N_amide N-H C_carbonyl->N_amide Bond to be Cleaved benzoyl_ring C₆H₄ chiral_C C* N_amide->chiral_C phenyl Ph chiral_C->phenyl methyl CH₃ chiral_C->methyl nitro NO₂

Caption: Structure of the acylated auxiliary showing the target amide bond.

Section 2: Frequently Asked Questions (FAQs) - Method Selection

This section provides quick answers to common initial queries regarding the cleavage strategy.

Q1: What are the primary methods for removing the this compound auxiliary? A: The main strategies involve either hydrolytic or reductive cleavage.

  • Hydrolytic Cleavage (Basic or Acidic): This is the most direct method to liberate the chiral carboxylic acid. It involves breaking the amide bond using water with a catalyst.

  • Reductive Cleavage: This approach typically targets the nitro group first. Reduction to an amino group can facilitate subsequent intramolecular cyclization to release the desired product and form a lactam, often under milder conditions than direct hydrolysis. Other reductive methods can convert the acyl group directly into an alcohol or aldehyde.[3][4]

Q2: My target product is a chiral carboxylic acid. Which method is best? A: Mild basic hydrolysis is generally the preferred method. A common and effective condition is using a combination of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) at low temperatures (e.g., 0 °C).[3] This generates a lithium hydroperoxide (LiOOH) species, which is a potent nucleophile for cleaving the amide bond while often being milder than strong hydroxide at elevated temperatures, thereby minimizing the risk of epimerization.

Q3: My molecule contains an ester functional group. Can I still use hydrolysis? A: This is a significant concern. Standard strong basic (NaOH, KOH) or acidic (HCl, H₂SO₄) hydrolysis at elevated temperatures will likely cleave both the auxiliary and your ester. The milder LiOH/H₂O₂ conditions at 0 °C may offer sufficient selectivity.[3] However, you must carefully monitor the reaction to stop it after the amide is cleaved but before significant ester hydrolysis occurs. If selectivity is not achievable, you may need to consider a reductive cleavage pathway or change your overall synthetic strategy to install the ester after auxiliary removal.

Q4: What if I need a chiral primary alcohol instead of a carboxylic acid? A: Reductive cleavage using a strong hydride reagent is the most direct route. Reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will reduce the amide carbonyl directly to a primary alcohol.[1][3] Be aware that these reagents are powerful and will also reduce other carbonyls and esters in your molecule.[1]

Section 3: Troubleshooting Guides

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Incomplete Cleavage / No Reaction
  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

  • Potential Cause 1 (Basic Hydrolysis): The reaction conditions are too mild. Steric hindrance around the amide carbonyl can significantly slow down the rate of nucleophilic attack.

  • Solution 1:

    • Temperature Increase: Gradually increase the reaction temperature from 0 °C to room temperature. Monitor carefully for the appearance of byproducts.

    • Reagent Stoichiometry: Increase the equivalents of LiOH and/or H₂O₂. Ensure the reagents are fresh; hydrogen peroxide solutions can degrade over time.

    • Solvent System: Ensure the solvent system (typically THF/water) provides adequate solubility for your substrate.[3] A biphasic reaction will be slow. Adding a co-solvent like methanol might be necessary.

  • Potential Cause 2 (Acidic Hydrolysis): The acid concentration is insufficient to achieve effective protonation of the amide carbonyl, which is the necessary first step in the A-2 mechanism. N-nitrobenzamides can exhibit complex hydrolysis mechanisms depending on the acidity.[5][6][7]

  • Solution 2:

    • Stronger Acid: Move from milder acids (like aqueous HCl) to stronger conditions (e.g., refluxing in 6M H₂SO₄ or a mixture of TFA/H₂O).

    • Caution: This approach is only suitable for highly robust molecules. The risk of product degradation and racemization is very high.

Problem 2: Low Yield of Isolated Product
  • Symptom: The cleavage reaction appears to go to completion by TLC/LC-MS, but the final isolated yield is poor.

  • Potential Cause 1: Epimerization. If the carbon alpha to the carbonyl group is a stereocenter, basic conditions can abstract the acidic proton, leading to a planar enolate intermediate and subsequent racemization or epimerization.[1]

  • Solution 1:

    • Strict Temperature Control: Maintain the reaction temperature at 0 °C or even lower (-10 °C) if your cooling system allows.

    • Use Milder Reagents: Prefer LiOH/H₂O₂ over NaOH or KOH. The hydroperoxide anion is a softer, more selective nucleophile.[3]

    • Alternative Methods: Consider reductive cleavage pathways which do not involve the formation of an enolate.

  • Potential Cause 2: Purification Difficulties. The cleaved auxiliary, (R)-1-phenylethylamine, and the 2-nitrobenzoic acid byproduct can be difficult to separate from the desired product, especially if they have similar polarities.

  • Solution 2:

    • Acid/Base Extraction: Design a robust workup procedure. After cleavage, the desired carboxylic acid can be extracted into a basic aqueous layer (e.g., dilute NaHCO₃), leaving the neutral recovered auxiliary in the organic layer. The aqueous layer can then be re-acidified and extracted to recover the product.

    • Chromatography: If extraction is insufficient, careful column chromatography is required. Use a high-resolution silica gel and consider a gradient elution system to achieve separation.

TroubleshootingWorkflow start Low Isolated Yield check_completion Confirm full conversion by LC-MS start->check_completion check_purity Analyze crude product purity (NMR, LC-MS) check_completion->check_purity  Yes, conversion >95% cause_incomplete Problem: Incomplete Rxn check_completion->cause_incomplete  No, starting material remains cause_epimerization Problem: Epimerization check_purity->cause_epimerization  Multiple diastereomers detected cause_purification Problem: Purification Loss check_purity->cause_purification  Product is pure but mass is low solution_epimerization Solution: - Lower Temperature (0°C) - Use milder base (LiOOH) - Switch to non-basic method cause_epimerization->solution_epimerization solution_purification Solution: - Optimize Acid/Base Extraction - Use high-resolution chromatography - Consider derivatization cause_purification->solution_purification solution_incomplete Solution: - Increase Temp/Time - Increase Reagent Stoichiometry - See 'Incomplete Cleavage' Guide cause_incomplete->solution_incomplete

Caption: Troubleshooting workflow for diagnosing low product yields.

Problem 3: Unwanted Side Reactions
  • Symptom: Multiple unexpected spots/peaks are observed by TLC or LC-MS.

  • Potential Cause 1 (Reductive Cleavage): Over-reduction or non-selective reduction. Strong hydride agents like LiAlH₄ will reduce many functional groups, including esters, ketones, and aldehydes.[1] Catalytic hydrogenation can also reduce other susceptible groups like alkenes or alkynes.

  • Solution 1:

    • Choose a Milder Reductant: If you only wish to reduce the nitro group, use milder, more chemoselective conditions like iron powder in acetic acid (Fe/AcOH) or sodium dithionite (Na₂S₂O₄).[8]

    • Control Stoichiometry: For hydride reductions to an aldehyde, use a sterically hindered reagent like DIBAL-H at very low temperatures (-78 °C) and control the stoichiometry carefully (typically 1.0-1.2 equivalents).

  • Potential Cause 2 (Photochemical): While potentially very mild, photochemical cleavage of ortho-nitrobenzyl-type systems can sometimes lead to side products. The reaction proceeds through a nitroso intermediate which can be trapped by other nucleophiles.[9][10]

  • Solution 2:

    • Optimize Wavelength: Use a light source with a narrow wavelength band (e.g., 365 nm) to minimize excitation of other chromophores in your molecule.

    • Degas Solvents: Remove dissolved oxygen from the reaction mixture, as it can participate in side reactions.

    • Scavengers: Consider adding a mild scavenger for reactive intermediates if the side products can be identified.

Table 1: Comparison of Common Cleavage Methods
MethodReagents & Typical ConditionsProductProsCons / Incompatible Groups
Mild Basic Hydrolysis LiOH, H₂O₂ in THF/H₂O, 0 °C to RTCarboxylic AcidHigh yield, auxiliary is recoverable, mild conditions minimize epimerization.[3]Slow for sterically hindered substrates. Can hydrolyze very labile esters.
Strong Basic Hydrolysis NaOH or KOH in MeOH/H₂O, RefluxCarboxylic AcidFast and effective for robust substrates.High risk of epimerization.[1] Cleaves most esters, amides, and nitriles.
Acidic Hydrolysis 6M HCl or H₂SO₄, RefluxCarboxylic AcidEffective for base-sensitive molecules.Very harsh. Degrades many functional groups. Not suitable for acid-labile substrates.[5][6]
Reductive Cleavage (Alcohol) LiAlH₄ or LiBH₄ in THF, 0 °C to RTPrimary AlcoholDirect conversion to the alcohol in one step.Non-selective; reduces esters, ketones, aldehydes, and nitriles.[1][3]
Reductive Cleavage (Nitro) Fe/AcOH or H₂/Pd-C, RTAmine (facilitates cyclization)Very mild and chemoselective for the nitro group.[8]Requires a second step (hydrolysis or cyclization) to release the product.

Section 4: Detailed Experimental Protocols

Protocol 1: Mild Basic Hydrolysis to a Chiral Carboxylic Acid

This protocol is the recommended starting point for obtaining a chiral carboxylic acid.

  • Materials:

    • N-acylated this compound (1.0 equiv)

    • Tetrahydrofuran (THF), reagent grade

    • Water, deionized

    • 30% Aqueous Hydrogen Peroxide (H₂O₂), stabilized (approx. 4.0 equiv)

    • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 equiv)

    • Ethyl Acetate (EtOAc)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve the N-acylated auxiliary (1.0 equiv) in a 3:1 mixture of THF and water (e.g., 15 mL THF and 5 mL water for 1 mmol of substrate).

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Add the 30% aqueous H₂O₂ solution (4.0 equiv) dropwise over 5 minutes.

    • In a separate flask, dissolve the LiOH·H₂O (2.0 equiv) in a small amount of water and add this solution dropwise to the reaction mixture.

    • Stir the reaction vigorously at 0 °C. Monitor the progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed (typically 2-6 hours).

    • Once complete, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until the peroxide is destroyed (test with peroxide test strips).

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous mixture with water and transfer to a separatory funnel. Wash with EtOAc (2 x 20 mL) to remove the liberated (R)-1-phenylethylamine auxiliary. The auxiliary can be recovered from these organic layers if desired.

    • Carefully acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

    • Extract the desired carboxylic acid product with EtOAc (3 x 30 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude carboxylic acid can be purified by column chromatography on silica gel or by recrystallization.

References

  • BenchChem. (2025). Common pitfalls in the use of chiral auxiliaries.
  • SCIREA. (2024).
  • BenchChem. (2025). A Comparative Guide to Cleavage Methods for Common Chiral Auxiliaries.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Cox, R. A. (1997). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid 1. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (n.d.). Removal of the chiral auxiliary or N‐protecting group. Reagents and conditions.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid1.
  • SciELO. (n.d.).
  • PubMed Central (PMC). (n.d.). A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1.
  • PubMed. (2012). N-acyl-N-carboxymethyl-2-nitroaniline and its analogues: a new class of water-soluble photolabile precursor of carboxylic acids.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
  • RSC Publishing. (n.d.). Kinetics and Mechanism of the Hydrolysis of N-Methyl-N-nitroamides in Aqueous Sulphuric Acid.
  • PubMed Central (PMC). (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • PubMed Central (PMC). (n.d.). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine.

Sources

minimizing side reactions during the synthesis of 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-nitro-N-(1-phenylethyl)benzamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this amide coupling reaction and minimize the formation of unwanted side products.

Introduction: The Synthetic Challenge

The synthesis of this compound involves the formation of an amide bond between 2-nitrobenzoic acid and 1-phenylethylamine. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and stereochemical integrity. The electron-withdrawing nature of the ortho-nitro group on the benzoic acid and the chirality of the amine introduce specific challenges that require careful control of reaction conditions. This guide provides a systematic approach to identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the direct coupling of 2-nitrobenzoic acid with 1-phenylethylamine using a coupling agent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[1][2] Another approach is the conversion of 2-nitrobenzoic acid to the more reactive 2-nitrobenzoyl chloride, typically using thionyl chloride (SOCl₂), followed by reaction with the amine.[3]

Q2: Why is racemization a concern in this synthesis, and how can it be minimized?

A2: 1-Phenylethylamine is a chiral molecule. The reaction conditions, particularly the use of strong bases or high temperatures, can lead to the racemization of the stereocenter.[4] The mechanism often involves the formation of an azlactone intermediate from the N-protected amino acid, which is susceptible to epimerization.[4] To minimize racemization, it is crucial to use mild reaction conditions. The addition of HOBt can help suppress racemization when using carbodiimide coupling agents.[2] Employing weaker bases like pyridine instead of stronger ones such as N,N-diisopropylethylamine (DIPEA) has also been shown to reduce racemization.[4]

Q3: What is the role of additives like HOBt and DMAP?

A3: HOBt and DMAP are often used as additives in carbodiimide-mediated coupling reactions to improve efficiency and reduce side reactions. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and reacts more efficiently with the amine.[2] DMAP is a highly effective acylation catalyst that can accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate.[5][6] However, DMAP is also a strong base and can promote racemization, so it should be used in catalytic amounts.[2]

Q4: My reaction has produced a dark, tar-like substance. What is the likely cause?

A4: The formation of dark, tar-like substances often indicates decomposition or polymerization side reactions.[3] This can be caused by excessive heat, overly harsh reaction conditions, or the presence of impurities in the starting materials. Ensure your reagents and solvents are pure and dry, and maintain careful temperature control throughout the reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Amide Product
Potential Cause Troubleshooting Steps
Incomplete reaction Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3] If the starting materials are still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. Ensure equimolar or a slight excess of the amine and coupling agent are used.
Hydrolysis of activated acid The activated carboxylic acid intermediate (e.g., O-acylisourea or acid chloride) is susceptible to hydrolysis back to 2-nitrobenzoic acid if water is present.[3] Use anhydrous solvents and ensure all glassware is thoroughly dried.
Poor choice of coupling agent The reactivity of coupling reagents can vary. For sterically hindered or electron-deficient substrates, more powerful coupling agents like HATU or HBTU may be necessary to achieve a good yield.[7][8]
Formation of N-acylurea byproduct With carbodiimide reagents like DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[5] This is more likely if the amine is not sufficiently nucleophilic or if the reaction is slow. The use of HOBt can help to trap the active intermediate and prevent this rearrangement.
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Cause Troubleshooting Steps
Unreacted starting materials As mentioned above, monitor the reaction to completion via TLC.[3] Purification via column chromatography or recrystallization can remove unreacted 2-nitrobenzoic acid and 1-phenylethylamine.
Dicyclohexylurea (DCU) byproduct When using DCC as a coupling agent, the byproduct DCU is formed. DCU has low solubility in many organic solvents and can often be removed by filtration.[6][9] However, trace amounts can be difficult to remove. Using a water-soluble carbodiimide like EDC can simplify the workup, as the corresponding urea byproduct can be removed with an aqueous wash.[9]
Side reactions related to the nitro group Under certain conditions, the nitro group can be reduced or participate in other side reactions. Ensure that the reaction conditions are not reductive.
Problem 3: Racemization of the 1-Phenylethylamine Moiety
Potential Cause Troubleshooting Steps
Harsh reaction conditions High temperatures and the use of strong bases can promote racemization.[4] Conduct the reaction at the lowest effective temperature (e.g., 0 °C to room temperature).
Inappropriate base Strong, non-nucleophilic bases like DIPEA can increase the rate of racemization.[4] Consider using a weaker base such as pyridine or N-methylmorpholine (NMM).
Slow coupling reaction A slow reaction allows more time for the activated intermediate to epimerize. The use of additives like HOBt or employing more reactive coupling agents can accelerate the desired amide bond formation and minimize the time available for racemization.[2]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • In a round-bottom flask, dissolve 2-nitrobenzoic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-20 minutes to allow for the formation of the active ester.

  • Slowly add 1-phenylethylamine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare a TLC plate (silica gel).

  • Spot the starting material (2-nitrobenzoic acid), a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.

  • Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots under UV light. The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.[3]

Visualizations

Reaction Workflow

Amide Synthesis Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions 2-Nitrobenzoic_Acid 2-Nitrobenzoic Acid Reaction Amide Coupling 2-Nitrobenzoic_Acid->Reaction 1-Phenylethylamine 1-Phenylethylamine 1-Phenylethylamine->Reaction Coupling_Agent Coupling Agent (e.g., EDC, DCC) Coupling_Agent->Reaction Additive Additive (e.g., HOBt) Additive->Reaction Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting Logic Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Impurities Significant Impurities Problem->Impurities Racemization Racemization Problem->Racemization Check_Completion Check Reaction Completion (TLC) Low_Yield->Check_Completion Check_Anhydrous Verify Anhydrous Conditions Low_Yield->Check_Anhydrous Evaluate_Reagents Evaluate Coupling Reagents Low_Yield->Evaluate_Reagents Identify_Byproducts Identify Byproducts (NMR, MS) Impurities->Identify_Byproducts Optimize_Workup Optimize Workup/Purification Impurities->Optimize_Workup Check_Temp_Base Check Temperature & Base Racemization->Check_Temp_Base Use_Additive Use Racemization Suppressant (HOBt) Racemization->Use_Additive

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • BenchChem. (n.d.). Common side reactions and byproducts in 2-Nitrobenzamide synthesis.
  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • Kandhasamy, M., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Amide Bond Formation.
  • MDPI. (2023, January 6). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl).

Sources

purification strategies for 2-nitro-N-(1-phenylethyl)benzamide from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-nitro-N-(1-phenylethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this compound from typical reaction mixtures. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction

The synthesis of this compound, a chiral amide, typically involves the coupling of a 2-nitrobenzoic acid derivative with 1-phenylethylamine. While the synthesis itself is relatively straightforward, achieving high purity of the final product can be challenging due to the presence of unreacted starting materials and potential side products. This guide provides a systematic approach to the purification of this compound, focusing on recrystallization and column chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The primary impurities depend on the synthetic route. If you are using 2-nitrobenzoic acid and a coupling agent, or its activated form like 2-nitrobenzoyl chloride, with 1-phenylethylamine, the most common impurities are:

  • Unreacted 2-nitrobenzoic acid: A polar, acidic compound.

  • Unreacted 1-phenylethylamine: A basic, less polar compound.

  • Side products from the coupling reaction: Depending on the reagents used.

  • Hydrolysis product: If using 2-nitrobenzoyl chloride, any moisture present can lead to the formation of 2-nitrobenzoic acid.

Q2: What is a reasonable expected melting point for pure this compound?

Q3: How can I quickly assess the purity of my crude product?

A3: Thin-layer chromatography (TLC) is an excellent initial technique. By spotting your crude reaction mixture alongside your starting materials on a silica gel plate, you can visualize the presence of unreacted components and the formation of your product. A suitable mobile phase for this analysis would be a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate.

Troubleshooting Guides

Guide 1: Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds.[2][3] The success of this technique hinges on the appropriate choice of solvent.

Problem: My this compound fails to crystallize or oils out.

  • Potential Cause 1: Incorrect Solvent Choice. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

    • Solution: Conduct a solvent screen with small amounts of your crude product. Common solvents to test for amides include ethanol, acetone, and acetonitrile.[2] Mixed solvent systems, such as ethanol/water, can also be effective.[3][4]

      • Protocol for Solvent Screening:

        • Place a small amount of your crude product (10-20 mg) in several test tubes.

        • Add a few drops of a different solvent to each tube at room temperature. Observe the solubility.

        • If the compound is insoluble at room temperature, heat the test tube gently.

        • If the compound dissolves when hot, allow it to cool slowly to room temperature and then in an ice bath.

        • The solvent that yields a good crop of crystals upon cooling is a suitable candidate.

  • Potential Cause 2: Supersaturation. The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal solubility at that temperature, but crystal nucleation has not initiated.[5]

    • Solution:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[5]

      • Seeding: Add a tiny crystal of pure this compound (if available) to induce crystallization.

  • Potential Cause 3: Oiling Out. The compound may be melting in the hot solvent rather than dissolving, or its solubility is too high even at low temperatures, causing it to separate as a liquid.

    • Solution:

      • Lower the temperature: Ensure you are not overheating the solution.

      • Change the solvent system: If using a single solvent, try a mixed solvent system where the compound is less soluble. Add a poor solvent (anti-solvent) dropwise to the hot, dissolved solution until it just becomes cloudy, then add a few drops of the good solvent to clarify and allow to cool.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow Crude_Product Crude Product Solvent_Screen Solvent Screening Crude_Product->Solvent_Screen Dissolution Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolution Hot_Filtration Hot Filtration (optional, for insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Crystals Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: A general workflow for the recrystallization process.

Quantitative Data for Recrystallization Solvent Selection (Estimated)

Solvent SystemPolarityExpected Solubility of Product (at 25°C)Expected Solubility of Product (at boiling)Notes
EthanolPolarLow to ModerateHighA good starting point for many amides.[6]
IsopropanolPolarLowHighSimilar to ethanol, but less volatile.
Ethyl AcetateModerately PolarModerateHighCan be effective, but may have higher solubility at RT.
TolueneNon-polarVery LowModerateMay be useful for removing non-polar impurities.
Ethanol/WaterPolarLowHighA good mixed solvent system to fine-tune solubility.[3]

Step-by-Step Recrystallization Protocol

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time to promote the formation of large crystals.[7]

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the expected melting point.

Guide 2: Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with different polarities.[8]

Problem: I am getting poor separation or my product is not eluting from the silica gel column.

  • Potential Cause 1: Incorrect Mobile Phase. The polarity of the eluent is critical for achieving good separation.

    • Solution:

      • TLC Analysis: First, determine an optimal solvent system using TLC. A good mobile phase will give your product a retention factor (Rf) of approximately 0.2-0.4. A common starting point for amides is a mixture of hexane and ethyl acetate.[2]

      • Gradient Elution: If you have impurities that are very close in polarity to your product, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.

  • Potential Cause 2: Amine Interaction with Silica. The basic 1-phenylethylamine starting material and potentially your product (if it has a basic character) can interact strongly with the acidic silica gel, leading to peak tailing or irreversible adsorption.[2]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[2][9] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Potential Cause 3: Compound Degradation on Silica. Some compounds are unstable on silica gel.[8]

    • Solution:

      • 2D TLC: To check for stability, run a TLC, then turn the plate 90 degrees and elute it again in the same solvent system. If your compound is stable, the spot will move diagonally. If it degrades, you will see new spots.[8]

      • Alternative Stationary Phase: If your compound is unstable on silica, consider using a different stationary phase such as alumina (neutral or basic).[10]

Visualizing the Column Chromatography Decision Process

Chromatography_Decision Start Crude Product Analysis by TLC Good_Separation Good Separation on TLC? Start->Good_Separation Column_Chrom Proceed with Column Chromatography Good_Separation->Column_Chrom Yes Optimize_Solvent Optimize Mobile Phase Good_Separation->Optimize_Solvent No Streaking Peak Tailing/Streaking? Column_Chrom->Streaking Optimize_Solvent->Start Poor_Separation Poor Separation Add_Base Add Basic Modifier (e.g., TEA) Streaking->Add_Base Yes Degradation Degradation on TLC? Streaking->Degradation No Add_Base->Degradation Alt_Stationary Use Alternative Stationary Phase (e.g., Alumina) Degradation->Alt_Stationary Yes Pure_Fractions Collect and Combine Pure Fractions Degradation->Pure_Fractions No Alt_Stationary->Pure_Fractions

Caption: A decision tree for troubleshooting column chromatography.

Step-by-Step Column Chromatography Protocol

  • TLC Analysis: Determine the optimal mobile phase using TLC (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the elution by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]

  • Lou, Y., & He, L. (2005). Enzymatic resolution of 1-phenylethylamine by amidation reaction in organic medium.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Hawach Scientific. (2023, February 11). Several Problems of Flash Column Chromatography. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization1. [Link]

  • ChemBK. (n.d.). N-(1-phenylethyl)benzamide. [Link]

  • Reddit. (2017, September 20). Tips for recrystallization lab for ochem?[Link]

  • Al-Qaisi, A. M., & El-Azzouny, A. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • ResearchGate. (n.d.). Separation of a chiral amide on a Chiralcel OD-H column in A, B and C...[Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization Solvents. [Link]

  • MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PrepChem. (n.d.). Synthesis of 2-nitrobenzoyl chloride. [Link]

  • Reddit. (2022, September 24). Chromotography with free amines?[Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [https://www.biotage.com/blog/very-polar-compound-purification-using-aqueous-normal-phase-flash-column-chromatography]([Link] chromatography)

  • Reddit. (2022, January 28). Chromatography to separate polar molecules?[Link]

  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • PubChem. (n.d.). Benzamide, 3-nitro-n-(1-phenylethyl)-. [Link]

  • MDPI. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. [Link]

  • ResearchGate. (2009). 2-nitrobenzoic acid. [Link]

  • Kumar, A., & Misra, A. K. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 4(9), 2685-2688.
  • Operachem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]

  • Komesu, A., Maciel, M. R. W., & Filho, R. M. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Industrial & Engineering Chemistry Research, 60(45), 16223-16235.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

  • Quora. (2018, October 20). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?[Link]

  • Szostak, M., & Szostak, R. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4937.
  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]

  • Wang, H., Li, Y., & Zhang, Y. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171803.

Sources

Technical Support Center: Long-Term Storage Stability of 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-nitro-N-(1-phenylethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into maintaining the stability of this compound for long-term storage. Here, we will address common challenges and provide troubleshooting guidance in a practical question-and-answer format, grounded in established scientific principles.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: We are observing a gradual discoloration and change in the physical appearance of our stored this compound powder. What could be the primary cause?

A1: The primary culprits behind the degradation of compounds like this compound are often environmental factors, namely light, temperature, and humidity .[1][2]

  • Photodegradation: Nitroaromatic compounds are known to be photosensitive.[2][3] Exposure to light, particularly UV radiation, can initiate photochemical reactions, leading to the formation of colored degradation products.[4] This is a common cause of discoloration in powders. The energy from light can be absorbed by the nitro group, leading to electronic excitation and subsequent chemical reactions.[4]

  • Thermal Degradation: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways.[1] Even at temperatures considered "room temperature," slow degradation can occur over extended periods.

  • Hydrolysis: The amide bond in the molecule is susceptible to hydrolysis, especially in the presence of moisture.[5][6][7] This reaction breaks the amide linkage, yielding 2-nitrobenzoic acid and 1-phenylethanamine. Humidity in the storage environment provides the water necessary for this reaction to proceed.

Troubleshooting Steps:

  • Review Storage Conditions: Immediately verify that the compound is stored in a light-protected container (e.g., amber vials), at a controlled low temperature, and in a desiccated environment.

  • Visual Inspection: Compare the appearance of the affected batch with a freshly prepared or properly stored reference standard. Note any changes in color (e.g., from off-white to yellow or brown) and texture.

Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?

A2: Based on the chemical structure and known stability of related compounds, the following storage conditions are recommended to minimize degradation:

ParameterRecommended ConditionRationale
Temperature -20°C or lower (freezer)Reduces the rate of all chemical degradation pathways, including hydrolysis and oxidation.[8][9]
Light In the dark (amber glass vials or opaque containers)Prevents photodegradation, a common issue with nitroaromatic compounds.[4][8]
Atmosphere Inert gas (e.g., argon or nitrogen) and desiccatedMinimizes oxidation and hydrolysis.[8] The use of a desiccant is crucial to control moisture.
Container Tightly sealed, chemically inert containers (e.g., glass)Prevents exposure to atmospheric moisture and oxygen.[10]

Expert Insight: While refrigeration at 2-8°C is better than room temperature, freezing at -20°C is significantly more effective for long-term storage. For highly sensitive applications or very long-term storage (years), storage at -80°C should be considered.

Q3: We suspect our sample has degraded. What analytical methods can we use to confirm this and identify the degradation products?

A3: A stability-indicating analytical method is crucial for detecting and quantifying degradation. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

Recommended Analytical Approach:

  • Methodology: A reverse-phase HPLC method with UV detection is a good starting point.

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is typically effective.

    • Detection: A photodiode array (PDA) detector is highly recommended as it can help in identifying peaks by their UV spectra.

  • Sample Preparation: Dissolve a known concentration of your stored sample in a suitable solvent (e.g., acetonitrile or methanol). Also, prepare a solution of a reference standard of known purity at the same concentration.

  • Analysis: Inject both the sample and the reference standard. A loss of purity in your sample will be indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Identification of Degradants: For structural elucidation of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[11] LC-MS can provide the molecular weights of the degradation products, which is a critical first step in identifying their structures.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
  • Symptom: New, smaller peaks appear in the chromatogram of a stored sample that are not present in the reference standard.

  • Potential Cause: Chemical degradation of this compound.

  • Troubleshooting Workflow:

    G start Unexpected peaks in HPLC check_method Verify HPLC method suitability (e.g., blank injection, system suitability) start->check_method forced_degradation Perform forced degradation study (acid, base, peroxide, light, heat)[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFc3nCKnA_ACLqdSe_UrCAUev7vPj7yb2F06i2VBbJhkvAEtuadErFCVLIvhcY66PrVR54VAlmTgm-Tbt6bbzoL5Uf4KSoj73rkweXPaLbQZ9O7_uJioPxzD1574rz-rydb85fSVIZigYCt6pGV5VHMv9sSKVh1gF-GCdk%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEH89I4pLCxgAcrO2vUhfq2KgaLJVD7dKCnw5pje6p31-e08FxD1_ZUaSPLbzT6_pC1CuLFxyhQpF01d0bPM9RbSwFgO3iFZ_cHnw6JhbtqqxR6TKzF3fxSBmf7I7C6CG7xdK5IWjaA-EUPyOTjVK1zrWuqH3c-cPxvJDdwp2MOzuPtGSR8zORy6Uw76b8wW1e-jJteq9TK7bbpxpXcpc1WWpyLluk-Gxw157ouxg%3D%3D)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4-duzwOh-uQDQhmqbDSfiTAddIu0rR1zZWGB9hPCa-ZWPH7Kt73j1nVug_M--bcM0_f-wpx87q-TLCrd7lmsoAqWVJDXp8usVkR2ftFbQuwmU35rFA284tE3oJclhiQWwAdeNR700SJjngZYahTDQR7GyTOTN4hRYR0QILa8iZq7M20yxUR6eWe5wYUnncsSrj4XKa422mMSrIwAf9AWdXxVNJJIpZQKj9QsXKA%3D%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6_RU51iFReLDLNWG5CMAQQgI5mnqPBdFRVjf4SUrv6nIPXYflxB_GmceFFCq_kVZVPC_77UQPPji7MXz-2s_k3xff6NCrLlJ5WKLusWawVi-Vm59qIBgXcFU2jz7LoiTOFFd8Eck_yh6Bsg%3D%3D)] check_method->forced_degradation compare_rt Compare retention times of new peaks with those from forced degradation study forced_degradation->compare_rt lcms_analysis Perform LC-MS analysis on the degraded sample to determine molecular weights of new peaks compare_rt->lcms_analysis identify_pathway Propose degradation pathway based on identified structures lcms_analysis->identify_pathway implement_storage Implement stricter storage conditions (see FAQ Q2) identify_pathway->implement_storage end Stability issue resolved implement_storage->end

    A workflow for troubleshooting unexpected peaks in an HPLC chromatogram.

Issue 2: Inconsistent Assay Results Over Time
  • Symptom: The measured potency or concentration of the compound decreases with each new analysis of the same batch.

  • Potential Cause: Ongoing degradation due to suboptimal storage or handling.

  • Troubleshooting Workflow:

    A workflow for addressing inconsistent assay results over time.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[12][13][14]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in a small amount of methanol and dilute with 0.1 N HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with NaOH, and dilute to a known concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a small amount of methanol and dilute with 0.1 N NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with HCl and dilute to a known concentration for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a known concentration for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Dissolve a known amount of the stressed solid for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]

    • Dissolve a known amount of the stressed solid for HPLC analysis.

  • Control Sample: Prepare a solution of the unstressed compound at the same concentration as the stressed samples.

  • Analysis: Analyze all samples by a validated HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Potential Degradation Pathway

Based on the chemical structure, a likely degradation pathway is hydrolysis of the amide bond.

G compound This compound C₁₅H₁₄N₂O₃ hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) compound->hydrolysis products products hydrolysis->products

A potential hydrolytic degradation pathway for the compound.

References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation Studies. (2016). ResearchGate. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage?. (2015). ResearchGate. [Link]

  • Kralj, M., et al. (2007). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. (2021). ACS Publications. [Link]

  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. (n.d.). PubMed. [Link]

  • 24: Organonitrogen Compounds II - Amides, Nitriles, and Nitro Compounds. (2021). Chemistry LibreTexts. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]

  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. (n.d.). NIH. [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2009). ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. [Link]

  • 24.4: Hydrolysis of Amides. (2021). Chemistry LibreTexts. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

  • Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. (n.d.). ResearchGate. [Link]

  • mechanism of amide hydrolysis. (2019). YouTube. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway). (n.d.). PubMed. [Link]

  • Condensation reactions and formation of amides, esters, and nitriles under hydrothermal conditions. (2004). PubMed. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]

  • Nitrobenzene Degradation Pathway. (n.d.). Eawag-BBD. [Link]

  • Degradation pathways of nitrobenzene (adapted from Ju and Parales[16]). (n.d.). ResearchGate. [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides (video). (n.d.). Khan Academy. [Link]

  • Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. (n.d.). PubMed. [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. (2010). Khan Academy. [Link]

    • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. [Link]

  • Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. (2022). MDPI. [Link]

  • Slow desorption behavior of one highly resistant aromatic amine in Lake Macatawa, Michigan, USA, sediment. (n.d.). Oxford Academic. [Link]

  • Stability-Indicating Methods for Determination of Flubendazole and Its Degradants. (n.d.). PubMed. [Link]

  • 2-Nitrobenzamide. (n.d.). PubChem. [Link]

  • (R)-(+)-3,5-dinitro-N-(1- phenylethyl)benzothioamide. (2023). Preprints.org. [Link]

  • Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. (n.d.). RSC Publishing. [Link]

  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. (n.d.). PMC - NIH. [Link]

Sources

Technical Support Center: Resolving Overlapping Signals in the NMR of 2-Nitro-N-(1-phenylethyl)benzamide Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the common yet challenging issue of overlapping signals in the NMR analysis of 2-nitro-N-(1-phenylethyl)benzamide diastereomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to enhance the resolution and interpretation of your NMR spectra.

Introduction: The Challenge of Diastereomer Analysis

Diastereomers, being stereoisomers that are not mirror images, possess distinct physical and chemical properties. However, the differences in their chemical environments can be subtle, often leading to nearly identical chemical shifts for corresponding nuclei in an NMR spectrum.[1] This is particularly true for protons located far from the stereogenic centers, resulting in signal overlap that complicates quantification and structural elucidation.[2] The analysis of this compound diastereomers frequently presents this challenge due to the molecule's conformational flexibility and the nuanced magnetic environments of its protons.

Troubleshooting Guide: From Simple Adjustments to Advanced Techniques

This section provides a structured approach to resolving signal overlap, starting with straightforward adjustments and progressing to more advanced NMR methodologies.

Issue 1: Minor Signal Overlap Obscuring Multiplet Analysis

Initial Observation: You observe that key signals, while mostly separated, have shoulders or partially merged multiplets, making accurate integration and coupling constant determination difficult.

Root Cause: Subtle differences in the magnetic environment of the diastereomers lead to small chemical shift differences (Δδ).

Workflow for Resolution

Caption: Initial troubleshooting workflow for minor signal overlap.

Protocol 1: Variable Temperature (VT) NMR

Principle: Changing the temperature can alter the populations of different conformers of the diastereomers.[3] Since the observed chemical shift is a weighted average of these conformational states, temperature changes can induce differential shifts in the signals of the two diastereomers, potentially resolving the overlap.[3] This technique is also valuable for studying dynamic processes like bond rotations.[4][5]

Step-by-Step Methodology:

  • Sample Preparation: Prepare your sample of this compound diastereomers in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a Class A NMR tube rated for VT work.[6]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Increments: Increase the temperature in increments of 10-20 K (e.g., to 318 K, 338 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.[6]

  • Low-Temperature Analysis: If high temperatures do not resolve the signals, perform experiments at lower temperatures in decrements of 10-20 K (e.g., to 278 K, 258 K), ensuring the solvent does not freeze.

  • Data Analysis: Compare the spectra at different temperatures to identify the temperature at which the best resolution is achieved.

Temperature (K)Expected OutcomeConsiderations
Elevated Increased molecular motion can average out conformations, sometimes leading to sharper, more resolved signals.Risk of sample degradation.
Lowered "Freezing out" specific conformers can lead to distinct signals for each diastereomer.Peaks may broaden before sharpening at very low temperatures.
Issue 2: Severe Signal Overlap in Key Regions

Initial Observation: Multiple signals, particularly in the aromatic or aliphatic regions, are completely overlapped, making it impossible to distinguish between the diastereomers or perform accurate integration.

Root Cause: The stereogenic centers are distant from the observed protons, leading to very similar magnetic environments and, consequently, nearly identical chemical shifts.[2]

Workflow for Resolution

Caption: Advanced techniques for resolving severe signal overlap.

Protocol 2: Use of Chiral Solvating Agents (CSAs)

Principle: CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte.[7][8][9] These complexes have different magnetic environments, leading to the separation of signals for the two diastereomers in the NMR spectrum.[10][11] This is a direct and non-destructive method.

Step-by-Step Methodology:

  • CSA Selection: Choose a CSA known to interact with amides, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or a derivative of mandelic acid.[12][13]

  • Sample Preparation: Dissolve a known quantity of your this compound diastereomer mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Titration: Add the CSA in small, incremental amounts (e.g., 0.2, 0.5, 1.0, 1.5 equivalents) to the NMR tube, acquiring a ¹H NMR spectrum after each addition.

  • Data Analysis: Monitor the chemical shifts of the signals of interest. The optimal concentration of the CSA will provide the maximum separation (ΔΔδ) between the signals of the two diastereomers.

CSA TypeInteraction MechanismSuitable For
TFAE Hydrogen bonding and π-π stacking.[13]Aromatic and polar compounds.
Mandelic Acid Derivatives Hydrogen bonding and steric interactions.[12]Amides, alcohols, and amines.
Protocol 3: 2D NMR Spectroscopy

Principle: Two-dimensional (2D) NMR techniques disperse signals across a second frequency axis, providing enhanced resolution for overlapping peaks.[14][15] This is particularly useful for complex molecules where 1D spectra are crowded.[15][16]

Recommended 2D Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. Even if signals overlap on the diagonal, their cross-peaks can be resolved, helping to trace out the spin systems for each diastereomer.[15]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[14] Since ¹³C spectra are generally better resolved, overlapping proton signals can be distinguished based on their correlation to different carbon signals.[16][17]

Step-by-Step Methodology (HSQC):

  • Sample Preparation: Prepare a concentrated sample of your diastereomeric mixture in a suitable deuterated solvent.

  • Acquisition: Run a standard HSQC experiment on an appropriately equipped NMR spectrometer.

  • Data Processing: Process the 2D data to generate the ¹H-¹³C correlation map.

  • Analysis:

    • Identify the ¹³C signals for each diastereomer.

    • Trace the correlations from the distinct ¹³C signals back to the ¹H dimension. Overlapping proton signals will now appear as separate cross-peaks corresponding to their respective attached carbons.[16]

Frequently Asked Questions (FAQs)

Q1: Why are the NMR signals of my diastereomers overlapping?

A1: Diastereomers, while being distinct molecules, can have very similar chemical environments, especially for nuclei that are far from the stereocenters. This results in very close chemical shifts, causing the signals to overlap in the NMR spectrum.[1] The degree of overlap is influenced by the molecule's conformational flexibility.[18]

Q2: Can I use a chiral derivatizing agent (CDA) to resolve the signals?

A2: Yes, using a CDA is a powerful method. It involves reacting your diastereomeric mixture with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form new, covalently bonded diastereomers.[19] These new compounds will have larger differences in their chemical shifts. However, this method requires an additional reaction and purification step, and you must ensure the reaction goes to completion to avoid kinetic resolution issues.[13][19]

Q3: My signals are broad, not just overlapping. What could be the cause?

A3: Broad signals can indicate dynamic processes occurring on the NMR timescale, such as slow rotation around the amide bond (rotamers) or conformational exchange.[6][20] Variable temperature NMR is an excellent tool to investigate this.[4][21] Lowering the temperature may slow the exchange enough to see distinct, sharp signals for each conformer, while raising the temperature may cause the signals to coalesce into a single, sharp peak.

Q4: How do I choose the right solvent for my experiment?

A4: The choice of solvent can significantly impact chemical shifts. Aromatic solvents like benzene-d₆ or toluene-d₈ can induce different shifts compared to chloroform-d or DMSO-d₆ due to anisotropic effects. It is often worthwhile to screen a few different solvents to see if one provides better resolution.

Q5: What is the best way to report overlapping signals in a publication?

A5: If signals are completely overlapped, they should be reported as a multiplet with the total integration value. For example: "δ 3.50-3.65 (m, 4H)".[22] If you have used 2D NMR to identify the individual signals within the multiplet, you can describe this in the text. If the overlap is partial, you can report the chemical shift range for each signal.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Chiral Resolving agents. YouTube. [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ScienceDirect. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]

  • qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. [Link]

  • NMR. Reddit. [Link]

  • Chemical Communications. Manchester NMR Methodology Group. [Link]

  • Types of 2D NMR. Weizmann Institute of Science. [Link]

  • Diastereomers and H-NMR. Chemistry Stack Exchange. [Link]

  • Variable Temperature NMR Experiments. University of Oxford. [Link]

  • ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. JoVE. [Link]

  • Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]

  • A variable temperature 1H NMR and DFT study of procyanidin B2 conformational interchange. ResearchGate. [Link]

  • Variable Temperature NMR Spectroscopy. Magnetic Resonance. [Link]

  • NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. NIH. [Link]

  • Two-step chemical synthesis of (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide (1). ResearchGate. [Link]

  • Reporting Overlapping Signals in 1H NMR. Reddit. [Link]

  • (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide. Preprints.org. [Link]

  • (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. MDPI. [Link]

  • (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Semantic Scholar. [Link]

  • (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide. ResearchGate. [Link]

  • Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate. [Link]

  • (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. NIH. [Link]

  • Benzamide, 2-benzoyl-N-(3-nitrophenyl)-. SpectraBase. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for the Analysis of 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and product safety.[1][2] This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-nitro-N-(1-phenylethyl)benzamide, a key intermediate in various synthetic pathways. We will explore the causality behind experimental choices, establish a self-validating protocol, and objectively compare the HPLC method's performance against alternative analytical techniques.

The Analytical Challenge: Quantifying this compound

This compound is a nitroaromatic amide, a class of compounds often encountered in pharmaceutical and chemical manufacturing. The presence of the nitro group and the chiral center introduces specific analytical challenges, including potential for degradation and the need for a highly specific and stable method. HPLC, with its versatility and robustness, is a well-suited technique for the analysis of such compounds.[3][4]

A Proposed HPLC Method for Analysis

A deep understanding of the analyte's chemical structure is the first step in developing a robust HPLC method.[5] For this compound, a reversed-phase HPLC method is proposed due to the compound's moderate polarity.

Rationale for Method Parameters:

  • Column: A C18 column is selected for its hydrophobicity, which provides good retention for moderately polar organic molecules.

  • Mobile Phase: A gradient of acetonitrile and water is chosen to ensure adequate separation from potential impurities and to elute the analyte with a good peak shape. The addition of a small percentage of formic acid helps to protonate the amide group, reducing peak tailing and improving chromatographic performance.

  • Detection: The presence of the aromatic rings and the nitro group suggests strong UV absorbance. A detection wavelength of 254 nm is a common and effective choice for nitroaromatic compounds.[6]

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to control ionization and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 30% B to 80% B over 10 minutesEnsures elution of the analyte and separation from impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature for reproducible retention times.
Injection Volume 10 µLA common injection volume for standard HPLC analysis.
Detector UV at 254 nmThe analyte possesses a strong chromophore, making UV detection suitable.[6]

The Validation Gauntlet: A Step-by-Step Protocol

Analytical method validation is a documented process that confirms an analytical procedure is suitable for its intended purpose.[7] The following validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[8][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11][12][13]

Experimental Protocol:

  • Blank Analysis: Inject a sample of the mobile phase to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: If the analyte is in a formulated product, inject a sample of the formulation without the active pharmaceutical ingredient (API) to check for excipient interference.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure the analyte peak is well-resolved from any degradant peaks.

G

Linearity and Range

Linearity demonstrates the proportional relationship between the detector response and the analyte concentration over a specified range.[14][15][16] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17]

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.995.[15]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[18][19]

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte.

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.[18]

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[19] It is evaluated at two levels: repeatability and intermediate precision.[20]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both studies.

Acceptance Criteria:

  • %RSD for repeatability and intermediate precision should be ≤ 2%.[18][21]

G

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated.[22][23] The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[22][23]

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[24][25]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercept of the regression line

  • S = the slope of the calibration curve

Acceptance Criteria:

  • The LOQ should be verified by analyzing a sufficient number of samples at this concentration to demonstrate adequate precision.[24]

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[26][27]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase (± 0.2 units)

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits for all variations.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a robust and widely used technique, it is essential to consider other analytical methods for the analysis of this compound.[3]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle sizes (<2 µm) in the stationary phase, leading to higher resolution, sensitivity, and speed of analysis compared to traditional HPLC.[28][29][30][31]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[32] For nitroaromatic compounds, GC can be a viable alternative, often coupled with a sensitive detector like an electron capture detector (ECD) or a mass spectrometer (MS).[33][34]

FeatureHPLCUPLCGas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but with smaller particles, leading to higher efficiency.[28]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[33]
Analysis Time Typically 15-30 minutes.[30]Significantly shorter, often under 5 minutes.[28]Can be rapid, but often requires longer run times for complex mixtures.
Sensitivity Good, can be enhanced with specific detectors.Higher sensitivity due to narrower peaks.[28]Very high, especially with selective detectors like ECD for nitroaromatics.[33]
Solvent Consumption Moderate to high.Lower due to shorter run times and lower flow rates.[28]Minimal, as the mobile phase is a gas.
Analyte Suitability Wide range of non-volatile and thermally stable compounds.Similar to HPLC.Volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.
Initial Cost Moderate.High.[28]Moderate to high, depending on the detector.

Conclusion

The validation of an HPLC method for the analysis of this compound is a critical process that ensures the generation of reliable and accurate data. The proposed reversed-phase HPLC method, when subjected to the rigorous validation protocol outlined in this guide, can be considered a robust and suitable method for its intended purpose. While UPLC offers advantages in speed and sensitivity, and GC provides high sensitivity for volatile compounds, HPLC remains a versatile and cost-effective workhorse in the pharmaceutical industry. The choice of analytical technique should always be based on a thorough evaluation of the specific analytical needs, sample characteristics, and available resources.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • EPA. method 8091 nitroaromatics and cyclic ketones by gas chromatography. [Link]

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  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • Trace level determination of selected nitroaromatic compounds by gas chromatography with pyrolysis chemiluminescent detection. [Link]

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  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters | Semantic Scholar. [Link]

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  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • MicroSolv. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. [Link]

  • Bentham Science Publishers. s Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. [Link]

  • Taylor & Francis Online. Full article: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]

  • YouTube. What do Limit of Detection and Limit of Quantitation mean?. [Link]

  • Altabrisa Group. Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. [Link]

  • Taylor & Francis Online. RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. [Link]

  • How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide. [Link]

  • YouTube. Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • HPLC Analysis of Explosives Using EPA Method 8330. [Link]

  • Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]

  • LCGC International. Robustness Tests. [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

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  • What is the difference between specificity and selectivity of the HPLC method?. [Link]

  • Altabrisa Group. What Is Linearity in HPLC Analysis and Its Importance?. [Link]

  • Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]

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  • Agilent. HPLC Separation Robustness and Ruggedness. [Link]

  • MicroSolv. Establishing HPLC method linearity. [Link]

  • Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method - ResearchGate. [Link]

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  • Separation Science. Linearity Requirements. [Link]

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  • NIH. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

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A Comparative Analysis of Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the fields of medicinal chemistry and materials science. Chiral auxiliaries are a foundational tool in this endeavor, offering a robust and predictable method for introducing stereocenters. This guide provides a detailed comparison of the effectiveness of several prominent chiral auxiliaries, with a special focus on the potential utility of 2-nitro-N-(1-phenylethyl)benzamide alongside established scaffolds such as Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine-based systems.

While extensive data underscores the performance of the latter auxiliaries, the application of this compound as a chiral auxiliary in asymmetric synthesis is not yet documented in peer-reviewed literature. Therefore, this guide will draw inferences on its potential efficacy based on the well-documented performance of its parent structure, N-(1-phenylethyl)benzamide, and related acyclic amides. The introduction of a nitro group at the ortho-position of the benzoyl moiety is anticipated to modulate the electronic properties and conformational rigidity of the auxiliary, potentially influencing stereochemical outcomes.

The Role of Chiral Auxiliaries in Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a chemical transformation in a diastereoselective manner.[1] The auxiliary is subsequently removed to reveal the desired enantiomerically enriched product and can often be recovered for reuse. The efficacy of a chiral auxiliary is determined by several factors, including the level of diastereoselectivity it induces, the ease of its attachment and removal, and its recoverability.

A Comparative Overview of Leading Chiral Auxiliaries

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis.[2] This section provides an overview of the structures and mechanisms of action for several widely used auxiliaries, which will serve as benchmarks for our analysis of this compound.

Evans' Oxazolidinones

Popularized by David A. Evans, oxazolidinone auxiliaries are among the most reliable and versatile tools for asymmetric synthesis.[1] Derived from readily available amino acids, they are particularly effective in asymmetric alkylations, aldol reactions, and Diels-Alder reactions.[1] The stereochemical outcome is dictated by the steric hindrance imposed by the substituents at the 4- and 5-positions of the oxazolidinone ring, which directs the approach of the electrophile to one face of the enolate.

Oppolzer's Sultams

Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries. Their rigid bicyclic structure provides excellent stereofacial discrimination in a variety of reactions, including alkylations, aldol reactions, and conjugate additions. The sulfonamide moiety offers a different electronic environment compared to the amide-based auxiliaries and can be cleaved under specific conditions.

Meyers' Chiral Auxiliaries

The use of pseudoephedrine and related amino alcohols as chiral auxiliaries was pioneered by A. I. Meyers. These auxiliaries form chiral amides that undergo highly diastereoselective alkylation upon enolate formation.[3] The stereoselectivity is rationalized by the formation of a rigid lithium chelate involving the amide carbonyl and the hydroxyl group, which effectively blocks one face of the enolate.

This compound: A Potential New Auxiliary

While direct experimental data is lacking for this compound as a chiral auxiliary, its structural parent, N-(1-phenylethyl)benzamide, has been utilized in diastereoselective synthesis.[4] The stereocontrol is believed to arise from the steric influence of the phenyl group on the 1-phenylethyl moiety, which shields one face of the corresponding enolate. The introduction of an ortho-nitro group on the benzoyl ring could potentially enhance the rigidity of the system through intramolecular interactions and influence the acidity of the α-proton, thereby affecting both reactivity and selectivity.

Performance Data in Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries have demonstrated profound utility. The following table summarizes representative data for the diastereoselectivity achieved with various auxiliaries in this key transformation. It is important to reiterate that the data for the N-(1-phenylethyl)benzamide derivative is for the non-nitrated analogue and serves as a proxy for the potential of this compound.

Chiral AuxiliarySubstrateElectrophileBaseDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans')N-PropionylBenzyl bromideLDA>98%95[1]
(1S)-(-)-2,10-Camphorsultam (Oppolzer's)N-PropionylMethyl iodideNaHMDS>98%90
(+)-Pseudoephedrine (Meyers')N-PropionylBenzyl bromideLDA>98%92[3]
(S)-N-(1-Phenylethyl)propionamideN-PropionylBenzyl bromiden-BuLiup to 90%~85

Experimental Protocols

To provide a practical context for the application of these auxiliaries, detailed experimental protocols for a representative asymmetric alkylation are provided below.

General Workflow for Asymmetric Alkylation

The following diagram illustrates the typical sequence of steps involved in an asymmetric alkylation reaction using a chiral auxiliary.

G cluster_0 Synthesis of Chiral Amide cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage & Recovery start Carboxylic Acid + Chiral Auxiliary coupling Coupling Reaction start->coupling amide Chiral Amide coupling->amide enolate Enolate Formation (Base) amide->enolate alkylation Alkylation (R-X) enolate->alkylation product Alkylated Product alkylation->product cleavage Cleavage product->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Protocol 1: Synthesis of 2-nitro-N-((S)-1-phenylethyl)benzamide

This protocol describes a potential synthesis of the target chiral auxiliary.

  • Materials : (S)-1-phenylethylamine, 2-nitrobenzoyl chloride, triethylamine, dichloromethane (DCM).

  • Procedure :

    • Dissolve (S)-1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 2-nitrobenzoyl chloride (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation using an (S)-1-Phenylethylamine-Derived Auxiliary

This protocol is representative for acyclic chiral amides and can be adapted for this compound.

  • Materials : Chiral N-propionyl amide (e.g., N-((S)-1-phenylethyl)propionamide), dry tetrahydrofuran (THF), n-butyllithium (n-BuLi), benzyl bromide.

  • Procedure :

    • Dissolve the chiral N-propionyl amide (1.0 eq) in dry THF (0.2 M) under a nitrogen atmosphere.

    • Cool the solution to -78 °C.

    • Add n-BuLi (1.1 eq) dropwise to form the enolate and stir for 30 minutes at -78 °C.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary
  • Materials : Alkylated amide, ethanol, 6M H₂SO₄.

  • Procedure :

    • Reflux the alkylated product in a mixture of ethanol and 6M H₂SO₄ for 12-18 hours.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH).

    • Extract the liberated (S)-1-phenylethylamine auxiliary with an organic solvent for recovery.

    • Acidify the aqueous layer and extract the desired α-substituted carboxylic acid product.

Mechanistic Insights into Stereodifferentiation

The stereochemical outcome of reactions employing chiral auxiliaries is a direct consequence of the conformational preferences of the enolate and the steric hindrance provided by the auxiliary.

G cluster_evans Evans' Oxazolidinone cluster_meyers Meyers' Pseudoephedrine cluster_pea N-(1-Phenylethyl)benzamide Evans_Model Meyers_Model PEA_Model E+ E+ E+->Evans_Model E+->Meyers_Model E+->PEA_Model

Caption: Simplified models illustrating the stereodirecting effect of different chiral auxiliaries.

Conclusion and Future Outlook

Established chiral auxiliaries like Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine amides provide consistently high levels of diastereoselectivity in a wide range of asymmetric transformations. They remain indispensable tools for the synthesis of enantiomerically pure compounds.

The analysis of this compound, based on its structural similarity to other acyclic N-acyl-1-phenylethylamine auxiliaries, suggests its potential as a viable chiral auxiliary. The presence of the ortho-nitro group could introduce beneficial electronic and steric effects, possibly leading to enhanced stereoselectivity or altered reactivity. However, without direct experimental validation, its effectiveness remains speculative.

Future research should focus on the synthesis of this compound and its systematic evaluation in key asymmetric reactions, such as alkylations and aldol additions. A direct comparison of its performance against the established auxiliaries under standardized conditions will be crucial to ascertain its practical utility and potential advantages. Such studies will not only expand the repertoire of available chiral auxiliaries but also deepen our understanding of the subtle interplay of steric and electronic factors in asymmetric induction.

References

  • Hernández-Rodríguez, M., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4938. [Link]

  • Donahue, M. G., & Crull, E. (2023). Two-step chemical synthesis of (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide (1). Molbank, 2023(2), M1650. [Link]

  • Özdemir, Z., et al. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank, 2024(1), M1775. [Link]

  • Google Patents. (2013). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • Karnik, A. V., & Kamath, S. S. (2008). One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. Acta Crystallographica Section C, 64(Pt 8), o468–o472. [Link]

  • PubChem. N-(1-Phenylethyl)benzamide. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Myers, A. G., et al. (1994). Asymmetric Alkylation of Pseudoephedrine Amides. Journal of the American Chemical Society, 116(20), 9361–9362. [Link]

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A Technical Guide to Enantiomeric Excess Determination Using Chiral Derivatizing Agents: A Case Study Approach in the Absence of Data for 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial research into the accuracy and precision of 2-nitro-N-(1-phenylethyl)benzamide for enantiomeric excess (ee) determination revealed a significant lack of published experimental data. Commercial suppliers of this reagent also do not provide specific analytical data regarding its application for this purpose.[1] To provide a scientifically sound and valuable guide, this document will instead focus on the principles and methodologies of using chiral derivatizing agents (CDAs) for ee determination, utilizing a well-documented and commonly used CDA, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), as a representative example. This approach will equip researchers with the fundamental knowledge and practical protocols applicable to the evaluation of any CDA, including this compound, should experimental data become available.

Introduction: The Imperative of Enantiopurity

In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the accurate and precise determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a cornerstone of modern chemical analysis.[2][3]

While several methods exist for this purpose, the use of chiral derivatizing agents (CDAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) remains a powerful and accessible technique.[4][5] This guide will provide an in-depth exploration of this methodology, its underlying principles, and a comparative analysis with alternative techniques.

The Principle of Chiral Derivatization for Enantiomeric Excess Determination

Enantiomers are, by their nature, physically and chemically identical in an achiral environment, making them indistinguishable by most standard analytical techniques like NMR and HPLC. The core principle of using a CDA is to convert a mixture of enantiomers into a mixture of diastereomers.[5] This is achieved by reacting the enantiomeric analyte with a single, pure enantiomer of the CDA.

The resulting diastereomers, having different spatial arrangements, possess distinct physical and chemical properties.[4] This key difference allows them to be distinguished and quantified by NMR spectroscopy (where they will exhibit different chemical shifts) or separated by chromatography on a standard achiral stationary phase.[5] The relative ratio of the diastereomers, determined by integrating the corresponding signals in an NMR spectrum or the peak areas in a chromatogram, directly reflects the enantiomeric ratio of the original analyte.

For a CDA to be effective, it must meet several critical criteria:

  • Quantitative Reaction: The derivatization reaction should proceed to completion for both enantiomers of the analyte.

  • No Kinetic Resolution: The CDA must react with both enantiomers at the same rate to ensure the resulting diastereomeric ratio is a true representation of the initial enantiomeric ratio.

  • Sufficient Signal Separation: The resulting diastereomers must produce baseline-separated signals in the chosen analytical technique (NMR or HPLC) to allow for accurate quantification.

  • Stereochemical Stability: The CDA and the newly formed diastereomers must be stereochemically stable under the reaction and analysis conditions to prevent racemization or epimerization.

Comparative Analysis of Methods for Enantiomeric Excess Determination

The choice of method for determining enantiomeric excess depends on factors such as the nature of the analyte, the required accuracy and precision, sample throughput, and available instrumentation.

MethodPrincipleAdvantagesDisadvantages
CDA with NMR Spectroscopy Conversion of enantiomers to diastereomers with distinct NMR signals.Rapid analysis time, provides structural information, no physical separation needed.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for peak overlap.
CDA with Achiral HPLC Chromatographic separation of diastereomers formed by reaction with a CDA.Utilizes standard, less expensive achiral columns, can be coupled with various detectors.Requires a derivatization step, potential for incomplete reaction or kinetic resolution, may require method development for separation.
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP).[6]Direct analysis without derivatization, high accuracy and precision, well-established for a wide range of compounds.CSPs can be expensive, method development can be extensive, may require specific mobile phases.
Chiral Supercritical Fluid Chromatography (SFC) Separation of enantiomers using a supercritical fluid as the mobile phase on a chiral stationary phase.Fast separations, reduced solvent consumption, suitable for preparative separations.Higher initial instrument cost, less universally available than HPLC.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral GC column.High resolution and sensitivity, especially with mass spectrometry (MS) detection.Analyte must be volatile or amenable to derivatization to increase volatility, high temperatures can risk racemization.

Experimental Protocol: Enantiomeric Excess Determination of a Chiral Amine using Mosher's Acid Chloride

This protocol provides a detailed, step-by-step methodology for the derivatization of a chiral primary amine with (R)-Mosher's acid chloride and subsequent analysis by ¹H NMR spectroscopy.

Materials and Reagents:
  • Chiral amine of unknown enantiomeric excess

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine or triethylamine (non-chiral base)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Small, dry reaction vials with septa

  • Syringes and needles

  • NMR tubes

Derivatization Procedure:
  • Sample Preparation: In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve approximately 5-10 mg of the chiral amine in 0.5 mL of anhydrous DCM.

  • Addition of Base: Add 1.2 equivalents of anhydrous pyridine to the amine solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Mosher's Acid Chloride: Slowly add 1.1 equivalents of (R)-Mosher's acid chloride to the stirred solution at 0 °C. It is crucial to use a slight excess of the amine relative to the CDA to ensure the complete consumption of the derivatizing agent, which can simplify the resulting NMR spectrum.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (can be monitored by thin-layer chromatography).

  • Workup: Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution. Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Carefully remove the solvent under reduced pressure.

  • NMR Analysis: Dissolve the crude diastereomeric amide product in approximately 0.6 mL of CDCl₃ and transfer to an NMR tube.

¹H NMR Analysis and ee Calculation:
  • Acquire Spectrum: Obtain a high-resolution ¹H NMR spectrum of the sample.

  • Identify Diastereomeric Signals: Identify a well-resolved pair of signals corresponding to a proton in the two diastereomers. Protons close to the newly formed stereocenter, such as the methine proton of the original amine, often show the largest chemical shift difference (Δδ).

  • Integration: Carefully integrate the areas of the two distinct signals (let's call them A₁ and A₂).

  • Calculate Enantiomeric Excess: The enantiomeric excess is calculated using the following formula:

    ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

Visualization of the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental procedure described above.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_workup Workup & Isolation cluster_analysis Analysis dissolve Dissolve chiral amine in anhydrous DCM add_base Add anhydrous pyridine dissolve->add_base 1.2 eq. add_cda Add (R)-Mosher's acid chloride at 0 °C add_base->add_cda 1.1 eq. react Stir at room temperature add_cda->react 1-2 hours quench Quench with NaHCO₃(aq) react->quench extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry evaporate Evaporate solvent dry->evaporate dissolve_nmr Dissolve in CDCl₃ evaporate->dissolve_nmr acquire_nmr Acquire ¹H NMR spectrum dissolve_nmr->acquire_nmr integrate Integrate diastereomeric signals acquire_nmr->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee determination of a chiral amine using Mosher's acid.

Mechanism of Chiral Derivatization

The reaction between a chiral amine and an acyl chloride like Mosher's acid chloride is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group, forming a stable amide bond. The presence of a non-chiral base is essential to neutralize the hydrochloric acid byproduct.

mechanism cluster_reactants cluster_intermediate cluster_products Amine R-NH₂ (Chiral Amine) Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack CDA Mosher's Acid Chloride CDA->Intermediate Diastereomer Diastereomeric Amide Intermediate->Diastereomer Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: Nucleophilic acyl substitution mechanism for chiral derivatization.

Conclusion and Future Outlook

For the target compound of this guide, this compound, a systematic evaluation would be required to establish its efficacy as a CDA. This would involve synthesizing the enantiomerically pure reagent, reacting it with a series of chiral analytes of known enantiomeric composition, and analyzing the resulting diastereomers by both NMR and HPLC. The data from such studies, including the magnitude of the chemical shift non-equivalence (Δδ) in NMR and the resolution factor (Rs) in HPLC, would be essential to validate its accuracy and precision. Until such data is published, researchers should rely on well-documented CDAs for their analytical needs.

References

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.
  • McConnell, O. J., et al. (2018). Chiral Analysis. In Comprehensive Chirality (pp. 1-3). Elsevier.
  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549.
  • Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.
  • Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753–768.
  • Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Practical Guide. Retrieved from [Link]

  • Wenzel, T. J., & Chiral, D. R. (2006). Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 18(11), 859-881.

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A Comparative Guide to 2-Nitro vs. 4-Nitro N-(1-phenylethyl)benzamide in Chiral Resolution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. The choice of a resolving agent is paramount to the success of diastereomeric crystallization. This guide provides an in-depth comparative study of two closely related resolving agents: 2-nitro- and 4-nitro N-(1-phenylethyl)benzamide. While direct comparative studies are scarce in published literature, this guide synthesizes available data, provides detailed experimental protocols, and offers a mechanistic framework to aid in the rational selection and application of these agents.

Introduction to Chiral Resolution by Diastereomeric Crystallization

Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers.[1] One of the most established methods is diastereomeric crystallization, which involves reacting the racemic mixture with an enantiomerically pure resolving agent. This reaction forms a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by crystallization.[1] The success of this method hinges on the selection of an appropriate resolving agent that forms well-defined crystalline diastereomeric salts with a significant difference in solubility between the two diastereomers.

N-(1-phenylethyl)benzamide derivatives are effective resolving agents for a variety of racemic compounds, particularly acids, due to their ability to form stable diastereomeric salts through acid-base interactions and secondary interactions like hydrogen bonding and π-π stacking. The introduction of a nitro group onto the benzoyl moiety can significantly influence the electronic properties and steric environment of the resolving agent, thereby affecting its chiral recognition capabilities. This guide focuses on the comparative utility of placing the nitro group at the 2- (ortho) versus the 4- (para) position.

Synthesis and Structural Properties of Resolving Agents

The synthesis of both 2-nitro- and 4-nitro N-(1-phenylethyl)benzamide is a straightforward two-step process starting from the corresponding nitrobenzoic acid. The first step is the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation with an enantiomerically pure 1-phenylethylamine.

Step 1: Synthesis of Nitrobenzoyl Chlorides

The preparation of 2-nitrobenzoyl chloride and 4-nitrobenzoyl chloride is typically achieved by reacting the corresponding nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2][3][4][5] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.[6]

Step 2: Amidation with (R)- or (S)-1-Phenylethylamine

The resulting nitrobenzoyl chloride is then reacted with an enantiomerically pure 1-phenylethylamine (either (R) or (S) as desired) in the presence of a base (like triethylamine or pyridine) to neutralize the HCl generated during the reaction.[7]

The key structural difference between the two resolving agents lies in the position of the nitro group. In 2-nitro N-(1-phenylethyl)benzamide, the nitro group is in close proximity to the amide linkage, which can lead to intramolecular interactions and steric hindrance. In contrast, the nitro group in the 4-position is remote from the amide functionality, primarily exerting an electronic effect on the aromatic ring.

Comparative Analysis of Chiral Resolution Performance

The electron-withdrawing nature of the nitro group is expected to influence the acidity of the N-H proton of the amide and the π-π stacking interactions.[8] The ortho-nitro group in the 2-isomer can potentially engage in intramolecular hydrogen bonding with the amide proton, which might affect its ability to form intermolecular hydrogen bonds with the substrate to be resolved. Furthermore, the steric bulk of the ortho-nitro group could provide a more rigid and defined chiral environment, potentially leading to higher diastereoselectivity for certain substrates. Conversely, the para-nitro group in the 4-isomer primarily enhances the π-acidity of the benzene ring, which could strengthen π-π stacking interactions with aromatic substrates.

To facilitate a direct comparison, researchers can utilize the following table to record their experimental findings when evaluating these two resolving agents for a specific racemic compound.

Parameter2-Nitro N-(1-phenylethyl)benzamide4-Nitro N-(1-phenylethyl)benzamideNotes
Racemic Compound
Solvent System
Molar Ratio (Racemate:Agent)
Crystallization Temperature (°C)
Yield of Diastereomeric Salt (%)
Melting Point of Less Soluble Salt (°C)
Diastereomeric Excess (d.e.) (%)
Yield of Enantiopure Compound (%)
Enantiomeric Excess (e.e.) (%)

Experimental Protocols

Protocol 1: Synthesis of (R)-N-(1-phenylethyl)-4-nitrobenzamide

  • Synthesis of 4-Nitrobenzoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet, add 4-nitrobenzoic acid (1 eq.).[3][4] Add thionyl chloride (2-3 eq.) and a catalytic amount of DMF.[6] Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-nitrobenzoyl chloride as a yellow solid.[5]

  • Amidation: Dissolve the crude 4-nitrobenzoyl chloride in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). In a separate flask, dissolve (R)-1-phenylethylamine (1 eq.) and triethylamine (1.1 eq.) in the same solvent. Cool the amine solution to 0 °C in an ice bath. Slowly add the 4-nitrobenzoyl chloride solution to the amine solution with stirring. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Wash the reaction mixture with dilute HCl, followed by saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (R)-N-(1-phenylethyl)-4-nitrobenzamide.

Protocol 2: General Procedure for Chiral Resolution

  • Dissolution: In a flask, dissolve the racemic compound (e.g., a carboxylic acid) and the chiral resolving agent (e.g., (R)-N-(1-phenylethyl)-2-nitrobenzamide) in a suitable solvent at an elevated temperature until a clear solution is obtained. The molar ratio of the racemic compound to the resolving agent is typically 1:1, but may need to be optimized.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid solution (e.g., 1M HCl). Stir vigorously until the solid dissolves. Separate the organic layer, wash it with water and brine, dry it over anhydrous Na₂SO₄, and evaporate the solvent to obtain the enantiomerically enriched compound.

  • Analysis: Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Mandatory Visualizations

Chiral_Resolution_Workflow racemate Racemic Mixture (e.g., R/S-Acid) dissolution Dissolution in Solvent racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., R-Amide) resolving_agent->dissolution crystallization Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., R-Acid-R-Amide) filtration->less_soluble Solid mother_liquor Mother Liquor with More Soluble Salt (e.g., S-Acid-R-Amide) filtration->mother_liquor Liquid liberation Liberation of Enantiomer (Acidification) less_soluble->liberation enantiomer Enantiopure Product (e.g., R-Acid) liberation->enantiomer Mechanistic_Interactions cluster_2nitro 2-Nitro Isomer Interactions cluster_4nitro 4-Nitro Isomer Interactions 2-nitro 2-Nitro-N-(1-phenylethyl)benzamide interactions1 Key Interactions: - Steric Hindrance from ortho-NO2 - Potential Intramolecular H-Bonding - Defined Chiral Pocket 2-nitro->interactions1 racemate1 Racemic Substrate racemate1->interactions1 4-nitro 4-Nitro-N-(1-phenylethyl)benzamide interactions2 Key Interactions: - Enhanced π-π Stacking - Stronger Intermolecular H-Bonding - Less Steric Hindrance 4-nitro->interactions2 racemate2 Racemic Substrate racemate2->interactions2

Sources

A Senior Application Scientist's Guide to Cross-Validation of NMR and HPLC for Enantiomeric Purity Determination

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the stereochemical integrity of a drug substance is not merely a quality attribute but a critical determinant of its safety and efficacy. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the rigorous determination of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases has long been the gold standard for this task. However, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating agents, has emerged as a powerful and often orthogonal approach.

This guide provides an in-depth technical comparison of NMR and HPLC methods for determining enantiomeric purity. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each technique, the rationale behind experimental design, and the critical process of cross-validation to ensure data integrity. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical strategies for chiral molecules.

The Cornerstone of Chiral Analysis: Orthogonal Methodologies

The principle of employing orthogonal methods—techniques that rely on different physicochemical principles—is a bedrock of analytical science. For enantiomeric purity, where subtle stereochemical differences are the subject of measurement, this principle is paramount.

  • Chiral HPLC achieves separation based on the differential transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).[1][2] The success of the separation is governed by thermodynamics and kinetics of these interactions, influenced by the mobile phase composition, temperature, and flow rate.[1][3]

  • Chiral NMR , conversely, enables the differentiation of enantiomers in solution.[4] By introducing a chiral solvating agent (CSA), transient diastereomeric complexes are formed that possess distinct chemical environments.[5][6] This results in separate, quantifiable signals for each enantiomer in the NMR spectrum, with the signal integral being directly proportional to the molar concentration.[4][7]

Cross-validating these two techniques provides a high degree of confidence in the reported enantiomeric excess (e.e.) or enantiomeric purity values, as it mitigates the risk of method-specific artifacts or interferences.

Chiral High-Performance Liquid Chromatography (HPLC): The Separation Standard

Chiral HPLC is a mature and widely adopted technique for the separation and quantification of enantiomers.[3][8] Its popularity stems from its high resolution, sensitivity, and the commercial availability of a vast array of chiral stationary phases.[9][10]

The "Three-Point Interaction" Model: A Mechanistic View

The foundational principle of chiral recognition on a CSP is often explained by the "three-point interaction model".[1] For effective discrimination, one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the chiral selector on the stationary phase. Its mirror image will only be able to form two of these interactions, leading to a difference in binding affinity and, consequently, a difference in retention time.[1] The mobile phase plays a crucial role by influencing the conformational flexibility of both the analyte and the chiral selector, thereby modulating these interactions.[1]

Experimental Workflow & Protocol: Chiral HPLC

The development of a robust chiral HPLC method is often an empirical process, involving the screening of various columns and mobile phases.[3]

Diagram: Chiral HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample 1. Sample Preparation (Dissolve in mobile phase, filter) prep_mobile 2. Mobile Phase Preparation (Degas solvent mixture) prep_sample->prep_mobile prep_system 3. System Equilibration (Pump mobile phase through column) prep_mobile->prep_system inject 4. Injection (Inject racemic & test samples) prep_system->inject separate 5. Chromatographic Separation (Differential retention on CSP) inject->separate detect 6. Detection (UV, PDA, etc.) separate->detect integrate 7. Peak Integration (Determine area of each enantiomer peak) detect->integrate calculate 8. Calculation of % e.e. (%e.e. = |(Area1 - Area2)| / (Area1 + Area2) * 100) integrate->calculate

Caption: A generalized workflow for enantiomeric purity determination by chiral HPLC.

Detailed Protocol: Chiral HPLC Analysis of a Hypothetical Chiral Amine

  • Column Selection: Screen polysaccharide-based CSPs (e.g., Chiralpak® IA, Chiralcel® OD-H) as they offer broad applicability.[11]

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Isopropanol (90:10 v/v). Degas the solution using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic standard of the chiral amine in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare the test sample similarly.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times. An ideal separation should exhibit a resolution (Rs) > 1.5.[11]

    • Inject the test sample.

  • Data Processing:

    • Integrate the peak areas for both enantiomers in the chromatogram of the test sample.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] * 100[12]

Chiral NMR Spectroscopy: A Solution-State Perspective

NMR spectroscopy offers a fundamentally different approach to enantiomeric purity determination. It is a non-destructive technique that provides quantitative information without the need for physical separation.[13][14] The key lies in converting the enantiomeric relationship into a diastereomeric one in situ.

The Role of Chiral Solvating Agents (CSAs)

Enantiomers are isochronous in an achiral solvent, meaning they produce identical NMR spectra.[4][5] The addition of an enantiomerically pure CSA leads to the formation of transient, rapidly equilibrating diastereomeric solvates.[5][6] These solvates are energetically distinct, causing the corresponding nuclei in the two enantiomers to experience different magnetic environments and thus resonate at different frequencies (chemical shifts).[15] The choice of CSA is critical and depends on the functional groups present in the analyte, as interactions like hydrogen bonding, π-π stacking, or dipole-dipole interactions are necessary for effective discrimination.[5][6]

Experimental Workflow & Protocol: Chiral NMR

The chiral NMR experiment is often faster to set up than developing an HPLC method, especially if a suitable CSA is known.[16]

Diagram: Chiral NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep_sample 1. Sample Preparation (Dissolve analyte in deuterated solvent) add_csa 2. Addition of CSA (Add enantiopure Chiral Solvating Agent) prep_sample->add_csa mix 3. Homogenization (Vortex to ensure complete mixing) add_csa->mix acquire 4. Data Acquisition (Acquire ¹H NMR spectrum) mix->acquire process 5. Data Processing (Phasing, baseline correction) acquire->process identify 6. Signal Identification (Identify resolved signals for each enantiomer) process->identify integrate 7. Signal Integration (Integrate the distinct signals) identify->integrate calculate 8. Calculation of % e.e. (%e.e. = |(Int1 - Int2)| / (Int1 + Int2) * 100) integrate->calculate

Caption: A generalized workflow for enantiomeric purity determination by chiral NMR.

Detailed Protocol: Chiral NMR Analysis of a Hypothetical Chiral Amine

  • CSA Selection: For a chiral amine, an enantiopure chiral acid like (R)-(-)-Mandelic Acid can be an effective CSA, forming diastereomeric salts through acid-base interactions.[15]

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the chiral amine sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum to serve as a reference.

    • To the same NMR tube, add 1.0 to 1.2 equivalents of the enantiopure CSA, (R)-(-)-Mandelic Acid.

    • Gently vortex the tube to ensure the mixture is homogeneous.

  • NMR Data Acquisition:

    • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

    • Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure accurate integration, a key principle of quantitative NMR (qNMR).[17]

  • Data Processing and Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Identify a proton signal in the analyte that is well-resolved into two distinct peaks corresponding to the two diastereomeric complexes. Protons close to the chiral center often show the largest chemical shift difference (Δδ).

    • Carefully integrate the two resolved signals.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ |Integral(1) - Integral(2)| / (Integral(1) + Integral(2)) ] * 100

Cross-Validation: Ensuring Method Concordance

The objective of cross-validation is to demonstrate that both the HPLC and NMR methods are suitable for their intended purpose and yield equivalent results.[18] This process is guided by the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[19][20]

Diagram: Cross-Validation Logical Flow

CrossValidation cluster_methods Independent Method Analysis start Start: Single Batch of Chiral Analyte hplc_analysis Analyze by Chiral HPLC Method start->hplc_analysis nmr_analysis Analyze by Chiral NMR Method start->nmr_analysis hplc_result Result: % e.e. (HPLC) hplc_analysis->hplc_result nmr_result Result: % e.e. (NMR) nmr_analysis->nmr_result compare Compare Results (Statistical Analysis) hplc_result->compare nmr_result->compare pass Concordance Achieved Methods are Cross-Validated compare->pass Results Agree fail Discrepancy Observed Investigate & Optimize Methods compare->fail Results Disagree

Caption: Logical flow for the cross-validation of HPLC and NMR methods.

Key Validation Parameters

For cross-validation, a subset of validation parameters from ICH Q2(R1) should be assessed for both methods using the same batch of analyte.[19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For both methods, this involves running a blank (solvent) and a racemic standard to ensure no interfering peaks are present at the retention time (HPLC) or chemical shift (NMR) of the enantiomers.

  • Precision (Repeatability): Analyze a minimum of six replicate preparations of the same homogeneous sample. The relative standard deviation (RSD) of the % e.e. values should be within an acceptable limit (e.g., ≤ 2.0%).

  • Accuracy: Prepare samples with known amounts of the minor enantiomer spiked into the major enantiomer at different levels (e.g., 0.5%, 1%, 2%, 5%). The agreement between the measured % e.e. and the true value is determined.

  • Limit of Quantitation (LOQ): This is the lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. For chiral purity assays, this is a critical parameter.[21] It can be established by determining the signal-to-noise ratio (typically S/N ≥ 10 for HPLC) or by assessing the precision and accuracy at low concentrations.[21]

Comparative Data Presentation

Summarizing the validation data in a clear, tabular format is essential for direct comparison.

Table 1: Hypothetical Cross-Validation Data Summary

Validation ParameterChiral HPLC MethodChiral NMR MethodAcceptance Criteria
Specificity No interferences observed at enantiomer retention times.No interferences at relevant chemical shifts.No interfering peaks
Precision (%RSD, n=6) 0.85%1.10%≤ 2.0%
Accuracy (Recovery %)
0.5% Spike Level98.5%97.2%80-120%
1.0% Spike Level101.2%102.5%80-120%
5.0% Spike Level99.8%100.9%80-120%
LOQ (% Minor Enantiomer) 0.05% (S/N ≥ 10)0.2%Reportable
Linearity (r²) 0.99950.9991≥ 0.995

Method Selection and Final Considerations: A Comparative Analysis

Both HPLC and NMR are powerful techniques, and the choice between them—or the decision to use both—depends on the specific requirements of the analysis.

Table 2: Objective Comparison of Chiral HPLC and Chiral NMR

FeatureChiral HPLCChiral NMRCausality and Field Insights
Sensitivity / LOQ Very High (often <0.1%)Moderate (often >0.1%)HPLC detectors (e.g., UV, FLD) are inherently more sensitive than NMR for trace analysis. The LOQ in NMR is limited by the dynamic range and signal-to-noise of the instrument.
Method Development Time Potentially long (column/mobile phase screening)Generally rapid (if a suitable CSA is known)HPLC method development is an empirical process of finding the right CSP-solvent combination.[3] NMR method development is faster as it involves simple addition of a CSA.[16]
Sample Throughput Moderate (typical run times 10-30 min)High (typical acquisition < 5 min)The chromatographic separation itself is time-consuming, whereas NMR data acquisition is very fast.[16]
Quantitative Accuracy High, but assumes identical response factors for enantiomers.High, based on the fundamental principle of NMR where signal integral is directly proportional to the number of nuclei.[7]qNMR is considered a primary ratio method, requiring no response factor assumptions.[17] HPLC accuracy depends on the detector's linear range and the assumption of equimolar response, which is generally true for enantiomers.
Sample Consumption Consumes sample and generates solvent waste.Non-destructive, sample can be recovered.HPLC is a destructive technique. NMR allows for full recovery of the analyte, which is critical for mass-limited samples.[17]
Structural Information None (provides retention time and peak area only)High (provides full structural confirmation)NMR provides a wealth of structural information, confirming the identity of the analyte simultaneously with its enantiomeric purity.[14][22]

Conclusion

Neither chiral HPLC nor chiral NMR is universally superior; they are complementary techniques that offer orthogonal perspectives on enantiomeric purity. Chiral HPLC remains the workhorse for routine quality control and for applications requiring very low limits of quantitation. Its high resolution and sensitivity are unparalleled for detecting trace enantiomeric impurities. Chiral NMR, on the other hand, excels in research and development settings where speed, sample conservation, and unambiguous structural confirmation are critical. Its foundation in the principles of quantitative NMR provides a high degree of confidence in the accuracy of the measured enantiomeric ratio.

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A Senior Application Scientist's Guide to Robust Analytical Methods for 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail—it is often the very basis of its biological activity and safety profile. The compound 2-nitro-N-(1-phenylethyl)benzamide, possessing a chiral center at the benzylic carbon of the 1-phenylethyl moiety, is a case in point. The presence of its (R) and (S) enantiomers necessitates the development and implementation of robust, validated analytical methods to ensure enantiomeric purity, monitor stereoselective syntheses, and guarantee the quality of starting materials or final products.

This guide provides an in-depth comparison of analytical methodologies for the chiral assessment of this compound. We move beyond mere protocols to explore the causality behind experimental choices, empowering you to select, develop, and validate the most appropriate method for your specific analytical challenge.

The Analytical Challenge: Understanding the Molecule

This compound is an amide with several key structural features that influence the choice of analytical method:

  • Chirality: The primary challenge is the separation and quantification of its enantiomers.

  • Chromophores: The two phenyl rings and the nitro group provide strong UV chromophores, making UV-based detection in liquid chromatography highly effective.

  • Hydrogen Bonding: The amide linkage contains both a hydrogen bond donor (N-H) and acceptor (C=O), which are critical interaction points for chiral recognition.[1]

  • π-Systems: The aromatic rings are capable of π-π stacking interactions, another key mechanism for chiral discrimination on suitable stationary phases.[1][2]

A robust analytical method must not only separate the enantiomers but also be specific, accurate, precise, and rugged enough to withstand minor variations in experimental conditions without compromising data quality.[3]

Comparative Analysis of Core Methodologies

The determination of enantiomeric purity is dominated by a few powerful techniques. Here, we compare the most relevant methods for this compound, highlighting their principles, advantages, and limitations.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)

Chiral HPLC is the undisputed gold standard for enantiomeric purity analysis due to its versatility, high resolution, and the vast array of commercially available CSPs.[4] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times.

  • Principle of Separation: Differential partitioning of enantiomers into the chiral stationary phase. Key interactions include hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance.[1]

  • Best For: Accurate and precise quantification of enantiomeric excess (% ee), method validation, and routine quality control.

  • Causality in Method Development: For a molecule like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are excellent starting points.[5] Their helical polymer structures create chiral grooves that are highly effective at resolving a wide range of racemates through a combination of the interactions mentioned above. The choice between normal-phase (e.g., hexane/alcohol) and reversed-phase (e.g., acetonitrile/water) modes depends on sample solubility and the desired selectivity, as different mobile phases modulate the strength of enantioselective interactions.[2]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC that uses a supercritical fluid (typically CO2) as the primary mobile phase. It is often considered a "green" chromatography technique due to reduced organic solvent consumption.

  • Principle of Separation: Similar to HPLC, SFC relies on CSPs for chiral recognition. The use of supercritical CO2, often modified with a small amount of an alcohol co-solvent, results in low viscosity and high diffusivity, leading to faster separations and higher efficiency.

  • Best For: High-throughput screening, rapid method development, and preparative-scale separations.[4]

  • Causality in Method Development: The low viscosity of the mobile phase allows for the use of higher flow rates and longer columns without prohibitive backpressure, often resulting in superior resolution in a fraction of the time compared to HPLC.[4] This makes SFC ideal for screening multiple CSPs and mobile phase conditions quickly to find an optimal separation.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This technique does not involve physical separation. Instead, it relies on differentiating the enantiomers in solution by adding a chiral solvating agent (CSA). The CSA forms rapidly exchanging, non-covalent diastereomeric complexes with the analyte enantiomers. In the magnetic field of the NMR spectrometer, the nuclei of the analyte in these two different diastereomeric environments experience slightly different electronic environments, resulting in separate signals (chemical shift non-equivalence) for the two enantiomers.

  • Principle of Separation: Formation of diastereomeric complexes in solution, leading to distinguishable signals in the NMR spectrum.

  • Best For: Absolute confirmation of enantiomeric ratio without chromatographic separation, mechanistic studies of chiral recognition.

  • Causality in Method Development: Interestingly, dinitro-substituted N-(1-phenylethyl)benzamide derivatives, such as Kagan's amide, are themselves well-established CSAs.[6][7] They work by creating a chiral environment and inducing chemical shift differences in analyte enantiomers through hydrogen bonding and aromatic interactions.[6] This suggests that a structurally similar chiral molecule could be used to determine the enantiomeric purity of this compound itself, or conversely, that the title compound could potentially act as a CSA for other molecules.

Quantitative Performance Comparison

The choice of method is dictated by the specific analytical need, balancing speed, sensitivity, and the nature of the required data.

FeatureChiral HPLCChiral SFCNMR with CSA
Primary Output Chromatogram (Separated Peaks)Chromatogram (Separated Peaks)Spectrum (Split Signals)
Resolution Very HighExcellentModerate (Depends on ΔΔδ)
Sensitivity (LOD/LOQ) High (ng to pg range)Very High (often better than HPLC)Low (mg range)
Analysis Time 5 - 30 minutes1 - 10 minutes[4]5 - 15 minutes
Solvent Consumption HighLow ("Green" technique)[4]Very Low
Quantitative Accuracy ExcellentExcellentGood to Excellent
High-Throughput ModerateExcellentLow
Destructive? YesYesNo (Sample is recoverable)

Visualizing the Method Development Workflow

A systematic approach is crucial for developing a robust and reliable analytical method. The following diagram illustrates a typical workflow for developing a chiral HPLC method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Robustness Testing Screen_CSPs CSP Screening Chiralcel OD-H, Chiralpak AD-H, etc. Screen_MP Mobile Phase Screening Normal Phase (Hex/IPA) Reversed Phase (ACN/H2O) Screen_CSPs->Screen_MP Select best CSP Opt_MP Optimize Mobile Phase Modifier % (TFA/DEA) Alcohol Type (IPA/EtOH) Screen_MP->Opt_MP Select best mode & initial conditions Opt_Temp Optimize Temperature 25°C, 30°C, 35°C Final_Method Validated Robust Method Opt_MP->Final_Method Define Optimal Conditions Opt_Flow Optimize Flow Rate 0.5 - 1.5 mL/min Robust_Flow Vary Flow Rate ± 5% Robust_MP Vary MP Composition ± 2% Robust_Flow->Robust_MP Test for small variations Robust_Temp Vary Temperature ± 2°C Robust_MP->Robust_Temp Test for small variations Final_Method->Robust_Flow Test for small variations

Caption: Workflow for Chiral HPLC Method Development.

The principle of using a Chiral Solvating Agent in NMR relies on the formation of distinct diastereomeric complexes that can be observed in the spectrum.

G cluster_0 In NMR Tube Analyte Racemic Analyte (R)-A + (S)-A Complexes Complexes Analyte->Complexes CSA Chiral Solvating Agent (R)-CSA CSA->Complexes Spectrum Resulting NMR Spectrum (Two distinct signals for a given proton) Complexes->Spectrum Different Magnetic Environments

Caption: Principle of NMR Analysis with a Chiral Solvating Agent.

Experimental Protocols

Here we provide foundational, step-by-step protocols. These should be considered starting points, with optimization required for specific instrumentation and purity requirements.

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol outlines a systematic approach to developing a chiral separation method using HPLC.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Screening Conditions:

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (A common starting point).

    • Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol.

      • Rationale: Normal phase is often successful for compounds with aromatic and polar functional groups.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm (due to strong absorbance from the nitro and phenyl groups).

    • Injection Volume: 10 µL.

  • Optimization:

    • If separation is poor, screen other columns (e.g., Chiralcel OD-H, Chiralpak AS-H).[5]

    • Adjust the ratio of Hexane/Isopropanol. Increasing the alcohol content will generally decrease retention time.

    • Try a different alcohol (e.g., ethanol) as the modifier, as this can significantly alter selectivity.[3]

    • For basic or acidic impurities, or if peak shape is poor, consider adding a small amount of a modifier like 0.1% trifluoroacetic acid (for acidic compounds) or 0.1% diethylamine (for basic compounds) to the mobile phase.[5]

  • System Suitability:

    • Inject a racemic standard six times.

    • The resolution between the two enantiomer peaks should be > 1.5.

    • The relative standard deviation (RSD) for the peak areas should be < 2.0%.

Protocol 2: NMR Analysis using a Chiral Solvating Agent (CSA)

This protocol describes the use of an external CSA to determine enantiomeric excess.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a standard proton (¹H) NMR spectrum of the racemic analyte alone.

  • Addition of CSA:

    • Select a suitable CSA. Given the structure, (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide (Kagan's amide) would be a logical choice.[7]

    • Add the CSA to the NMR tube in incremental amounts (e.g., 0.25, 0.5, 1.0 molar equivalents relative to the analyte).

    • Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis:

    • Monitor the spectra for the splitting of a well-resolved proton signal of the analyte (e.g., the methine proton or methyl doublet of the 1-phenylethyl group).

    • Once sufficient splitting (chemical shift non-equivalence) is observed, carefully integrate the two distinct signals corresponding to the two diastereomeric complexes.

    • The ratio of the integration values directly corresponds to the enantiomeric ratio of the analyte. Calculate % ee using the formula: % ee = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100.

Conclusion: A Multi-Faceted Approach to Quality

There is no single "best" method for the analysis of this compound; the optimal choice is contingent on the analytical objective. Chiral HPLC remains the most robust and versatile technique for quantitative quality control and regulatory submission, offering excellent accuracy and precision.[4] Chiral SFC provides a significant advantage in speed and reduced environmental impact, making it the superior choice for high-throughput screening and rapid method development.[4] Finally, NMR spectroscopy with chiral solvating agents offers an orthogonal, non-separative technique that is invaluable for confirming enantiomeric ratios and for mechanistic studies of molecular recognition.

A thorough understanding of the principles and practical considerations of each method allows the modern scientist to develop and deploy robust analytical strategies, ensuring that the stereochemical integrity of chiral molecules like this compound is controlled with the highest degree of scientific rigor.

References

  • Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 4 of 4. (2021). YouTube. Available at: [Link]

  • Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. (2021). YouTube. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC International. Available at: [Link]

  • Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. (2015). ResearchGate. Available at: [Link]

  • Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. (2021). National Center for Biotechnology Information. Available at: [Link]

  • (R)-(+)-3,5-dinitro-N-(1- phenylethyl)benzothioamide. (2023). Preprints.org. Available at: [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). National Center for Biotechnology Information. Available at: [Link]

  • (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. (2023). National Center for Biotechnology Information. Available at: [Link]

  • (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. (2023). Semantic Scholar. Available at: [Link]

  • Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Harvard University. Available at: [Link]

  • Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis: Bridging Experiment and Theory for 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. For molecules like 2-nitro-N-(1-phenylethyl)benzamide, a compound with potential applications stemming from its amide and nitro-aromatic functionalities, a comprehensive understanding of its structural and electronic properties is crucial. This guide provides an in-depth comparison of experimental and theoretical spectroscopic data for this class of molecule, offering a framework for researchers to validate and interpret their findings.

The Significance of Spectroscopic-Theoretical Correlation

The synergy between experimental spectroscopy and theoretical calculations, particularly Density Functional Theory (DFT), offers a powerful tool for structural elucidation.[2][3] Experimental techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy provide a real-world snapshot of a molecule's properties. In parallel, theoretical calculations offer a microscopic view of the electronic environment, allowing for the assignment of spectral features and the prediction of chemical behavior. Discrepancies between experimental and theoretical data can often unveil subtle structural or electronic effects, leading to a deeper understanding of the molecule .

Molecular Structure of this compound

The logical starting point for our analysis is the molecule's structure. Understanding the connectivity and stereochemistry is fundamental to interpreting its spectroscopic output.

Caption: 2D structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A. Experimental ¹H and ¹³C NMR Data of an Analogous Compound

As a reference, we will consider the reported ¹H and ¹³C NMR data for (R)-(–)-3,5-dinitro-N-(1-phenylethyl)benzamide in CDCl₃.[1]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Amide N-H6.64 (d)-
Methine C-H5.34 (dq)50.3
Methyl CH₃1.67 (d)21.4
Phenyl H (phenylethyl)7.28-7.41 (m)126.3, 128.0, 129.0
Phenyl C (phenylethyl)-141.8
Dinitrobenzoyl H9.14 (t), 8.93 (d)121.1, 127.1
Dinitrobenzoyl C-137.9, 148.6
Carbonyl C=O-161.8

Data extracted from a study on a related dinitro-substituted compound and presented here for illustrative purposes.[1]

B. Theoretical ¹H and ¹³C NMR Chemical Shift Predictions for this compound

Theoretical chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.[3] The choice of functional and basis set is critical for accuracy. A common and effective combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[4]

Expected Chemical Shifts for this compound:

  • ¹H NMR:

    • Amide N-H: Expected to be a doublet in the range of 6.5-8.5 ppm, with the exact shift influenced by hydrogen bonding.

    • Aromatic Protons (Nitrobenzoyl Ring): The protons on the ring containing the nitro group will be significantly deshielded due to the electron-withdrawing nature of the nitro and amide groups.[5][6] They are expected to appear as multiplets in the 7.5-8.5 ppm region.

    • Aromatic Protons (Phenylethyl Ring): The protons on the phenyl group of the phenylethyl moiety will resonate in the typical aromatic region of 7.2-7.5 ppm.

    • Methine Proton (CH): This proton, adjacent to the nitrogen and the phenyl group, will likely be a multiplet around 5.2-5.6 ppm.

    • Methyl Protons (CH₃): A doublet is expected in the upfield region, likely between 1.5-1.8 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): Expected to be in the range of 160-170 ppm.

    • Aromatic Carbons (Nitrobenzoyl Ring): The carbon bearing the nitro group will be significantly deshielded. The other aromatic carbons will appear in the 120-150 ppm range.

    • Aromatic Carbons (Phenylethyl Ring): These carbons will resonate in the 125-145 ppm range.

    • Methine Carbon (CH): Expected around 50-55 ppm.

    • Methyl Carbon (CH₃): Expected in the upfield region, around 20-25 ppm.

C. Comparison and Rationale

The predicted chemical shifts for this compound are in close agreement with the experimental data of its dinitro analogue. The primary difference is expected in the aromatic region of the benzoyl ring. The presence of a single nitro group in the target compound, as opposed to two in the analogue, will result in a less deshielded set of aromatic protons and carbons on that ring. The electron-withdrawing effect of two nitro groups is more pronounced.[6]

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.

A. Experimental FT-IR Protocol
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • Spectral Range: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

B. Theoretical Vibrational Frequency Calculations

Theoretical FT-IR spectra can be computed using DFT calculations. The vibrational frequencies are obtained from the second derivative of the energy with respect to the atomic coordinates. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.

C. Expected FT-IR Bands for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale
N-H Stretch (Amide)3300-3500Characteristic stretching vibration of the N-H bond in a secondary amide.
C-H Stretch (Aromatic)3000-3100Stretching vibrations of C-H bonds on the aromatic rings.
C-H Stretch (Aliphatic)2850-3000Stretching vibrations of the methine and methyl C-H bonds.
C=O Stretch (Amide I)1630-1680A strong, characteristic band for the carbonyl group in a secondary amide.
N-O Asymmetric Stretch (Nitro)1500-1550Strong absorption due to the asymmetric stretching of the nitro group.[7]
N-H Bend (Amide II)1510-1570Bending vibration of the N-H bond coupled with C-N stretching.
N-O Symmetric Stretch (Nitro)1330-1370Symmetric stretching of the nitro group.[7]
C-N Stretch1200-1350Stretching vibration of the carbon-nitrogen bonds.

III. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.

A. Experimental Protocol
  • Solvent Selection: A suitable solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile) is chosen.

  • Solution Preparation: A dilute solution of the compound is prepared.

  • Data Acquisition: The UV-Vis spectrum is recorded, typically from 200 to 800 nm, using the pure solvent as a reference.

B. Theoretical Electronic Transition Calculations

Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic absorption spectra. This method can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths.

C. Expected UV-Vis Absorption for this compound
  • π → π* Transitions: Strong absorptions are expected below 300 nm, arising from electronic transitions within the aromatic rings.

  • n → π* Transitions: Weaker absorptions may be observed at longer wavelengths, associated with the non-bonding electrons of the oxygen atoms in the carbonyl and nitro groups. The presence of the nitro group, a strong chromophore, is likely to cause a bathochromic (red) shift in the absorption bands compared to a simple benzamide.[6]

Workflow for Spectroscopic Data Comparison

The following diagram illustrates a robust workflow for comparing experimental and theoretical spectroscopic data.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow synthesis Synthesis & Purification of This compound nmr_exp Acquire ¹H & ¹³C NMR Spectra synthesis->nmr_exp ftir_exp Acquire FT-IR Spectrum synthesis->ftir_exp uvvis_exp Acquire UV-Vis Spectrum synthesis->uvvis_exp comparison Data Comparison & Analysis nmr_exp->comparison ftir_exp->comparison uvvis_exp->comparison mol_model Build Molecular Model geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) mol_model->geom_opt freq_calc Frequency Calculation (FT-IR Prediction) geom_opt->freq_calc nmr_calc GIAO NMR Calculation (¹H & ¹³C Prediction) geom_opt->nmr_calc tddft_calc TD-DFT Calculation (UV-Vis Prediction) geom_opt->tddft_calc freq_calc->comparison nmr_calc->comparison tddft_calc->comparison conclusion Structural Elucidation & Property Interpretation comparison->conclusion

Caption: A comprehensive workflow for the comparison of experimental and theoretical spectroscopic data.

Conclusion

This guide has outlined a comprehensive approach to the spectroscopic characterization of this compound, integrating both experimental and theoretical methodologies. By using data from a closely related analogue, we have established a predictive framework for the NMR, FT-IR, and UV-Vis spectra of the target molecule. The detailed protocols and theoretical considerations provide a robust system for researchers to not only acquire high-quality data but also to interpret it with a high degree of confidence. The convergence of experimental and theoretical data is a powerful validation of a proposed structure, while any divergence can lead to new insights into the molecule's behavior. This dual approach is indispensable in modern chemical research and drug development.

References

  • Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. ResearchGate. [Link]

  • Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. ResearchGate. [Link]

  • Computational Studies on Nitro-Azaboriridine—A High-Energetic Material. ResearchGate. [Link]

  • Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model. PubMed. [Link]

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A Comparative Guide to Achieving Ultra-Trace Detection of 2-Nitro-N-(1-phenylethyl)benzamide Derivatives: A Methodological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and scientific research, the precise and sensitive quantification of chiral compounds and their derivatives is paramount. This guide provides a comprehensive evaluation of analytical methodologies for determining the limits of detection (LOD) and quantification (LOQ) for 2-nitro-N-(1-phenylethyl)benzamide derivatives. As these compounds often serve as critical intermediates or potential impurities in drug synthesis, establishing robust analytical methods with high sensitivity is a non-negotiable aspect of quality control and regulatory compliance.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering a comparative analysis of various analytical techniques. By grounding our discussion in the principles of scientific integrity and referencing established validation guidelines, we aim to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable analytical strategy for their specific needs.

The Criticality of Sensitive Detection: Understanding LOD and LOQ

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of any quantitative analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy.[1] The LOQ, on the other hand, is the lowest concentration at which the analyte can be quantified with a defined level of precision and accuracy.[1] For pharmaceutical impurities, achieving a low LOQ is crucial to ensure that they are controlled within the stringent limits set by regulatory bodies such as the International Council for Harmonisation (ICH).[2]

The determination of these limits is a key component of analytical method validation, a process formally outlined in guidelines like ICH Q2(R1).[3] This guideline provides a framework for validating analytical procedures, ensuring they are suitable for their intended purpose.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical decision that directly impacts the achievable LOD and LOQ. For this compound derivatives, which possess both a chiral center and a chromophore (the nitroaromatic group), several high-performance analytical methods are viable. Here, we compare the most relevant techniques, highlighting their strengths and weaknesses for this specific application.

Analytical TechniquePrincipleTypical LOD/LOQ for Similar CompoundsAdvantagesDisadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on differential partitioning between a stationary and mobile phase, with detection via UV absorbance.LOD: ~0.1 - 1 µg/mLRobust, widely available, cost-effective.Moderate sensitivity, potential for matrix interference.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation by HPLC coupled with highly selective and sensitive detection by mass spectrometry.LOD: ~0.01 - 1 ng/mLExceptional sensitivity and selectivity, structural confirmation capabilities.Higher equipment cost and complexity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometric detection.LOD: ~1 - 10 ng/mLExcellent for volatile and thermally stable compounds.May require derivatization for non-volatile compounds, potential for thermal degradation.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.LOD: ~0.1% (relative to main peak)High separation efficiency, minimal sample and solvent consumption.[2][4]Lower concentration sensitivity compared to LC-MS/MS.

Note: The LOD and LOQ values presented are indicative and are based on literature for structurally related nitroaromatic and chiral compounds. Actual values for this compound derivatives will be dependent on the specific compound, matrix, and optimized experimental conditions.

In-Depth Focus: Chiral LC-MS/MS for Superior Sensitivity

For the ultra-trace quantification of chiral this compound derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the superior technique. Its ability to couple the high-resolving power of modern HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry makes it the gold standard for demanding analytical challenges in pharmaceutical analysis.[5][6]

The rationale for this choice is threefold:

  • High Sensitivity: LC-MS/MS can achieve detection limits in the picogram to femtogram range, which is often necessary for the quantification of genotoxic or other critical impurities.

  • Exceptional Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for the highly specific detection of the target analyte even in the presence of complex sample matrices, thereby minimizing the risk of false positives.

  • Chiral Separation: The use of a chiral stationary phase in the HPLC system enables the separation of the enantiomers of the this compound derivative, allowing for the individual quantification of each stereoisomer.

Experimental Protocol: Determination of LOD and LOQ for a this compound Derivative using Chiral LC-MS/MS

This protocol provides a detailed, step-by-step methodology for the determination of LOD and LOQ, grounded in the principles of ICH Q2(R1).

Materials and Reagents
  • Reference standard of the target this compound derivative and its enantiomer.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or other suitable mobile phase modifier).

  • A validated chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase).

  • Class A volumetric flasks and pipettes.

Instrumentation
  • A high-performance liquid chromatography system capable of gradient elution.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the reference standard in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a range of concentrations that will encompass the expected LOD and LOQ.

Chromatographic and Mass Spectrometric Conditions
  • HPLC Method: Develop a chiral HPLC method that provides baseline separation of the enantiomers. This will involve optimizing the mobile phase composition, flow rate, and column temperature.

  • MS/MS Method: Optimize the mass spectrometer parameters for the target analyte. This includes tuning the precursor and product ions for MRM transitions, as well as optimizing the collision energy and other source parameters.

Experimental Workflow for LOD & LOQ Determination

Caption: Workflow for the experimental determination of LOD and LOQ.

Calculation Methods

The ICH Q2(R1) guideline suggests several approaches for determining LOD and LOQ. Two common methods are:

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where:

      • σ = the standard deviation of the response (e.g., from blank injections or the y-intercept of the calibration curve).

      • S = the slope of the calibration curve.

  • Based on Signal-to-Noise Ratio:

    • This method involves the visual evaluation of the signal-to-noise (S/N) ratio of the analytical signal.

    • A S/N ratio of approximately 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ.

It is crucial to experimentally verify the determined LOQ by analyzing a sufficient number of samples at this concentration and demonstrating that the precision and accuracy meet the predefined acceptance criteria.

Conclusion

The evaluation of limits of detection and quantification for this compound derivatives requires a systematic and scientifically sound approach. While several analytical techniques can be employed, chiral LC-MS/MS offers the most sensitive and selective solution for ultra-trace analysis. By following a robust validation protocol, such as the one outlined in this guide and in accordance with ICH guidelines, researchers can ensure the reliability and accuracy of their analytical data. This, in turn, supports the development of safe and effective pharmaceuticals and advances scientific understanding.

References

  • Rocheleau, M. J., & Gauthier, J. Y. (2005). Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development. Electrophoresis, 26(13), 2639-2647.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Kaszab, E., et al. (2021). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21.
  • Thiageswaran, S. (2025). Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis.
  • Zhang, A., et al. (2013). Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection. Molecules, 18(11), 14259-14272.
  • Altria, K. D. (1998). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis Guidebook (pp. 203-236). Humana Press.
  • Lim, Y., et al. (2025). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Journal of Pharmaceutical and Biomedical Analysis, 116274.
  • Staack, R. F. (2007). Detecting nitrofuran metabolites in animal products using LC/MS/MS. LCGC Europe, 20(10), 518-524.
  • Icin, C., et al. (2025). Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation.
  • De Jager, L. S., & Xenachis, S. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of analytical toxicology, 40(1), 38-46.
  • Kasprzyk-Hordern, B. (2010). Enantiomeric profiling of chiral pharmacologically active compounds in the environment with the usage of chiral liquid chromatography coupled with tandem mass spectrometry.
  • Fanali, S. (1996). An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • Donahue, M. G., & Crull, E. B. (2023). (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide. Preprints.org.
  • Al-Asmari, A. I., et al. (2023). Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. Talanta, 253, 123986.
  • Zhang, Q., et al. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 248, 116274.
  • Donahue, M. G., & Crull, E. B. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Molbank, 2023(2), M1645.
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A Comparative Guide to the Inter-Laboratory Validation of a Synthetic Protocol for 2-Nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reproducibility of synthetic protocols is a cornerstone of chemical and pharmaceutical research, ensuring that results can be reliably replicated across different laboratory settings. This guide provides a comprehensive framework for the inter-laboratory validation of a robust synthetic protocol for 2-nitro-N-(1-phenylethyl)benzamide, a key intermediate in various synthetic pathways. We present a primary protocol based on the Schotten-Baumann reaction conditions, detail its underlying mechanism, and compare it with alternative amide bond formation strategies. Furthermore, we outline a structured workflow for conducting an inter-laboratory study to assess the protocol's reproducibility, robustness, and to establish standardized success criteria. This document is intended for researchers, scientists, and drug development professionals seeking to implement and validate reliable synthetic methods.

Introduction

In the fields of medicinal chemistry and drug development, the consistent production of chemical intermediates is paramount.[1][2] this compound serves as a valuable building block, and the ability to synthesize it with predictable yield and purity is crucial for advancing research and development pipelines.[3] Inter-laboratory validation studies provide the necessary data to confirm that a synthetic protocol is not only effective but also transferable and scalable.[1] This guide details a primary synthetic method, explores viable alternatives, and establishes a clear protocol for validation across multiple laboratories.

Part I: The Primary Protocol - An Acyl Chloride Approach

The most common and cost-effective method for synthesizing amides from carboxylic acids and amines is through an acyl chloride intermediate.[][5] This approach, often referred to as the Schotten-Baumann reaction, involves the activation of the carboxylic acid (2-nitrobenzoic acid) with a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with the amine (1-phenylethylamine).[5]

Principle & Mechanism

The reaction proceeds in two main stages:

  • Formation of the Acyl Chloride: 2-nitrobenzoic acid is reacted with thionyl chloride. The lone pair on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of SOCl₂. A subsequent cascade of electron movements results in the formation of 2-nitrobenzoyl chloride, with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6] This activation step converts the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride.[5][6]

  • Nucleophilic Acyl Substitution: The primary amine, 1-phenylethylamine, then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated in this step, driving the reaction to completion.[][5]

Reaction_Mechanism cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation Carboxylic_Acid 2-Nitrobenzoic Acid Acyl_Chloride 2-Nitrobenzoyl Chloride Carboxylic_Acid->Acyl_Chloride + SOCl₂ Thionyl_Chloride SOCl₂ Byproducts_1 SO₂ + HCl Acyl_Chloride->Byproducts_1 Amine 1-Phenylethylamine Product This compound Acyl_Chloride->Product + Amine, Base Base Base (e.g., Et₃N) Byproducts_2 Base·HCl Salt Product->Byproducts_2

Figure 1: Reaction workflow for the synthesis via the acyl chloride route.

Detailed Experimental Protocol

Materials:

  • 2-Nitrobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • (R)-(+)-1-Phenylethylamine (1.0 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Safety Precautions:

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[7][8][9] All operations involving SOCl₂ must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7][8][10]

  • 2-Nitrobenzoic acid and 1-phenylethylamine are irritants.[10][11] Avoid inhalation and skin contact.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care in a well-ventilated area.

Procedure:

  • Acyl Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-nitrobenzoic acid (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until the evolution of gas ceases.

  • In-Process Control 1: Monitor the reaction by TLC (thin-layer chromatography) to confirm the consumption of the starting carboxylic acid.

  • Amide Formation: In a separate flask, dissolve 1-phenylethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the freshly prepared 2-nitrobenzoyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[5]

  • In-Process Control 2: Monitor the reaction by TLC to confirm the formation of the product and consumption of the amine.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and HPLC analysis. Determine the final yield.

Part II: Comparative Analysis of Alternative Protocols

While the acyl chloride method is robust, other amide bond formation techniques offer different advantages, particularly concerning safety and waste profiles.[12][13]

ParameterProtocol 1: Acyl ChlorideProtocol 2: Peptide Coupling (HATU)Protocol 3: Direct Thermal Amidation
Principle Activation of carboxylic acid with SOCl₂.In-situ activation with a uronium salt agent.[][13]Direct condensation via dehydration at high temp.
Reagents 2-nitrobenzoic acid, SOCl₂, 1-phenylethylamine, base.2-nitrobenzoic acid, HATU, 1-phenylethylamine, base (DIPEA).2-nitrobenzoic acid, 1-phenylethylamine.
Typical Yield High (85-95%)Very High (90-99%)Variable, often lower for complex substrates.
Reaction Time 4-18 hours1-4 hours12-24 hours
Temperature 0 °C to Room TempRoom TempHigh Temp (>150 °C)
Safety Concerns Corrosive/toxic SOCl₂; HCl gas byproduct.[7]Expensive and potentially sensitizing coupling agents.High energy input; potential for side reactions.
Waste Profile Stoichiometric inorganic salts and chlorinated waste.Stoichiometric organic byproducts from coupling agent.Minimal waste (only water).
Cost LowHighVery Low

Discussion: The Acyl Chloride method is a classic, cost-effective, and high-yielding protocol, making it suitable for large-scale synthesis.[14] Its main drawbacks are the hazardous nature of thionyl chloride and the generation of corrosive byproducts.[13]

Peptide Coupling Agents like HATU offer a milder, faster, and often higher-yielding alternative.[] These methods are widely used in medicinal chemistry for complex molecules but are generally more expensive and generate significant organic waste, making them less ideal for large-scale production.[13]

Direct Thermal Amidation is the most atom-economical and "green" alternative, producing only water as a byproduct. However, it requires high temperatures, which can lead to racemization or decomposition of sensitive substrates, and is often not generally applicable.

Part III: Framework for an Inter-Laboratory Validation Study

To validate the primary acyl chloride protocol, a multi-laboratory study is essential to assess its reproducibility and robustness.[1]

Objective: To determine the reproducibility of the synthesis of this compound by evaluating yield and purity across three independent laboratories.

Validation_Workflow cluster_setup Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Distribute_Protocol Standardized Protocol & Reagent Lots Distributed Lab_A Lab A: Synthesis & Data Collection Distribute_Protocol->Lab_A Lab_B Lab B: Synthesis & Data Collection Distribute_Protocol->Lab_B Lab_C Lab C: Synthesis & Data Collection Distribute_Protocol->Lab_C Define_Criteria Define Success Criteria (Yield >80%, Purity >98%) Collect_Data Central Data Collation (Yield, HPLC Purity, Spectra) Lab_A->Collect_Data Lab_B->Collect_Data Lab_C->Collect_Data Statistical_Analysis Statistical Analysis (Mean, Std. Dev., RSDR) Collect_Data->Statistical_Analysis Final_Report Final Validation Report Statistical_Analysis->Final_Report

Figure 2: Workflow for the inter-laboratory validation study.

Validation Protocol
  • Participating Laboratories: A minimum of three independent laboratories should participate.

  • Standardized Materials: All participating labs will be provided with reagents from the same commercial batches to minimize variability from starting materials.

  • Protocol Execution: Each laboratory will execute the detailed primary protocol (Part I) a minimum of three times. Any deviations, however minor, must be documented.

  • Data Collection: The following data must be recorded for each run:

    • Mass of all reagents used.

    • Final mass of the purified product.

    • Calculated percentage yield.

    • Purity of the final product as determined by a standardized HPLC method (e.g., C18 column, specific mobile phase, and detection wavelength).

    • Copies of ¹H NMR spectra for identity confirmation.

  • Data Analysis & Acceptance Criteria:

    • The data from all runs will be collated and analyzed.

    • Yield: The mean yield, standard deviation (SD), and relative standard deviation for reproducibility (RSDR) will be calculated. An acceptance criterion of RSDR < 15% is recommended.

    • Purity: The mean purity, SD, and RSDR will be calculated. An acceptance criterion of Mean Purity > 98.0% and RSDR < 2% is recommended.

    • The protocol is considered validated if all acceptance criteria are met.

Conclusion

The synthesis of this compound via the acyl chloride route presents a robust, high-yielding, and cost-effective method suitable for broad application. While alternative methods exist, the primary protocol's reliability makes it an excellent candidate for standardization. The successful completion of the proposed inter-laboratory validation study will provide a high degree of confidence in the protocol's transferability and reproducibility, ensuring consistent results for researchers and drug development professionals.[1] This guide provides the necessary framework to confidently employ and validate this crucial synthetic transformation.

References

  • Libretexts. (2022, October 4). 4.2.6: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Miller, M. J., et al. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. [Link]

  • ResearchGate. (2018). Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. [Link]

  • ACS Publications. (2018). Nonclassical Routes for Amide Bond Formation. Chemical Reviews. [Link]

  • Royal Society of Chemistry. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Libretexts. (2023, January 23). 1° Amides can be converted to Nitriles with Thionyl Chloride. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • UCL Discovery. (2018). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. [Link]

  • ResearchGate. (2023). Two-step chemical synthesis of (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide (1). ResearchGate. [Link]

  • MDPI. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. MDPI. [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • Preprints.org. (2023, April 25). (R)-(+)-3,5-dinitro-N-(1- phenylethyl)benzothioamide. Preprints.org. [Link]

  • ICH. Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. ICH. [Link]

  • MDPI. (2023, February 14). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. [Link]

  • ICH. Quality Guidelines. ICH. [Link]

  • The Royal Society of Chemistry. A One-Pot Amidation of Primary Nitroalkanes. The Royal Society of Chemistry. [Link]

  • A1Biochem. Buy 1-Phenylethylamine | 618-36-0. A1Biochem. [Link]

  • NIH. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Libretexts. (2024, November 7). 22.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Harvard University. Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Harvard University. [Link]

  • YouTube. (2024, October 15). New Advances in Synthetic Chemistry to Accelerate Drug Discovery. YouTube. [Link]

Sources

A Comparative Guide to Chiral Derivatizing and Solvating Agents for Alcohol Resolution: Mosher's Acid vs. Kagan's Amide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: The initial inquiry requested a performance comparison of 2-nitro-N-(1-phenylethyl)benzamide with Mosher's acid. A thorough literature search revealed no documented application of this compound as a chiral resolving agent for alcohols. However, a closely related and well-established reagent, (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, commonly known as Kagan's amide, is a validated chiral solvating agent for this purpose. This guide will, therefore, provide a comprehensive comparison between the widely used Mosher's acid and Kagan's amide, offering valuable insights for researchers in the field.

Introduction: The Critical Role of Chirality in Science and Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and material science. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit remarkably different biological activities. One enantiomer of a drug may be therapeutically active, while the other could be inactive or even toxic. Consequently, the ability to separate and quantify enantiomers, a process known as chiral resolution, is of paramount importance.

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for determining the enantiomeric excess (% ee) and absolute configuration of chiral molecules. This is often achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA). These diastereomers, having different physical properties, will exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification.

This guide provides an in-depth comparison of two prominent reagents used for the NMR-based analysis of chiral alcohols: α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid), a classic chiral derivatizing agent, and (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide (Kagan's amide), a highly effective chiral solvating agent.

Mosher's Acid: The Gold Standard in Chiral Derivatization

Mosher's acid, and more commonly its acyl chloride, is a widely used chiral derivatizing agent for determining the enantiomeric excess and absolute configuration of alcohols and amines.[1] The principle of Mosher's method lies in the covalent bonding of the chiral alcohol to both enantiomers of Mosher's acid in separate reactions, forming a pair of diastereomeric esters.[2][3]

Mechanism of Chiral Recognition

The determination of absolute configuration using Mosher's esters relies on a well-established conformational model.[4] The ester formed between the chiral alcohol and Mosher's acid adopts a preferred conformation where the bulky trifluoromethyl (CF₃) group and the methoxy (OCH₃) group of the Mosher's acid moiety are oriented to minimize steric hindrance. This orientation places the phenyl group of the Mosher's acid in a position to exert a significant anisotropic shielding/deshielding effect on the protons of the alcohol moiety.

By comparing the ¹H NMR spectra of the (R)- and (S)-Mosher's esters, the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter can be analyzed. Protons on one side of the alcohol's stereocenter will be shielded (shifted to a lower chemical shift) by the phenyl ring in one diastereomer and deshielded in the other. This predictable pattern of Δδ values allows for the assignment of the absolute configuration of the alcohol.[5][6]

Experimental Protocol: Mosher's Ester Analysis of a Chiral Alcohol

The following is a general protocol for the preparation of Mosher's esters for NMR analysis.[5]

Materials:

  • Chiral alcohol (~5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.

    • Add a small excess of anhydrous pyridine (~5-10 µL).

    • Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.

    • Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature for 1-4 hours, or until completion.

  • Preparation of (S)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.

    • For absolute configuration determination, assign the proton signals for both diastereomers and calculate the Δδ (δS - δR) values.

Mosher_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis cluster_output Results Alcohol Chiral Alcohol Reaction_R Esterification (R) Alcohol->Reaction_R Reaction_S Esterification (S) Alcohol->Reaction_S R_Mosher (R)-Mosher's Acid Chloride R_Mosher->Reaction_R S_Mosher (S)-Mosher's Acid Chloride S_Mosher->Reaction_S NMR_R (R)-MTPA Ester NMR Spectrum Reaction_R->NMR_R NMR_S (S)-MTPA Ester NMR Spectrum Reaction_S->NMR_S Comparison Compare Spectra (Calculate Δδ = δS - δR) NMR_R->Comparison NMR_S->Comparison ee Enantiomeric Excess (% ee) Comparison->ee Abs_Config Absolute Configuration Comparison->Abs_Config

Figure 1: Experimental workflow for Mosher's acid analysis.

Kagan's Amide: A Powerful Chiral Solvating Agent

(R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, or Kagan's amide, is a highly effective chiral solvating agent (CSA) used for the NMR-based determination of enantiomeric purity for a wide range of chiral compounds, including alcohols, amines, sulfoxides, and phosphine oxides.[7] Unlike CDAs, which form covalent bonds, CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[8]

Mechanism of Chiral Recognition

The chiral recognition mechanism of Kagan's amide is primarily driven by a combination of hydrogen bonding and π-π stacking interactions.[8] The amide N-H proton of Kagan's amide can act as a hydrogen bond donor to the oxygen atom of the alcohol. Simultaneously, the electron-deficient 3,5-dinitrophenyl ring of the Kagan's amide can engage in π-π stacking interactions with aromatic groups on the alcohol or other parts of the molecule.

The combination of these interactions leads to the formation of diastereomeric complexes with distinct geometries for each enantiomer of the alcohol. This difference in the spatial arrangement of the analyte's protons relative to the aromatic rings of the Kagan's amide results in different chemical shifts in the ¹H NMR spectrum, allowing for the resolution of signals for the two enantiomers.

Kagan_Mechanism cluster_reagents Components cluster_interaction Non-Covalent Interactions cluster_nmr NMR Outcome Kagan Kagan's Amide (CSA) Complex_R Diastereomeric Complex (R) Kagan->Complex_R H-bonding π-π stacking Complex_S Diastereomeric Complex (S) Kagan->Complex_S H-bonding π-π stacking Alcohol_R (R)-Alcohol Alcohol_R->Complex_R Alcohol_S (S)-Alcohol Alcohol_S->Complex_S NMR Distinct NMR Signals (Δδ ≠ 0) Complex_R->NMR Complex_S->NMR

Figure 2: Mechanism of chiral recognition by Kagan's amide.
Experimental Protocol: Enantiomeric Excess Determination using Kagan's Amide

The following protocol outlines the general procedure for determining the enantiomeric excess of a chiral alcohol using Kagan's amide as a chiral solvating agent.[9]

Materials:

  • Chiral alcohol (racemic or enantioenriched sample)

  • (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide (Kagan's amide)

  • Deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tube

Procedure:

  • Sample Preparation:

    • In a clean NMR tube, dissolve a known amount of the chiral alcohol (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum of the alcohol alone.

  • Addition of Kagan's Amide:

    • To the same NMR tube, add a molar equivalent of Kagan's amide.

    • Gently shake the NMR tube to ensure thorough mixing and complex formation.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a well-resolved proton signal of the alcohol that shows splitting into two distinct signals corresponding to the two diastereomeric complexes.

    • Integrate the two signals to determine the ratio of the enantiomers and calculate the enantiomeric excess (% ee).

Performance Comparison: Mosher's Acid vs. Kagan's Amide

FeatureMosher's Acid (CDA)Kagan's Amide (CSA)
Interaction Type Covalent bond formation (ester)Non-covalent interactions (H-bonding, π-π stacking)
Methodology Two separate reactions with (R)- and (S)-reagents for absolute configuration.A single experiment with one enantiomer of the CSA.
Sample Recovery Requires chemical cleavage of the ester to recover the alcohol.The alcohol can be recovered by simple separation techniques (e.g., chromatography).
Reaction Conditions Requires a base (e.g., pyridine, DMAP) and can take several hours.Simple mixing in an NMR tube at room temperature.
Scope of Application Primarily for alcohols and amines.Broad scope for various functional groups that can act as H-bond acceptors.[7]
Determination of Absolute Configuration Well-established empirical model based on Δδ values.[6]Less straightforward; often requires comparison to known standards or more complex analysis.
Magnitude of Δδ Generally provides significant chemical shift differences.Can be highly substrate-dependent; may require optimization of solvent and concentration.

Conclusion

Both Mosher's acid and Kagan's amide are powerful and valuable tools for the NMR-based analysis of chiral alcohols.

  • Mosher's acid remains the method of choice for the unambiguous determination of absolute configuration due to its well-established and reliable conformational model. The formation of a stable covalent bond often leads to large and easily interpretable chemical shift differences.

  • Kagan's amide offers a simpler, faster, and non-destructive method for determining enantiomeric excess . Its utility as a chiral solvating agent allows for rapid screening without the need for chemical modification of the analyte.

The choice between these two reagents will ultimately depend on the specific goals of the analysis. For determining the absolute configuration of a novel chiral alcohol, the more involved Mosher's method is often necessary. For routine determination of enantiomeric excess in a known system, the convenience and non-destructive nature of Kagan's amide make it an attractive alternative. As with any analytical technique, the optimal choice of reagent and conditions should be determined on a case-by-case basis.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

  • Kusumi, T., Ohtani, I., Inouye, Y., & Kakisawa, H. (1988). Absolute stereochemistry of discodermolide, a potent antitumor agent, from the marine sponge Discodermia dissoluta. Tetrahedron Letters, 29(38), 4731-4734. [Link]

  • Raval, H. B., & Bedekar, A. V. (2020). Synthesis and study of fluorine containing Kagan's amides as chiral solvating agents for enantiodiscrimination of acids by NMR spectroscopy. ChemistrySelect, 5(23), 6965-6970. [Link]

  • Bedekar, A. V., & Raval, H. B. (2015). Modified Kagan's amide: synthesis and application as a chiral solvating agent for hydrogen-bonding based chiral discrimination in NMR. RSC Advances, 5(56), 45045-45050. [Link]

  • Donahue, M. G., & Crull, E. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Molbank, 2023(2), M1650. [Link]

  • Lee, J., & Kim, H. (2019). A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols. iScience, 19, 1049–1059. [Link]

  • Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. [Link]

  • Wikipedia contributors. (2023, December 12). Mosher's acid. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

  • Wikipedia contributors. (2023, May 22). Chiral derivatizing agent. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

  • Donahue, M. G., & Crull, E. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Preprints.org. [Link]

  • Matczak, M., & Bodalski, R. (2003). The classical Kagan's amides are still practical NMR chiral shift reagents: determination of enantiomeric purity of P-chirogenic phospholene oxides. Tetrahedron: Asymmetry, 14(10), 1375-1378. [Link]

  • Scott, J. W., & Valentine, D. (1978). Asymmetric synthesis. Science, 199(4330), 741-746. [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. [Link]

  • Fujiwara, K., Mutsuga, T., Murai, Y., & Ohta, T. (2015). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 20(7), 12880–12895. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-nitro-N-(1-phenylethyl)benzamide, a compound that, due to its nitroaromatic and benzamide functionalities, requires careful management as hazardous waste. This document is designed to provide clear, actionable guidance that goes beyond simple instructions to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard Profile of this compound
  • Nitroaromatic Compounds: This class of chemicals is known for its potential reactivity and, in some cases, explosive nature, particularly di-nitro and tri-nitro compounds.[1] Although this compound is a mono-nitro compound, it is prudent to handle it with the care afforded to potentially reactive substances. Upon combustion, nitroaromatic compounds typically produce hazardous gases, including oxides of nitrogen (NOx) and carbon (CO, CO2).[2]

  • Benzamide Derivatives: Benzamides are generally considered to be of moderate toxicity. However, some may cause irritation to the skin, eyes, and respiratory tract.[3] The primary routes of exposure are inhalation, ingestion, and skin contact.

Given these characteristics, this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is essential to be outfitted with the appropriate Personal Protective Equipment (PPE). The following table outlines the minimum required PPE.

PPE ComponentSpecificationsRationale
Eye Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6] A face shield may be required for larger quantities.Protects eyes from splashes and airborne particles of the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.Prevents skin contact with the chemical, which could cause irritation or absorption.
Protective Clothing A laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron or full-body suit may be necessary.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended, especially if handling the powder outside of a fume hood.Protects the respiratory system from inhalation of the chemical dust or vapors.
Step-by-Step Disposal Protocol

The following protocol outlines the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, filter paper), and contaminated PPE, must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently.

Step 2: Waste Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date the waste was first added to the container.

Step 3: Waste Accumulation

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7] The SAA should be a secondary containment bin to prevent the spread of material in case of a container leak.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for a predetermined amount of time (typically 6-12 months, check with your institution's EHS), contact your EHS department to arrange for a pickup.[7]

  • Licensed Disposal Vendor: Your institution's EHS department will work with a licensed hazardous waste disposal vendor to transport and dispose of the chemical waste in accordance with all local, state, and federal regulations.[6][8]

Step 5: Final Disposal Method

  • Incineration: The recommended method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This method ensures the complete destruction of the compound and the scrubbing of harmful combustion byproducts like NOx.

The following diagram illustrates the decision-making workflow for the disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Disposal Coordination cluster_3 Final Disposition start Generation of This compound Waste is_hazardous Is the waste hazardous? start->is_hazardous yes_hazardous Yes, due to nitroaromatic and benzamide structures. is_hazardous->yes_hazardous Yes ppe Don Appropriate PPE yes_hazardous->ppe segregate Segregate from other waste streams ppe->segregate container Select & Label Compatible Container segregate->container store Store in Designated Satellite Accumulation Area container->store pickup Request Pickup from Environmental Health & Safety (EHS) store->pickup vendor Licensed Vendor Transports Waste pickup->vendor incinerate Incineration at a Permitted Facility vendor->incinerate

Disposal Workflow for this compound
Spill Management

In the event of a spill of this compound, follow these procedures immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large spills, contact your institution's EHS or emergency response team.

  • Don PPE: Before attempting to clean up a small spill, don the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Decontamination: Decontaminate any equipment used for the cleanup.

  • Report: Report the spill to your supervisor and EHS department, even if it is a small spill that you have cleaned up yourself.

Regulatory Compliance

It is imperative to adhere to all applicable regulations for hazardous waste disposal. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). For facilities that handle pharmaceutical waste, the EPA's Subpart P regulations provide specific management standards.[9][10] Always consult your institution's EHS department for guidance on specific local and state regulations, which may be more stringent than federal rules.

By adhering to the procedures outlined in this guide, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS . CDH Fine Chemical.

  • This compound AldrichCPR . Sigma-Aldrich.

  • SAFETY DATA SHEET (Benzamide) . Thermo Fisher Scientific.

  • Material Safety Data Sheet - 2-Nitrodiphenylamine, 99% . Cole-Parmer.

  • Material Safety Data Sheet - 2-nitro benzaldehyde 99% ar . Oxford Lab Fine Chem LLP.

  • N-Phenethylbenzamide SDS, 3278-14-6 Safety Data Sheets . ECHEMI.

  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds . University of Maryland Environmental Safety, Sustainability & Risk.

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . U.S. Environmental Protection Agency.

  • Hazardous Laboratory Chemicals Disposal Guide . Reed College.

  • 2-NITRO-N-PHENETHYL-BENZAMIDE AldrichCPR . Sigma-Aldrich.

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency.

  • 2-Nitro-1-phenylethanone . PubChem, National Center for Biotechnology Information.

  • Benzamide . Santa Cruz Biotechnology.

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  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . American Society of Health-System Pharmacists.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania Environmental Health and Radiation Safety.

  • CHEMICAL WASTE MANAGEMENT GUIDE . Auburn University Risk Management and Safety.

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule . Beveridge & Diamond PC.

  • SAFETY DATA SHEET (Benzamide) . Sigma-Aldrich.

  • In-Laboratory Treatment of Chemical Waste . The University of British Columbia Safety & Risk Services.

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . U.S. Environmental Protection Agency.

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report . U.S. Environmental Protection Agency.

  • (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide . Preprints.org.

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A Guide to Personal Protective Equipment for Handling 2-nitro-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive safety and handling guide for 2-nitro-N-(1-phenylethyl)benzamide, tailored for research and drug development professionals. Given that specific toxicological data for this compound is not extensively published, this guide is built upon a conservative risk assessment, synthesizing data from its core structural motifs: the benzamide group and the aromatic nitro group. Our approach prioritizes maximum protection by explaining the causality behind each recommendation, ensuring a self-validating safety protocol.

Hazard Assessment: A Molecule in Two Parts

Understanding the appropriate PPE begins with a chemical risk assessment. The structure of this compound presents hazards from both its primary functional groups.

  • The Benzamide Moiety: Benzamide and its derivatives are known to cause irritation to the eyes, skin, and respiratory system.[1][2][3] Furthermore, dermal absorption is a potential route of exposure, meaning skin contact can contribute to systemic toxicity.[1]

  • The Aromatic Nitro Group: Aromatic nitro compounds as a class present significant health and safety concerns. They are often toxic, and skin contact is a primary route of exposure.[4] During combustion or thermal decomposition, these compounds release toxic nitrogen oxides (NOx), which are severe respiratory irritants.[2][3][5] This class of compounds can also be reactive, particularly with strong oxidizing or reducing agents.[6]

Therefore, the combined risk profile for this compound necessitates stringent controls to prevent inhalation of the powder, avoid all skin and eye contact, and manage its chemical reactivity.

Core Protective Equipment Recommendations

A multi-layered PPE strategy is essential. The following table summarizes the minimum required equipment for handling this compound in a laboratory setting.

PPE CategoryItemStandard / SpecificationRationale
Eye & Face Protection Safety GogglesANSI Z87.1 (US) or EN 166 (EU)Protects eyes from chemical splashes and airborne powder.[7][8]
Face ShieldTo be worn over safety gogglesRecommended when handling larger quantities (>10g) or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or NeoprenePrevents dermal contact and absorption.[8] Nitrile gloves offer good protection against powdered chemicals and incidental solvent splashes. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatLong-sleeved, fully buttonedProtects skin and personal clothing from contamination.[7][8]
Respiratory Protection Engineering ControlCertified Chemical Fume HoodPrimary Method. All handling of the solid compound should be performed in a fume hood to minimize inhalation exposure.[8]
Personal RespiratorNIOSH-approved N95 or higherSecondary Method. Required if handling the powder outside of a fume hood or if engineering controls are insufficient to control dust.

Operational Plan: Safe Handling from Start to Finish

Procedural discipline is as critical as the equipment itself. Follow this workflow to minimize exposure risk at every stage.

Step 1: Preparation and Engineering Controls
  • Risk Assessment: Before beginning, conduct a risk assessment specific to the scale and nature of your experiment.

  • Fume Hood: Verify that the chemical fume hood has a current certification and is functioning correctly. Ensure the sash is positioned at the lowest feasible height.

  • Work Area: De-clutter the workspace within the fume hood. Have all necessary equipment, including a designated waste container, readily available to avoid reaching outside the containment area.

Step 2: Donning PPE

Follow a systematic sequence to ensure complete coverage and avoid contamination.

  • Put on the laboratory coat and ensure it is fully buttoned.

  • If your risk assessment requires a respirator, perform a seal check to ensure a proper fit.

  • Put on safety goggles.

  • Wash and dry hands thoroughly.

  • Don chemical-resistant gloves, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.

Step 3: Doffing PPE (The Clean Removal)

This sequence is critical to prevent transferring contaminants from the PPE to your skin or clothing.

  • Gloves: Remove gloves first. Using one gloved hand, peel the other glove off from the cuff, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, keeping the contaminated exterior folded inward and away from your body.

  • Face/Eye Protection: Remove the face shield (if used), followed by the safety goggles.

  • Respirator: If a respirator was used, remove it last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Visualization of PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of respiratory protection when handling this compound.

PPE_Decision_Tree Respiratory Protection Decision Workflow start Handling 2-nitro-N- (1-phenylethyl)benzamide solid? fume_hood Is a certified chemical fume hood available and in use? start->fume_hood aerosol_risk Is there a significant risk of aerosolization or dust generation (e.g., sonication, vigorous mixing)? fume_hood->aerosol_risk Yes no_hood_action STOP WORK. Do not proceed without a functional fume hood. fume_hood->no_hood_action No use_hood Primary Control: Handle exclusively within the fume hood. aerosol_risk->use_hood No hood_and_resp Handle in fume hood AND wear a NIOSH-approved N95 (or higher) respirator. aerosol_risk->hood_and_resp Yes use_respirator Secondary Control: Use a NIOSH-approved N95 (or higher) respirator.

Caption: Decision workflow for selecting respiratory controls.

Spill and Disposal Management

Spill Response
  • Small Spill (in a fume hood): Wearing your full PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand.[9] Carefully scoop the contaminated material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's environmental health and safety (EHS) department. Prevent entry until the area is cleared by trained personnel.

Disposal Plan
  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh paper, absorbent material) must be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Incompatibility: Do NOT mix this waste with strong oxidizing agents, strong reducing agents, or strong bases.[3][6] Aromatic nitro compounds can react violently under certain conditions.[4] Never mix organic-containing waste with inorganic acid waste, especially nitric acid, due to the risk of exothermic and potentially explosive reactions.[10]

  • Collection: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department for proper disposal.

References

  • BenchChem. (n.d.). Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Benzamide.
  • BenchChem. (n.d.). Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide.
  • Finar Limited. (2010). Material Safety Data Sheet: Benzamide.
  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
  • Sigma-Aldrich. (2024). Safety Data Sheet for (+)-Bis[(R)-1-phenylethyl]amine.
  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzamide.
  • Lunn, G., & Sansone, E. B. (1981). Safe disposal of carcinogenic nitrosamines.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1,4-Diamino-2-nitrobenzene.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Nitro-N-phenylbenzamide.
  • Yale Environmental Health & Safety. (n.d.). Safe Disposal of Waste Containing Nitric Acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.